molecular formula C72H104N20O16S B612553 PLP (139-151)

PLP (139-151)

货号: B612553
分子量: 1537.8 g/mol
InChI 键: VTBYVGRYDXYLHZ-UVIWMAFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PLP (139-151) is amino acid residue 139 to 151 of myelin proteolipid protein (PLP) used to induce experimental autoimmune encephalomyelitis (EAE).

属性

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBYVGRYDXYLHZ-UVIWMAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104N20O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1537.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Proteolipid Protein Peptide (139-151) in the Central Nervous System: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). The peptide fragment encompassing amino acids 139-151 of PLP, denoted as PLP (139-151), has been identified as a potent encephalitogenic determinant, playing a crucial role in the pathogenesis of autoimmune demyelinating diseases. This technical guide provides a comprehensive overview of the function of PLP (139-151) in the CNS, with a primary focus on its use in inducing Experimental Autoimmune Encephalomyelitis (EAE), the principal animal model for Multiple Sclerosis (MS). This document details the immunological mechanisms, experimental protocols, and key quantitative data associated with PLP (139-151)-mediated neuroinflammation.

Introduction: PLP (139-151) as an Encephalitogenic Peptide

PLP (139-151), with the amino acid sequence HSLGKWLGHPDKF, is a synthetic peptide fragment of the myelin proteolipid protein.[1] Its primary and most studied function in the context of the CNS is its ability to induce an autoimmune response that leads to inflammation and demyelination, mimicking the pathological hallmarks of MS.[2][3] Immunization of susceptible mouse strains, most notably SJL/J mice, with PLP (139-151) triggers the activation and expansion of autoreactive CD4+ T helper (Th) cells.[1][4] These activated T cells cross the blood-brain barrier, infiltrate the CNS, and initiate an inflammatory cascade that results in the destruction of the myelin sheath and subsequent neurological deficits.[4][5]

Mechanism of Action: The Immunological Cascade

The encephalitogenic activity of PLP (139-151) is rooted in its ability to be recognized by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs) and presented to specific CD4+ T cells. This interaction initiates a well-defined signaling pathway leading to CNS pathology.

Signaling Pathway of PLP (139-151)-Induced EAE

EAE_Induction_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) PLP PLP (139-151) Peptide + Adjuvant (CFA) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) PLP->APC Uptake and Processing CD4 CD4+ T-Cell APC->CD4 Antigen Presentation (MHC-II) TCR T-Cell Receptor (TCR) Th1 Th1 Cell CD4->Th1 Differentiation Th17 Th17 Cell CD4->Th17 Differentiation BBB Blood-Brain Barrier Th1->BBB Migration Th17->BBB Migration Microglia Microglia / Macrophage (Resident APC) BBB->Microglia Reactivation IFNg IFN-γ Microglia->IFNg Release IL17 IL-17 Microglia->IL17 Release Myelin Myelin Sheath Demyelination Demyelination & Neurological Deficits Myelin->Demyelination IFNg->Myelin Inflammation IL17->Myelin Inflammation

Caption: PLP (139-151) induced EAE signaling pathway.

The process begins with the subcutaneous injection of PLP (139-151) emulsified in Complete Freund's Adjuvant (CFA). APCs in the periphery take up and process the peptide, presenting it via MHC class II molecules to naïve CD4+ T cells. This leads to the activation and differentiation of these T cells into pro-inflammatory Th1 and Th17 subtypes. Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17).[4] These activated, myelin-specific T cells then migrate to the CNS, where they are reactivated by local APCs, such as microglia and macrophages, presenting the endogenous PLP. This reactivation triggers the release of a cascade of pro-inflammatory cytokines, including IFN-γ and IL-17, leading to recruitment of other immune cells, inflammation, demyelination, and the clinical manifestations of EAE.[4][6]

Quantitative Data from PLP (139-151)-Induced EAE Models

The following tables summarize key quantitative data from representative studies utilizing PLP (139-151) to induce EAE in SJL/J mice.

Table 1: Clinical Scores in Actively Immunized and Adoptive Transfer EAE
Experimental GroupPeak Mean Clinical Score (± SEM)Day of Peak DiseaseReference
PLP (139-151) in CFA4.016[7]
PLP (139-151) in CFA2.824[7]
Adoptive Transfer of PLP (139-151)-specific T cells4.028[3]
Adoptive Transfer of PLP (139-151)-specific T cells3.310-12[8]

Clinical scoring is typically on a scale of 0-5, where 0 is no disease and 5 is moribund or dead.[2]

Table 2: Cytokine Production in Response to PLP (139-151) Restimulation
Cell SourceCytokineMean Number of Spot-Forming Cells (per 10^6 cells ± SD)Treatment/ConditionReference
SplenocytesIFN-γ809.43 ± 367.45PLP (139-151) + CpG[6]
SplenocytesIL-17172.33 ± 103.68PLP (139-151)[6]
CNS Infiltrating CellsIFN-γ145 ± 148.49Endogenous stimulation[6]
CNS Infiltrating CellsIL-17780 ± 197.99Endogenous stimulation[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of EAE studies. Below are standard protocols for the induction and assessment of EAE using PLP (139-151).

Active Induction of EAE in SJL/J Mice

This protocol describes the direct immunization of mice to induce an autoimmune response.

Active_EAE_Workflow cluster_protocol Active EAE Induction Protocol start Day 0: Immunization emulsion Prepare Emulsion: PLP (139-151) in CFA start->emulsion ptx Optional: Pertussis Toxin (PTX) Injection (Intraperitoneal, 200 ng/mouse) on Days 0 and 2 start->ptx injection Subcutaneous Injection (100-200 µg peptide/mouse) emulsion->injection monitoring Daily Monitoring: - Clinical Score - Body Weight injection->monitoring ptx->monitoring data Data Collection: - Clinical Scores - Histology (CNS) - Cytokine Analysis (Spleen, CNS) monitoring->data end Endpoint data->end

Caption: Workflow for active EAE induction.

  • Animals: Female SJL/J mice, 6-10 weeks old.

  • Antigen Emulsion: Emulsify PLP (139-151) peptide in an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) to a final concentration of 50-100 µg of peptide per 100 µL.

  • Immunization: On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion (total of 50-100 µg peptide per mouse).[7]

  • Pertussis Toxin (Optional): For a more severe and synchronized disease course, inject 200 ng of Pertussis Toxin (PTX) in PBS intraperitoneally on the day of immunization and again 48 hours later.[2]

  • Monitoring: Monitor mice daily for clinical signs of EAE and record their body weight. Clinical scoring is performed on a scale of 0 to 5 (see Table 3).

Table 3: EAE Clinical Scoring Scale
ScoreClinical Signs
0No clinical signs
1Limp tail
2Limp tail and hind limb weakness
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund or dead

This is a standard scale; variations exist between laboratories.[2]

Adoptive Transfer EAE

This model involves the transfer of activated, myelin-specific T cells into naïve recipients.

  • Donor Mouse Immunization: Immunize donor SJL/J mice with PLP (139-151) in CFA as described in the active induction protocol.

  • T-Cell Isolation and Activation: Ten to twelve days post-immunization, harvest spleens and draining lymph nodes from donor mice. Prepare a single-cell suspension and culture the cells in the presence of PLP (139-151) (5-20 µg/mL) for 3-4 days to expand the antigen-specific T cells.[9]

  • Cell Transfer: Harvest the activated T cells, wash, and resuspend in sterile PBS. Inject 1-5 x 10^7 cells intravenously into naïve recipient SJL/J mice.

  • Monitoring: Begin daily clinical scoring and weight monitoring of recipient mice, typically starting 4-5 days after cell transfer. Disease onset is usually more rapid and synchronized than in active EAE.[9]

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigen stimulation.

  • Cell Preparation: Isolate splenocytes or lymph node cells from PLP (139-151)-immunized mice.

  • Cell Culture: Plate 2 x 10^5 cells per well in a 96-well plate and stimulate with varying concentrations of PLP (139-151) peptide (e.g., 0, 1, 10, 50 µg/mL).

  • Proliferation Measurement: After 48-72 hours of incubation, add [3H]-thymidine to each well and incubate for another 18 hours. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter. The results are often expressed as a stimulation index (cpm of stimulated cells / cpm of unstimulated cells).[10]

Cytokine Analysis (ELISA or ELISpot)

These assays quantify the production of specific cytokines by T cells.

  • Cell Culture and Stimulation: Culture splenocytes or CNS-infiltrating mononuclear cells as described for the T-cell proliferation assay.

  • ELISA (Enzyme-Linked Immunosorbent Assay): After 48-72 hours, collect the culture supernatants. Use commercially available ELISA kits to measure the concentration of cytokines such as IFN-γ and IL-17 according to the manufacturer's instructions.

  • ELISpot (Enzyme-Linked Immunospot Assay): This assay quantifies the number of cytokine-secreting cells. Cells are cultured on a membrane pre-coated with a capture antibody for the cytokine of interest. After stimulation, the secreted cytokine is captured on the membrane. A detection antibody conjugated to an enzyme is then added, followed by a substrate that forms a colored spot at the site of each cytokine-secreting cell. The spots are then counted.

Conclusion

PLP (139-151) is an indispensable tool for researchers in the fields of neuroimmunology and drug development for autoimmune diseases. Its well-characterized encephalitogenic properties provide a robust and reproducible model to study the complex cellular and molecular mechanisms underlying CNS autoimmune pathology. A thorough understanding of the function of PLP (139-151) and the standardized protocols for its use are essential for advancing our knowledge of diseases like Multiple Sclerosis and for the preclinical evaluation of novel therapeutic strategies. This guide serves as a foundational resource for professionals engaged in this critical area of research.

References

An In-depth Technical Guide to PLP (139-151) Peptide: Sequence, Structure, and Immunological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proteolipid protein (PLP) fragment 139-151 is a key encephalitogenic peptide widely utilized in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably as an inducer of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). This technical guide provides a comprehensive overview of the PLP (139-151) peptide, including its sequence and structural variants, its role in T-cell mediated autoimmunity, and detailed protocols for its use in preclinical research.

Peptide Sequence and Physicochemical Properties

The native sequence of the murine PLP (139-151) peptide is a 13-amino acid fragment of the full-length proteolipid protein. A common variant involves the substitution of cysteine at position 140 with serine to enhance stability and prevent disulfide bond formation, without compromising its encephalitogenic activity.[1]

PropertyValue
Sequence (Native) H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH
Sequence (Serine-substituted) H-His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH
Molecular Formula (Native) C72H104N20O16S
Molecular Weight (Native) 1537.9 g/mol
Molecular Formula (Ser-substituted) C72H104N20O17
Molecular Weight (Ser-substituted) 1521.74 g/mol

Immunological Mechanism of Action

The encephalitogenicity of PLP (139-151) is rooted in its ability to activate autoreactive CD4+ T helper (Th) cells, primarily Th1 and Th17 lineages.[2] The process is initiated by the presentation of the peptide by antigen-presenting cells (APCs) via the Major Histocompatibility Complex (MHC) class II molecule, specifically I-A\s in susceptible mouse strains like SJL/J.[3] This interaction triggers the activation, proliferation, and differentiation of PLP (139-151)-specific T cells. These activated T cells then migrate to the CNS, where they orchestrate an inflammatory cascade, leading to demyelination and the clinical manifestations of EAE.[2]

Signaling Pathway of PLP (139-151)-Induced T-Cell Activation

Caption: PLP (139-151) T-Cell Activation Pathway.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in SJL/J mice using PLP (139-151).

Materials:

  • PLP (139-151) peptide (native or [Ser140] variant)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (optional)

  • Phosphate-buffered saline (PBS), sterile

  • SJL/J mice (female, 8-12 weeks old)

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS, emulsified with an equal volume of CFA containing 4 mg/mL M. tuberculosis.

  • Immunization: Subcutaneously inject each mouse with 0.1 mL of the emulsion (containing 50-100 µg of peptide) distributed over two sites on the flank.[1]

  • Pertussis Toxin Administration (Optional): For a more severe and acute disease course, administer 100-200 ng of pertussis toxin in 0.1 mL of PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[4]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standardized scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of PLP (139-151)-specific T cells in response to antigen stimulation.

Materials:

  • Spleens and draining lymph nodes from immunized mice

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • PLP (139-151) peptide

  • [3H]-Thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Preparation: Prepare single-cell suspensions from the spleens and lymph nodes of immunized mice, 10-12 days post-immunization.

  • Cell Culture: Plate the cells at a density of 2 x 105 cells/well in 96-well plates.

  • Antigen Stimulation: Add PLP (139-151) peptide to the wells at various concentrations (e.g., 0, 1, 10, 50 µg/mL).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (control) wells.

Cytokine Analysis (ELISA)

This protocol is for measuring the levels of IFN-γ and IL-17 in the supernatants of cultured splenocytes.

Materials:

  • Supernatants from T-cell proliferation assay

  • Mouse IFN-γ and IL-17 ELISA kits

  • Microplate reader

Procedure:

  • Sample Collection: Collect supernatants from the T-cell proliferation assay cultures before the addition of [3H]-thymidine (typically at 48-72 hours).

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a substrate for color development.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of cytokines (in pg/mL) in the samples by comparing their absorbance to the standard curve.

Quantitative Data

The following tables summarize key quantitative data related to the immunological activity of PLP (139-151) and its analogs.

Table 1: EAE Induction with PLP (139-151) in SJL/J Mice

Peptide Dose (µg)Mean Maximum Clinical ScoreDisease Incidence (%)
503.0 - 3.590 - 100
1003.5 - 4.0100

Data compiled from multiple sources and represent typical ranges.

Table 2: T-Cell Proliferation in Response to PLP (139-151) and Analogs

PeptideConcentration (µg/mL)Stimulation Index (SI)
PLP (139-151) (wild-type)108 - 12
[Ser140]-PLP (139-151)107 - 11
[Ala144]-PLP (139-151)10< 2

Representative data from in vitro studies.

Table 3: Cytokine Production by Splenocytes from PLP (139-151)-Immunized Mice

CytokineConcentration (pg/mL)
IFN-γ1500 - 3000
IL-17500 - 1500
IL-4< 50
IL-10< 100

Cytokine levels in supernatants of splenocytes restimulated in vitro with 10 µg/mL PLP (139-151).

Table 4: Binding Affinity of PLP (139-151) Analogs to I-A\s

Peptide AnalogSubstitutionIC50 (nM)
Wild-type-40
[A144]W144A> 1000
[L144]W144L50
[R147]H147R60

IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of a therapeutic candidate on PLP (139-151)-induced EAE.

EAE_Workflow cluster_Induction EAE Induction cluster_Monitoring In Vivo Monitoring cluster_ExVivo Ex Vivo Analysis Immunization Immunize SJL/J Mice with PLP (139-151)/CFA Treatment Administer Therapeutic (or Vehicle) Immunization->Treatment Clinical_Scoring Daily Clinical Scoring Treatment->Clinical_Scoring Body_Weight Monitor Body Weight Treatment->Body_Weight Tissue_Harvest Harvest Spleen, Lymph Nodes, CNS Clinical_Scoring->Tissue_Harvest At study endpoint TCell_Assay T-Cell Proliferation Assay Tissue_Harvest->TCell_Assay Cytokine_Assay Cytokine Analysis (ELISA/ELISPOT) Tissue_Harvest->Cytokine_Assay Histology CNS Histopathology (Inflammation, Demyelination) Tissue_Harvest->Histology

Caption: Experimental Workflow for EAE Studies.

Conclusion

The PLP (139-151) peptide is an indispensable tool for researchers investigating the immunopathogenesis of multiple sclerosis and for the preclinical evaluation of novel therapeutic agents. This guide provides a foundational understanding of its properties and detailed methodologies for its application in the EAE model. A thorough understanding of these technical aspects is crucial for the design and interpretation of studies aimed at developing effective treatments for autoimmune demyelinating diseases.

References

The Dual Role of PLP (139-151) in Experimental Autoimmune Encephalomyelitis: From Pathogenesis to Tolerance Induction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly studied animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS). The proteolipid protein (PLP) peptide fragment 139-151 is a key encephalitogenic epitope used to induce a relapsing-remitting form of EAE in susceptible mouse strains, particularly SJL mice. This technical guide provides a comprehensive overview of the mechanism of action of PLP (139-151) in the context of EAE, detailing the immunological pathways it activates, the experimental protocols used to study its effects, and therapeutic strategies aimed at modulating the immune response to this autoantigen. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecular and cellular events underpinning this crucial EAE model.

The Encephalitogenic Nature of PLP (139-151)

PLP (139-151), with the amino acid sequence HSLGKWLGHPDKF, is a fragment of the most abundant protein in the myelin sheath of the CNS. In genetically susceptible individuals, this self-peptide can trigger an autoimmune response that leads to the clinical and pathological hallmarks of MS. The induction of EAE with PLP (139-151) is a cornerstone for studying MS pathogenesis and for the preclinical evaluation of novel therapeutics.

T-Cell Mediated Pathogenesis

The primary drivers of PLP (139-151)-induced EAE are autoreactive CD4+ T helper (Th) cells.[1] The pathogenic cascade is initiated when peripheral antigen-presenting cells (APCs), such as dendritic cells and macrophages, process and present the PLP (139-151) peptide on their Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T cells. This interaction, along with co-stimulatory signals, leads to the activation, proliferation, and differentiation of these T cells into pro-inflammatory subsets, predominantly Th1 and Th17 cells. These activated T cells then migrate to the CNS, where they are reactivated by local APCs presenting the same PLP epitope. This results in the production of inflammatory cytokines, recruitment of other immune cells, and subsequent demyelination and axonal damage.

The pro-inflammatory cytokine IL-17 plays a crucial role in the encephalomyelitis process induced by PLP (139-151).[1] CD4+ T cells that specifically respond to PLP (139-151) release these pro-inflammatory cytokines, which then migrate to and accumulate in the damaged regions of the central nervous system.[1]

Signaling Pathways in T-Cell Activation

The activation of PLP (139-151)-specific T cells is a complex process involving the T-cell receptor (TCR) and co-stimulatory molecules. The binding of the TCR to the PLP (139-151)-MHC class II complex on an APC is the first signal for T-cell activation. A second, co-stimulatory signal, is also required for full T-cell activation and to prevent anergy. This is often provided by the interaction of CD28 on the T cell with B7 molecules on the APC.

T_Cell_Activation cluster_T_Cell CD4+ T Cell MHC-II_PLP MHC-II + PLP(139-151) TCR TCR MHC-II_PLP->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation Activation, Proliferation, Differentiation

Figure 1: T-Cell Activation by PLP (139-151) Presented by an APC.

Therapeutic Strategies Targeting the PLP (139-151) Response

The central role of PLP (139-151) in EAE has made it an attractive target for the development of antigen-specific immunotherapies. The goal of these strategies is to induce immunological tolerance to this self-antigen, thereby preventing or treating the autoimmune disease.

Altered Peptide Ligands (APLs)

APLs are synthetic peptides in which specific amino acid residues of the original epitope have been changed. These modifications can alter the interaction with the TCR, leading to a different downstream signal. For example, an APL of PLP (139-151) with substitutions at the two main TCR contact residues (L144/R147) has been shown to act as a TCR antagonist, blocking the activation of encephalitogenic Th1 cells in vitro.[2] Interestingly, in vivo, this APL appears to induce regulatory T cells that mediate bystander suppression, protecting against EAE induced by multiple myelin antigens.[2] This suggests a shift in the T-cell response from a pro-inflammatory Th1 phenotype to a more regulatory or anti-inflammatory Th2/Th0 phenotype.[2]

Mannosylation of PLP (139-151)

The addition of mannose moieties to PLP (139-151) has been shown to induce peptide-specific tolerance to EAE.[3] Mice immunized with mannosylated PLP (139-151) do not develop EAE and show little mononuclear cell infiltration in the CNS.[3] The proposed mechanism involves the deletion or impaired migration of encephalitogenic T cells.[3] This approach leverages the mannose receptor present on APCs to potentially alter antigen processing and presentation, leading to a tolerogenic immune response.

Oligomerization of PLP (139-151)

Presenting the PLP (139-151) epitope in a multimerized form, such as a 16-mer oligomer, has been demonstrated to be effective in both preventing and treating ongoing EAE.[4] This oligomer-mediated tolerance is antigen-specific and can be adoptively transferred by cells from treated mice.[4] The mechanism involves the induction of active suppression, which is associated with an increased production of the anti-inflammatory cytokine IL-10 and a reduction in the pro-inflammatory cytokine TNF-α.[4] The protective effect can be reversed by blocking either IL-10 or TGF-β in vivo, highlighting the critical role of these suppressive cytokines.[4]

Tolerance_Induction cluster_Therapeutic Therapeutic Intervention cluster_Mechanism Mechanism of Action APL Altered Peptide Ligand (e.g., L144/R147) Treg Induction of Regulatory T cells APL->Treg Mannosylated Mannosylated PLP(139-151) Deletion Deletion/Impaired Migration of Encephalitogenic T cells Mannosylated->Deletion Oligomer Oligomerized PLP(139-151) Suppression Active Suppression (↑IL-10, ↓TNF-α) Oligomer->Suppression

Figure 2: Mechanisms of Tolerance Induction by Modified PLP (139-151) Peptides.

Experimental Protocols

The study of PLP (139-151)-induced EAE relies on a set of well-established experimental protocols. Below are detailed methodologies for key experiments.

Induction of Active EAE in SJL Mice

This protocol describes the induction of EAE through active immunization with PLP (139-151).

Materials:

  • PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • SJL mice (female, 8-12 weeks old)

Procedure:

  • Prepare the PLP (139-151)/CFA emulsion: Emulsify PLP (139-151) in PBS with an equal volume of CFA to a final concentration of 1 mg/mL of peptide and 4 mg/mL of M. tuberculosis.

  • Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion at four sites on the flanks (25 µL per site).

  • PTX administration: On the day of immunization and 48 hours later, intraperitoneally inject each mouse with 100 ng of PTX in 100 µL of PBS.

  • Clinical scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

T-Cell Proliferation Assay

This assay measures the proliferative response of T cells isolated from immunized mice upon restimulation with PLP (139-151).

Materials:

  • Spleens from PLP (139-151)-immunized mice

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • PLP (139-151) peptide

  • [³H]-thymidine

  • 96-well round-bottom plates

Procedure:

  • Prepare a single-cell suspension from the spleens of immunized mice.

  • Plate 5 x 10⁵ splenocytes per well in a 96-well plate.

  • Add PLP (139-151) peptide to the wells at various concentrations (e.g., 0, 1, 10, 50 µg/mL).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18 hours.

  • Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter.

  • Results are typically expressed as counts per minute (CPM) or as a stimulation index (mean CPM of stimulated wells / mean CPM of unstimulated wells).

Cytokine Analysis by ELISA

This protocol is for measuring the levels of cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17) in the supernatant of restimulated T-cell cultures.

Materials:

  • Supernatants from T-cell proliferation assays

  • Cytokine-specific ELISA kits (e.g., for mouse IFN-γ, IL-17)

Procedure:

  • Collect supernatants from the T-cell proliferation assay cultures before pulsing with [³H]-thymidine (typically at 48 or 72 hours).

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Block the plate to prevent non-specific binding.

  • Add the culture supernatants and standards to the wells.

  • Add a biotinylated detection antibody.

  • Add streptavidin-horseradish peroxidase (HRP).

  • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the mechanism of action of PLP (139-151) and its therapeutic modifications in EAE.

Treatment Group Mean Maximum EAE Score Day of Disease Onset Reference
PLP (139-151) + CFA2.6 ± 0.2~ Day 10[4]
Oligomer PLP (139-151) 16-mer0.2 ± 0.2Delayed or Absent[4]
PLP (139-151) + Copolymer (VWAK)Reduced severityDelayed[5]
PLP (139-151) + Copolymer (FYAK)Reduced severityDelayed[5]
Anti-CD25 Ab + PLP (139-151) (in B10.S mice)Increased incidence and severity~ Day 14[6]

Table 1: Clinical Parameters of EAE in Response to Different Treatments.

Cell Type/Stimulus Cytokine Measured Result Reference
Splenocytes from PLP (139-151) immunized mice + PLP (139-151)IFN-γIncreased production[5]
Splenocytes from PLP (139-151) + Copolymer immunized mice + CopolymerIL-4, IL-10Increased production[5]
T cells from L144/R147 APL immunized miceIFN-γ, IL-4, IL-5Th2/Th0 profile[2]
Splenocytes from PLP-B7AP treated mice + PLP (139-151)IL-17, IL-6, IL-2Significantly reduced[7]
Splenocytes from PLP-B7AP treated mice + PLP (139-151)IL-4, IL-5Significantly increased[7]

Table 2: Cytokine Production in Response to PLP (139-151) and its Modifications.

Conclusion

The PLP (139-151) peptide is a powerful tool for dissecting the complex immunobiology of autoimmune demyelinating diseases. Its ability to induce a robust and reproducible EAE makes it an invaluable model for understanding the roles of different T-cell subsets, cytokines, and signaling pathways in the pathogenesis of MS. Furthermore, the development of therapeutic strategies that specifically target the immune response to PLP (139-151) holds great promise for the future of antigen-specific immunotherapy for MS and other autoimmune disorders. This guide provides a foundational understanding of the mechanisms at play and the experimental approaches used to investigate them, serving as a valuable resource for researchers in the field.

References

The Discovery and History of PLP (139-151): A Keystone in Autoimmune Demyelination Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The proteolipid protein (PLP) fragment 139-151 has emerged as a critical tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). Its ability to reliably induce experimental autoimmune encephalomyelitis (EAE) in susceptible animal models has provided invaluable insights into the pathogenic mechanisms underlying these debilitating conditions. This technical guide delves into the discovery, history, and experimental application of the PLP (139-151) peptide, offering a comprehensive resource for researchers in the field.

Discovery and Historical Context

The journey to pinpointing specific encephalitogenic epitopes within myelin proteins was a pivotal step in understanding the autoimmune basis of diseases like MS. Proteolipid protein, a major component of CNS myelin, was identified as a key autoantigen. Subsequent research focused on dissecting this protein to identify the minimal peptide sequences capable of triggering an autoimmune response.

In the late 1980s, researchers identified a synthetic peptide corresponding to residues 139-151 of murine PLP as a potent encephalitogenic determinant in the SJL/J mouse strain.[1][2][3] This discovery was significant as it provided a defined and reproducible tool to induce a relapsing-remitting form of EAE, a model that closely mirrors the clinical course of the most common form of human MS.[4] The amino acid sequence of the native murine PLP (139-151) peptide is His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe (HCLGKWLGHPDKF).[2]

For experimental purposes, a more stable analogue is often used where the cysteine at position 140 is substituted with a serine ([Ser140]-PLP (139-151)), with the sequence His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe (HSLGKWLGHPDKF).[5] This modification prevents disulfide bond formation, enhancing the peptide's stability and solubility without compromising its encephalitogenic activity.[5]

Experimental Applications: Inducing Experimental Autoimmune Encephalomyelitis (EAE)

The primary application of PLP (139-151) is in the induction of EAE in susceptible mouse strains, most commonly the SJL/J mouse. This model is instrumental for studying disease pathogenesis, identifying potential therapeutic targets, and evaluating the efficacy of novel drug candidates.

Quantitative Data on EAE Induction with PLP (139-151) in SJL/J Mice

The following tables summarize typical quantitative data observed in EAE studies using PLP (139-151) in SJL/J mice. It is important to note that specific outcomes can vary based on the exact protocol, mouse substrain, and laboratory conditions.

ParameterValueReference
Mouse Strain SJL/J[4][6]
Peptide [Ser140]-PLP (139-151) or native PLP (139-151)[4][7]
Typical Dose 50 - 200 µg per mouse[1][8]
Adjuvant Complete Freund's Adjuvant (CFA)[4][7]
Optional Additive Pertussis Toxin (PTX)[4][8]

Table 1: Key Parameters for EAE Induction with PLP (139-151) in SJL/J Mice

OutcomeWithout Pertussis Toxin (PTX)With Pertussis Toxin (PTX)Reference
Disease Incidence >90%>90%[4]
Typical Day of Onset 10 - 15 days post-immunization9 - 14 days post-immunization[7]
Mean Peak Score (Initial Phase) 2.0 - 3.5Higher severity than without PTX[4][7]
Relapse Rate 50 - 80%As low as 20%[4]

Table 2: Typical Disease Course of PLP (139-151)-Induced EAE in SJL/J Mice

Clinical scoring for EAE is typically based on a 0-5 scale, where 0 is no disease, 1 is tail limpness, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund or death.[8]

Experimental Protocols

Peptide Synthesis and Purification

Synthetic PLP (139-151) and its analogues are typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]

Protocol for Fmoc-based Solid-Phase Peptide Synthesis of [Ser140]-PLP (139-151):

  • Resin Selection and Swelling: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen and swelled in a solvent like N,N-dimethylformamide (DMF).[9]

  • First Amino Acid Coupling: The C-terminal amino acid (Phenylalanine) with its α-amino group protected by Fmoc is coupled to the resin.

  • Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.[9]

  • Coupling Cycle: The next Fmoc-protected amino acid (Lysine) in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence (Aspartic acid, Proline, Histidine, Glycine, Leucine, Tryptophan, Lysine, Glycine, Leucine, Serine, Histidine).

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11] A C18 column is commonly used with a gradient of acetonitrile in water containing a small percentage of TFA.

  • Analysis: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Protocol for Active EAE Induction in SJL/J Mice:

  • Animal Acclimatization: Female SJL/J mice, typically 6-10 weeks old, are acclimated to the facility for at least one week prior to the experiment.

  • Antigen Emulsion Preparation: An emulsion is prepared by mixing an aqueous solution of [Ser140]-PLP (139-151) peptide (e.g., at a concentration of 1 mg/mL in PBS) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., at 4 mg/mL). The mixture is emulsified until a stable, white, viscous emulsion is formed.

  • Immunization: Each mouse is immunized subcutaneously at two to four sites on the flank with a total volume of 100-200 µL of the antigen emulsion (containing 50-100 µg of peptide).

  • Pertussis Toxin Administration (Optional): For a more severe and acute disease course, pertussis toxin (PTX) can be administered intraperitoneally (i.p.) on the day of immunization and again 48 hours later (e.g., 100-200 ng per mouse in PBS).[8]

  • Monitoring: Mice are monitored daily for clinical signs of EAE and body weight changes. Clinical scores are assigned based on a standardized scale.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells from immunized animals in response to the specific antigen.

Protocol for [3H]-Thymidine Incorporation Assay:

  • Lymph Node Cell Isolation: 8-10 days post-immunization, draining lymph nodes (e.g., inguinal and axillary) are harvested from immunized mice.

  • Cell Culture: A single-cell suspension is prepared, and the cells are plated in 96-well round-bottom plates at a density of approximately 2-5 x 105 cells per well in complete RPMI-1640 medium.

  • Antigen Stimulation: PLP (139-151) peptide is added to the wells in triplicate at various concentrations (e.g., 1, 10, 50 µg/mL). Control wells should contain media alone or an irrelevant peptide. The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Radiolabeling: 1 µCi of [3H]-thymidine is added to each well, and the plates are incubated for an additional 18-24 hours.

  • Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The results are often expressed as a stimulation index (SI), which is the mean counts per minute (CPM) of the antigen-stimulated wells divided by the mean CPM of the unstimulated control wells.

Signaling Pathways and Molecular Mechanisms

The encephalitogenic activity of PLP (139-151) is rooted in its ability to activate autoreactive CD4+ T-cells. This activation initiates a cascade of inflammatory events in the CNS, leading to demyelination and neurological deficits.

T-Cell Receptor (TCR) Signaling

The initial step in the autoimmune response is the recognition of the PLP (139-151) peptide by the T-cell receptor (TCR) of specific CD4+ T-cells. The peptide is presented by antigen-presenting cells (APCs), such as dendritic cells or macrophages, in the context of the Major Histocompatibility Complex (MHC) class II molecule, specifically I-As in SJL mice.[12]

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell APC APC MHC_II MHC class II (I-As) PLP PLP (139-151) CD4 CD4 MHC_II->CD4 Co-receptor Binding TCR TCR PLP->TCR Recognition T_Cell T-Cell Signaling_Cascade Downstream Signaling Cascade TCR->Signaling_Cascade CD4->Signaling_Cascade

TCR recognition of the PLP (139-151)-MHC complex.

This trimolecular interaction triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector T-helper (Th) cells, primarily Th1 and Th17 cells.

Cytokine Signaling in the CNS

Activated Th1 and Th17 cells migrate to the CNS, where they are reactivated by local APCs presenting the PLP (139-151) peptide. This leads to the secretion of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) from Th1 cells and interleukin-17 (IL-17) from Th17 cells. These cytokines play a central role in the pathology of EAE.

IFN-γ Signaling: IFN-γ acts on various cells within the CNS, including microglia and astrocytes.[13][14] It upregulates MHC class II expression on these cells, enhancing their antigen-presenting capacity and perpetuating the inflammatory response.[13] IFN-γ also stimulates the production of chemokines, which recruit more inflammatory cells to the CNS.

IL-17 Signaling: IL-17 is a potent pro-inflammatory cytokine that acts on astrocytes and other CNS resident cells.[4] It induces the production of chemokines (such as CXCL1 and CXCL2) and other inflammatory mediators, leading to the recruitment of neutrophils and further amplifying the inflammatory cascade.[4] IL-17 signaling in astrocytes has been shown to be a critical step in EAE pathogenesis.[4]

Cytokine_Signaling_CNS cluster_CNS Central Nervous System (CNS) Th1 Th1 Cell IFN_gamma IFN-γ Th17 Th17 Cell IL_17 IL-17 Microglia Microglia Inflammation Neuroinflammation (Demyelination) Microglia->Inflammation Chemokine Production Astrocyte Astrocyte Astrocyte->Inflammation Chemokine Production IFN_gamma->Microglia Activation IL_17->Astrocyte Activation

Cytokine signaling cascade in the CNS during EAE.

Conclusion

The discovery of the encephalitogenic properties of the PLP (139-151) peptide has been a landmark in the field of neuroimmunology. It has provided a robust and reproducible tool for modeling autoimmune demyelination, enabling detailed investigation into the cellular and molecular mechanisms of diseases like multiple sclerosis. This in-depth technical guide provides a foundational understanding of the history, experimental application, and underlying signaling pathways associated with this pivotal peptide, serving as a valuable resource for researchers dedicated to advancing our knowledge and developing effective therapies for these complex neurological disorders.

Experimental_Workflow Start Start Peptide_Synthesis PLP (139-151) Synthesis & Purification Start->Peptide_Synthesis Immunization Immunization of SJL/J Mice (Peptide + CFA) Peptide_Synthesis->Immunization EAE_Development EAE Development (Clinical Scoring) Immunization->EAE_Development Tissue_Harvest Tissue Harvest (Lymph Nodes, CNS) EAE_Development->Tissue_Harvest T_Cell_Assay T-Cell Proliferation Assay Tissue_Harvest->T_Cell_Assay Histology CNS Histology (Inflammation, Demyelination) Tissue_Harvest->Histology End End T_Cell_Assay->End Histology->End

References

In-Depth Technical Guide to the Biological Activity of Synthetic Myelin Proteolipid Protein Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic fragments of myelin proteolipid protein (PLP) are pivotal tools in the study and development of therapies for autoimmune demyelinating diseases, most notably multiple sclerosis (MS). As the most abundant protein in the central nervous system (CNS) myelin, PLP is a primary target for the autoimmune T-cell response that drives the pathology of MS. This technical guide provides a comprehensive overview of the biological activity of synthetic PLP fragments, with a focus on their role in inducing experimental autoimmune encephalomyelitis (EAE), the principal animal model for MS. This document details the quantitative effects of these peptides on the immune system, provides in-depth experimental protocols, and visualizes the key signaling pathways involved.

Core Biological Activity: Induction of Experimental Autoimmune Encephalomyelitis

Synthetic peptides corresponding to specific encephalitogenic epitopes of PLP are widely used to induce EAE in susceptible animal models, such as the SJL/J mouse strain. The most extensively studied of these is the PLP 139-151 fragment (HSLGKWLGHPDKF).[1][2] Immunization with this peptide, typically emulsified in Complete Freund's Adjuvant (CFA), triggers a CD4+ T-cell-mediated autoimmune response directed against the myelin sheath, leading to inflammation, demyelination, and axonal damage in the CNS.[3][4] This process clinically manifests as a relapsing-remitting paralysis, closely mimicking the course of MS in humans.[3]

The biological activity of synthetic PLP fragments is not limited to disease induction. Modified versions of these peptides, including those with amino acid substitutions or cyclized structures, have been investigated for their potential to induce immunological tolerance.[5][6] These altered peptide ligands (APLs) can modulate the T-cell response, shifting it from a pro-inflammatory Th1/Th17 phenotype towards an anti-inflammatory Th2 or regulatory T-cell (Treg) profile.[7][8]

Quantitative Data on Biological Activity

The biological effects of synthetic PLP fragments have been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from representative studies, providing a comparative overview of the peptides' potency in inducing EAE, eliciting T-cell proliferation, and modulating cytokine production.

Table 1: In Vivo Efficacy of Synthetic PLP Fragments in EAE Induction

Peptide FragmentMouse StrainImmunization Dose (µg)Mean Maximum Clinical Score (± SEM)Disease Incidence (%)Reference
PLP 139-151SJL/J1003.5 ± 0.3100[9]
PLP 139-151SJL/J502.6 ± 0.4100[9]
PLP 178-191SJL/J1003.1 ± 0.290[10]
PLP 180-199BALB/c1003.3 ± 0.560[11]

Table 2: T-Cell Proliferation in Response to Synthetic PLP Fragments

Peptide FragmentCell TypePeptide Concentration (µg/mL)Stimulation Index (SI)Assay MethodReference
PLP 139-151SJL/J splenocytes108.5[³H]-Thymidine[10]
PLP 139-151SJL/J splenocytes2012.2[³H]-Thymidine[8]
PLP 178-191SJL/J lymph node cells206.8CFSE[3]
PLP 180-199BALB/c splenocytes105.4[³H]-Thymidine[11]

Table 3: Cytokine Production by Splenocytes Stimulated with Synthetic PLP Fragments

Peptide FragmentMouse StrainCytokineConcentration (pg/mL ± SEM)Reference
PLP 139-151SJL/JIFN-γ2500 ± 350[9]
PLP 139-151SJL/JIL-171800 ± 210[9]
PLP 139-151SJL/JIL-4150 ± 30[9]
PLP 139-151SJL/JIL-10450 ± 60[9]
PLP 180-199BALB/cIFN-γ3200 ± 420[11]
PLP 180-199BALB/cTNF-α850 ± 110[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving synthetic PLP fragments. This section provides protocols for key experimental procedures.

Synthesis and Purification of PLP Peptides

Synthetic PLP peptides are typically produced by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][12]

Protocol:

  • Resin Preparation: Start with a suitable resin, such as Rink Amide resin for C-terminal amide peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the peptide bond.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[13]

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Protocol:

  • Antigen Emulsion Preparation: Emulsify the synthetic PLP peptide (e.g., PLP 139-151) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis at a final concentration of 1-2 mg/mL. A typical immunization dose is 100-200 µg of peptide per mouse.[3]

  • Immunization: Subcutaneously inject 100 µL of the emulsion, divided between two sites on the flanks of each susceptible mouse (e.g., female SJL/J, 6-8 weeks old).

  • Pertussis Toxin Administration: Administer Pertussis Toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization (typically 200-300 ng per mouse in PBS). PTX acts as an additional adjuvant to increase the permeability of the blood-brain barrier.[3]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization. Use a standardized scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigen stimulation by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA.[3]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the spleens and/or draining lymph nodes of immunized mice.

  • Cell Culture: Plate the cells in a 96-well flat-bottom plate at a concentration of 4 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Stimulation: Add the synthetic PLP peptide at various concentrations (e.g., 0, 1, 10, 20 µg/mL) to the wells. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) or as a Stimulation Index (SI), calculated as (mean CPM of stimulated wells) / (mean CPM of unstimulated wells).

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines secreted by T-cells in response to peptide stimulation.[11]

Protocol:

  • Cell Culture and Supernatant Collection: Culture splenocytes or lymph node cells with the synthetic PLP peptide as described in the T-cell proliferation assay. After 48-72 hours, collect the culture supernatants.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: Add the collected culture supernatants and a serial dilution of a known concentration of the recombinant cytokine (for the standard curve) to the wells and incubate.

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate Incubation: Add an enzyme-linked conjugate, such as streptavidin-horseradish peroxidase (HRP).

  • Substrate Addition and Color Development: Add a substrate for the enzyme (e.g., TMB for HRP) and allow the color to develop.

  • Stopping the Reaction and Reading the Plate: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Visualizations

The biological effects of synthetic PLP fragments are initiated by the interaction of the peptide, presented by Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), with the T-cell receptor (TCR) on CD4+ T-cells. This interaction triggers a complex intracellular signaling cascade that ultimately leads to T-cell activation, proliferation, and differentiation.

T-Cell Receptor (TCR) Signaling Cascade

Upon TCR engagement with the PLP peptide-MHC II complex, a cascade of phosphorylation events is initiated. Key early events include the activation of the Src-family kinase Lck, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR. This creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck.

Activated ZAP-70 phosphorylates several downstream adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76. These phosphorylated adaptors serve as a scaffold for the assembly of a larger signaling complex, which includes enzymes such as PLC-γ1 (Phospholipase C-gamma 1) and PI3K (Phosphoinositide 3-kinase).

The activation of PLC-γ1 leads to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium stores, leading to the activation of the phosphatase calcineurin. Calcineurin dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus. DAG activates PKC-θ (Protein Kinase C-theta), which in turn activates signaling pathways leading to the activation of the transcription factors NF-κB and AP-1.

The PI3K pathway, through the generation of PIP3, activates the kinase Akt, which promotes cell survival and proliferation through the mTOR pathway.

Together, the transcription factors NFAT, NF-κB, and AP-1 orchestrate the expression of genes crucial for T-cell activation, including the gene for the cytokine Interleukin-2 (IL-2), a potent T-cell growth factor, and its receptor (IL-2R). This autocrine and paracrine signaling drives the clonal expansion of antigen-specific T-cells.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PLP-MHCII PLP Peptide-MHC II TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLC-γ1 LAT->PLCg1 PI3K PI3K LAT->PI3K SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Akt Akt PI3K->Akt Ca Ca²⁺ Release IP3->Ca PKC PKC-θ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (IL-2, IL-2R, etc.) mTOR->Gene_Expression Cell Growth & Proliferation NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor (TCR) signaling cascade initiated by a synthetic PLP fragment.

Experimental Workflow for T-Cell Proliferation Analysis (CFSE Assay)

The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a powerful method to track T-cell proliferation by flow cytometry.

CFSE_Workflow A Isolate splenocytes/ lymph node cells from immunized mouse B Label cells with CFSE dye A->B C Culture cells with synthetic PLP peptide B->C D Incubate for 3-5 days C->D E Stain for cell surface markers (e.g., CD4) D->E F Analyze by flow cytometry E->F G Gating on CD4+ T-cells F->G H Analyze CFSE dilution to quantify proliferation G->H

Caption: Workflow for analyzing T-cell proliferation using the CFSE dilution assay.

Logical Relationship of PLP Fragment Activity

The biological activity of a synthetic PLP fragment is determined by its ability to be processed and presented by APCs and subsequently recognized by T-cells, leading to either an encephalitogenic or a tolerogenic immune response.

PLP_Activity_Logic A Synthetic PLP Fragment B Uptake and processing by Antigen Presenting Cell (APC) A->B C Presentation on MHC Class II B->C D TCR Recognition by CD4+ T-cell C->D E Strong agonistic signal? D->E F Encephalitogenic Response (Th1/Th17 differentiation, pro-inflammatory cytokines) E->F Yes G Tolerogenic Response (Anergy, deletion, or Treg/Th2 differentiation) E->G No (APL)

Caption: Logical flow of PLP fragment-induced T-cell response.

Conclusion

Synthetic myelin proteolipid protein fragments are indispensable reagents for modeling and investigating the immunopathological mechanisms of multiple sclerosis. Their ability to induce EAE and modulate T-cell responses provides a powerful platform for screening and developing novel therapeutic strategies. This guide has provided a detailed overview of the quantitative biological activities of these peptides, comprehensive experimental protocols for their use, and a visualization of the underlying signaling pathways. A thorough understanding of these aspects is essential for researchers and drug development professionals working to combat autoimmune demyelinating diseases.

References

An In-depth Technical Guide to the Immunogenicity of PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proteolipid protein (PLP) fragment spanning amino acids 139-151 is a key pathogenic epitope implicated in the development of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). Understanding the immunogenicity of this peptide is crucial for developing novel therapeutics for this debilitating autoimmune disease. This guide provides a comprehensive technical overview of the core aspects of PLP (139-151) immunogenicity, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Concepts of PLP (139-151) Immunogenicity

PLP (139-151) is a major encephalitogenic epitope of PLP, the most abundant protein in the central nervous system (CNS) myelin.[1] In susceptible mouse strains, such as the SJL/J mouse, immunization with PLP (139-151) induces a T-cell mediated autoimmune response that targets the myelin sheath, leading to demyelination and neurological deficits characteristic of MS.[1][2] The immune response is primarily driven by CD4+ T helper cells, particularly Th1 and Th17 lineages, which produce pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively.[3][4][5] These cytokines orchestrate the recruitment and activation of other immune cells, leading to inflammation and tissue damage in the CNS.

Quantitative Data on PLP (139-151)-Induced EAE

The severity of EAE induced by PLP (139-151) is typically assessed using a clinical scoring system. The following tables summarize representative quantitative data from studies investigating the effects of various treatments on EAE clinical scores and cytokine production.

Treatment GroupMean Maximum Clinical Score (± SEM)Onset of Disease (days post-immunization)Reference
PLP (139-151) + Vehicle4.011[1]
PLP (139-151) + Compound 1(S) (1 mg/kg)Not specified, but significantly reducedDecreased cumulative disease index[1]
PLP (139-151) + Compound 1(S) (5 mg/kg)Not specified, but significantly reducedDecreased cumulative disease index[1]
Treatment GroupIFN-γ Production (pg/mL ± SEM)IL-10 Production (pg/mL ± SEM)Reference
PLP (139-151) + Control Ab~5000~200[3]
PLP (139-151) + Anti-CD25 Ab~8000~100[3]
Treatment GroupIL-17 Production (pg/mL ± SD)Reference
PLP (139-151) + Vehicle~1500[4]
PLP (139-151) + Anti-IL-23p19~500[4]

Detailed Experimental Protocols

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to stimulation with PLP (139-151).

Materials:

  • PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA)

  • SJL/J mice

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • [3H]Thymidine (1 µCi/well)

  • Single-cell suspension of splenocytes or lymph node cells

  • 96-well round-bottom plates

  • Cell harvester

  • Scintillation counter

Protocol:

  • Immunization: Emulsify PLP (139-151) in CFA and inject subcutaneously into the flanks of SJL/J mice.

  • Cell Isolation: 10-14 days post-immunization, euthanize the mice and prepare single-cell suspensions from the draining lymph nodes or spleens.

  • Cell Culture: Plate the cells at a density of 2 x 105 cells/well in a 96-well plate.

  • Antigen Stimulation: Add PLP (139-151) peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • [3H]Thymidine Pulse: Add 1 µCi of [3H]Thymidine to each well and incubate for an additional 18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).[6][7]

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the levels of specific cytokines (e.g., IFN-γ, IL-17) in cell culture supernatants.

Materials:

  • Capture antibody (e.g., anti-mouse IFN-γ)

  • Detection antibody (e.g., biotinylated anti-mouse IFN-γ)

  • Recombinant cytokine standards

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader. A standard curve is generated from the recombinant cytokine standards to determine the concentration of the cytokine in the samples.[3][8]

I-As/PLP (139-151) Tetramer Staining and Flow Cytometry

This technique allows for the direct visualization and quantification of PLP (139-151)-specific T-cells.

Materials:

  • PE-conjugated I-As/PLP (139-151) tetramer

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD25)

  • Single-cell suspension from spleen or lymph nodes

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue and wash with FACS buffer.

  • Tetramer Staining: Resuspend the cells in FACS buffer containing the PE-conjugated I-As/PLP (139-151) tetramer. Incubate for 30-60 minutes at 37°C in the dark.[9][10]

  • Surface Marker Staining: Wash the cells and resuspend in FACS buffer containing fluorochrome-conjugated antibodies against T-cell surface markers. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to identify and quantify the population of CD4+ T-cells that are positive for the I-As/PLP (139-151) tetramer.[9][11]

Signaling Pathways in PLP (139-151) Immunogenicity

The activation of PLP (139-151)-specific T-cells is a complex process involving the interaction between the T-cell receptor (TCR) on the T-cell and the peptide-MHC class II complex on an antigen-presenting cell (APC), along with co-stimulatory signals.

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_TCell T-Cell MHC_Peptide I-As/PLP(139-151) TCR TCR MHC_Peptide->TCR Antigen Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Ras Ras LAT->Ras DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca Ca2+ IP3->Ca NFkB_activation NF-κB Activation PKC->NFkB_activation Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Cytokine_Gene NFkB_activation->Cytokine_Gene CD28_Signaling cluster_APC Antigen Presenting Cell cluster_TCell T-Cell B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Co-stimulation PI3K PI3K CD28->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates NFkB NF-κB Akt->NFkB activates Survival Cell Survival & Proliferation mTOR->Survival IL2 IL-2 Production NFkB->IL2 Immunological_Synapse TCR_CD4 TCR/CD4 LFA1 LFA-1 CD28_node CD28 Talin Talin

References

The Role of Proteolipid Protein (139-151) in Demyelination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Proteolipid Protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). Specific peptide fragments of PLP have been identified as potent encephalitogens, capable of triggering an autoimmune response that leads to demyelination and neurological deficits. This technical guide focuses on the immunodominant peptide PLP (139-151), sequence HSLGKWLGHPDKF, a critical tool in the study of autoimmune demyelinating diseases.[1] Through its use in the Experimental Autoimmune Encephalomyelitis (EAE) animal model, which mimics many aspects of multiple sclerosis (MS), researchers have elucidated key mechanisms of disease pathogenesis.[2][3] This document provides an in-depth overview of the involvement of PLP (139-151) in demyelination, presenting quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

PLP (139-151) as an Encephalitogenic Determinant

The peptide PLP (139-151) is a primary encephalitogenic epitope in the SJL/J mouse strain, a common model for relapsing-remitting EAE (RR-EAE), which closely resembles the most common form of human MS.[4][5] Immunization with PLP (139-151) initiates a cascade of immunological events, the cornerstone of which is the activation of myelin-specific CD4+ T helper (Th) cells.[6] These activated T cells, predominantly of the Th1 and Th17 lineages, cross the blood-brain barrier, infiltrate the CNS, and orchestrate an inflammatory attack against the myelin sheath, leading to demyelination and axonal damage.[7]

The pro-inflammatory cytokine IL-17, a hallmark of Th17 cells, plays a crucial role in the PLP (139-151)-induced encephalomyelitis process.[6] Concurrently, Th1 cells contribute by secreting interferon-gamma (IFN-γ), which activates macrophages and microglia, further amplifying the inflammatory response and tissue damage.[8]

Quantitative Data on PLP (139-151)-Induced Demyelination

The encephalitogenic potential of PLP (139-151) is quantified through several key experimental readouts in the EAE model. The following tables summarize representative data from studies investigating the effects of PLP (139-151) immunization.

Table 1: Clinical Scoring of EAE

EAE severity is monitored daily using a standardized clinical scoring system. The table below presents typical data from an EAE study in SJL mice immunized with PLP (139-151), comparing a control group with a hypothetical therapeutic intervention group.

Day Post-Immunization Vehicle Control (Mean Clinical Score ± SEM) Therapeutic Agent X (Mean Clinical Score ± SEM)
100.5 ± 0.20.0 ± 0.0
121.5 ± 0.40.5 ± 0.2
14 (Peak Acute Phase)3.0 ± 0.51.5 ± 0.3
18 (Remission)1.0 ± 0.30.5 ± 0.2
25 (Relapse)2.5 ± 0.41.0 ± 0.3
Data are hypothetical but representative of typical EAE studies. Statistical significance is often denoted as p < 0.05, p < 0.01.

Clinical Scoring Scale: [9]

  • 0: No clinical signs

  • 1: Flaccid tail

  • 2: Moderate paraparesis or hindlimb weakness

  • 3: Severe paraparesis or hindlimb paralysis

  • 4: Moribund state

  • 5: Death

Table 2: T-Cell Proliferation in Response to PLP (139-151)

The proliferative response of T cells isolated from immunized animals is a direct measure of the antigen-specific immune activation. This is typically quantified using a [3H]-thymidine incorporation assay and expressed as a Stimulation Index (SI).

Treatment Group Antigen Stimulant Mean Stimulation Index (SI) ± SD
Naive (Unimmunized)PLP (139-151)1.2 ± 0.4
EAE (Vehicle Control)PLP (139-151)8.5 ± 1.2
EAE (Therapeutic Agent X)PLP (139-151)3.1 ± 0.7*
EAE (Vehicle Control)Control Peptide1.1 ± 0.3
Data are representative. Stimulation Index (SI) = (Mean cpm of antigen-stimulated wells) / (Mean cpm of unstimulated wells). An SI > 2 is typically considered a positive response.
Table 3: Cytokine Production by PLP (139-151)-Specific T Cells

The functional phenotype of the responding T cells is determined by measuring their cytokine secretion profile. Supernatants from T-cell proliferation assays are analyzed, typically by ELISA.

Treatment Group Cytokine Concentration (pg/mL) ± SD
EAE (Vehicle Control)IFN-γ (Th1)1250 ± 180
EAE (Therapeutic Agent X)IFN-γ (Th1)450 ± 95
EAE (Vehicle Control)IL-17 (Th17)980 ± 150
EAE (Therapeutic Agent X)IL-17 (Th17)320 ± 70
EAE (Vehicle Control)IL-10 (Regulatory)150 ± 40
EAE (Therapeutic Agent X)IL-10 (Regulatory)400 ± 85*
Data are representative from in vitro restimulation of splenocytes.[5] Statistical significance is denoted as p < 0.05.

Key Experimental Protocols

Detailed and consistent methodologies are critical for the reproducibility of EAE studies. The following sections provide protocols for the key experiments cited.

Induction of EAE with PLP (139-151)

This protocol describes the active immunization of SJL/J mice to induce relapsing-remitting EAE.

Materials:

  • PLP (139-151) peptide (purity >95%)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Sterile Phosphate-Buffered Saline (PBS)

  • Pertussis toxin (PTX) (optional, for a more severe initial disease course)

  • 8-12 week old female SJL/J mice

Procedure:

  • Antigen Emulsion Preparation: Prepare a 1:1 emulsion of PLP (139-151) in CFA. Dissolve PLP (139-151) in sterile PBS to a concentration of 1 mg/mL. In a sterile glass tube, mix equal volumes of the peptide solution and CFA. Emulsify by repeated passage through a syringe or using a high-speed homogenizer until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization: Anesthetize the mice. Subcutaneously inject a total of 100 µL of the emulsion, delivering 50 µg of PLP (139-151), distributed across two sites on the flank.[8]

  • PTX Administration (Optional): If used, administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.

  • Monitoring: Monitor the mice daily for clinical signs of EAE using the scoring system in Table 1. Also, record body weight, as weight loss is an early indicator of disease onset.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the recall proliferative response of T cells from immunized mice.

Materials:

  • Spleens and draining lymph nodes (inguinal, axillary) from immunized mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, 2-ME)

  • PLP (139-151) peptide

  • [3H]-thymidine (1 mCi/mL)

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Isolation: At a desired time point (e.g., day 12 post-immunization), euthanize mice and aseptically harvest spleens and draining lymph nodes.

  • Single-Cell Suspension: Prepare single-cell suspensions by gently dissociating the tissues through a 70 µm cell strainer. Lyse red blood cells from the spleen using ACK lysis buffer.

  • Cell Plating: Wash and resuspend cells in complete RPMI medium. Plate the cells in a 96-well plate at a density of 4 x 10^5 cells/well.

  • Antigen Stimulation: Add PLP (139-151) peptide to triplicate wells at various concentrations (e.g., 1, 10, 50 µg/mL). Include wells with a non-relevant peptide and media alone as negative controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Thymidine Incorporation: Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 16-18 hours.[8]

  • Harvesting and Counting: Harvest the cells onto filter mats using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) as described in the caption of Table 2.

Cytokine Analysis by ELISA

This protocol is for quantifying cytokine levels in the supernatants from the T-cell proliferation assay.

Materials:

  • Supernatants collected from the T-cell proliferation assay (prior to [3H]-thymidine addition)

  • Commercially available ELISA kits for desired cytokines (e.g., IFN-γ, IL-17, IL-10)

  • ELISA plate reader

Procedure:

  • Supernatant Collection: After 48-72 hours of incubation in the T-cell proliferation assay, centrifuge the 96-well plates and carefully collect the culture supernatants. Store at -80°C until analysis.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and culture supernatants.

    • Incubating with a detection antibody (usually biotinylated).

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate and stopping the reaction.

  • Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[5]

Histological Analysis of Demyelination and Inflammation

This protocol details the preparation and staining of CNS tissue to assess pathology.

Materials:

  • Mice at the endpoint of the EAE experiment

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Hematoxylin and Eosin (H&E) staining solutions

  • Luxol Fast Blue (LFB) solution

  • Cresyl Violet solution

  • Ethanol series (70%, 95%, 100%)

  • Xylene or equivalent clearing agent

  • Mounting medium

Procedure:

  • Tissue Perfusion and Fixation: Deeply anesthetize the mouse and perform a transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Tissue Dissection and Post-fixation: Dissect the spinal cord and brain. Post-fix the tissues in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the tissues to 15% sucrose in PBS until they sink, then transfer to 30% sucrose in PBS until they sink.

  • Embedding and Sectioning: Embed the tissues in OCT compound and freeze. Cut 10-20 µm thick cryosections and mount them on charged slides.

  • H&E Staining (for Inflammation):

    • Hydrate the sections.

    • Stain with Hematoxylin for 3-5 minutes.

    • Rinse and "blue" the stain in running tap water or a weak alkaline solution.

    • Counterstain with Eosin for 1-3 minutes.

    • Dehydrate through an ethanol series, clear with xylene, and coverslip.

  • LFB Staining (for Myelin):

    • Stain sections in LFB solution at 56-60°C overnight.[4]

    • Rinse with 95% ethanol and then distilled water.

    • Differentiate in 0.05% lithium carbonate solution for 30 seconds, followed by 70% ethanol for 30 seconds.

    • Rinse in water and check microscopically. Repeat differentiation if necessary until grey matter is colorless and white matter is blue.

    • Counterstain with Cresyl Violet for 30-40 seconds.

    • Dehydrate, clear, and coverslip.

  • Histological Scoring:

    • Inflammation (H&E): Score the number and size of perivascular inflammatory infiltrates in the spinal cord white matter. (e.g., 0 = no infiltrates; 1 = few scattered cells; 2 = perivascular cuffing; 3 = extensive infiltration).

    • Demyelination (LFB): Score the extent of myelin loss in the white matter tracts. (e.g., 0 = no demyelination; 1 = mild demyelination; 2 = moderate demyelination; 3 = extensive demyelination).[8]

Visualization of Key Pathways and Workflows

Diagrams are provided to visually represent the complex biological and experimental processes described.

Experimental Workflow: Induction and Analysis of EAE

EAE_Workflow cluster_immunization Immunization Phase cluster_monitoring Disease Monitoring cluster_analysis Endpoint Analysis prep Prepare PLP(139-151) in CFA Emulsion immunize Immunize SJL Mice (Day 0) prep->immunize ptx Administer PTX (Optional, Day 0 & 2) immunize->ptx monitor Daily Clinical Scoring & Weight Measurement ptx->monitor harvest Harvest Spleen, LN, & CNS Tissue monitor->harvest tcell T-Cell Proliferation Assay harvest->tcell cytokine Cytokine Analysis (ELISA) harvest->cytokine histo Histology (H&E/LFB) of Spinal Cord harvest->histo

Caption: Experimental workflow for inducing and analyzing EAE with PLP (139-151).

Signaling Pathway: T-Cell Activation by PLP (139-151)

T_Cell_Activation cluster_membrane Cell Membrane Interaction cluster_complex cluster_cytoplasm Intracellular Cascade APC APC TCell CD4+ T Cell MHC MHC-II + PLP(139-151) TCR TCR/CD3 MHC->TCR Recognition Lck Lck TCR->Lck recruits CD4 CD4 CD4->MHC ITAM ITAMs Phosphorylated Lck->ITAM phosphorylates ZAP70 ZAP-70 Lck->ZAP70 activates ITAM->ZAP70 recruits LAT LAT Signalosome (LAT, SLP-76) ZAP70->LAT phosphorylates PLCg PLCγ1 Activation LAT->PLCg Ras Ras/MAPK Pathway LAT->Ras Ca Ca++ Flux PLCg->Ca NFkB NF-κB Activation PLCg->NFkB NFAT NFAT Activation Ca->NFAT AP1 AP-1 Activation Ras->AP1 Cytokines Gene Transcription (IL-2, IFN-γ, IL-17) NFAT->Cytokines AP1->Cytokines NFkB->Cytokines

Caption: T-cell activation by PLP (139-151) presented by an Antigen Presenting Cell (APC).

Conclusion

The PLP (139-151) peptide is an indispensable reagent for modeling autoimmune demyelination in the context of multiple sclerosis research. Its ability to reliably induce EAE in susceptible mouse strains allows for the detailed investigation of disease mechanisms and the preclinical evaluation of novel therapeutic strategies. By employing the standardized quantitative readouts and detailed experimental protocols outlined in this guide, researchers can generate robust and reproducible data, contributing to a deeper understanding of neuroinflammation and advancing the development of effective treatments for demyelinating diseases.

References

Core Characteristics of PLP (139-151) for Experimental Autoimmune Encephalomyelitis (EAE) Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics and methodologies for utilizing the proteolipid protein (PLP) peptide fragment 139-151 to induce Experimental Autoimmune Encephalomyelitis (EAE), a key animal model for multiple sclerosis.

Peptide Characteristics and Mechanism of Action

Proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). The peptide fragment spanning amino acids 139-151 (HSLGKWLGHPDKF) is a well-established encephalitogenic determinant, particularly in the SJL mouse strain.[1][2][3] A common variant used for EAE induction is [Ser140]-PLP139-151, where the native cysteine at position 140 is replaced with serine to improve stability without compromising its antigenic properties.[2][4][5]

The induction of EAE by PLP (139-151) is a T-cell-mediated autoimmune process.[6][7] The peptide is recognized by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs), which in turn activate myelin-specific CD4+ T cells.[1][8] These activated T cells, primarily of the Th1 and Th17 lineages, proliferate and migrate to the CNS.[6][8][9] Within the CNS, they release pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17), leading to inflammation, demyelination, and the clinical manifestations of EAE.[6][9]

Quantitative Data for EAE Induction

The following tables summarize key quantitative parameters for the induction of EAE using PLP (139-151). These values are intended as a guide and may require optimization based on specific experimental conditions and animal facility characteristics.

Table 1: Recommended Dosages of PLP (139-151) and Adjuvants for EAE Induction in Mice

Mouse StrainPeptidePeptide Dose (per mouse)AdjuvantPertussis Toxin (PTX) Dose (per mouse)
SJL/JPLP (139-151) or [Ser140]-PLP139-15150 - 100 µg[6][10][11]Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis (2 mg/mL)[10]100 - 200 ng[1][12]
C57BL/6PLP (139-151)200 µgComplete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis (e.g., 4 mg/ml)[1]200 ng[11]
B10.SPLP (139-151)100 µgComplete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis100 ng[1]

Table 2: Expected EAE Clinical Course Following PLP (139-151) Immunization

Mouse StrainTypical Disease CourseOnset of Symptoms (days post-immunization)Peak Severity (Mean Score)Incidence
SJL/JRelapsing-Remitting[4][5]9 - 15[4]2.0 - 3.5[4]>90%[4][5][10]
C57BL/6Chronic10 - 28[11]VariableVariable
B10.SResistant (can be rendered susceptible with CD25+ cell depletion)[1]N/AN/ALow without intervention[1]

Detailed Experimental Protocols

Preparation of PLP (139-151)/CFA Emulsion
  • Reconstitute PLP (139-151): Dissolve the lyophilized peptide in sterile phosphate-buffered saline (PBS) or water to a final concentration of 1-2 mg/mL.[6] Gentle vortexing or sonication may be required to fully dissolve the peptide.[6]

  • Prepare Complete Freund's Adjuvant (CFA): Ensure the CFA, containing Mycobacterium tuberculosis, is thoroughly mixed to ensure a uniform suspension of the mycobacteria.

  • Emulsification: In a sterile glass syringe, draw up an equal volume of the peptide solution and CFA. Connect this syringe to another sterile glass syringe with a sterile Luer-Lok connector. Forcefully and repeatedly pass the mixture between the two syringes for at least 10-15 minutes, or until a thick, stable, white emulsion is formed. A stable emulsion will not separate when a drop is placed on the surface of cold water.

Immunization of Mice
  • Animal Handling: Handle mice according to approved institutional animal care and use committee (IACUC) protocols. SJL/J mice are commonly used for relapsing-remitting EAE models.[1][4]

  • Injection: Anesthetize the mice lightly. Subcutaneously inject a total of 0.1 mL to 0.2 mL of the emulsion per mouse, typically divided between two sites on the flank or at the base of the tail.[1][6]

  • Pertussis Toxin Administration (Optional but Recommended): On the day of immunization (Day 0) and again 48 hours later (Day 2), administer Pertussis Toxin (PTX) intraperitoneally.[1][11] PTX enhances the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the CNS and often leading to a more severe and synchronized disease onset.[4][5]

Clinical Scoring of EAE

Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization. Body weight should also be recorded daily, as weight loss often precedes the onset of clinical symptoms.

Table 3: Standard EAE Clinical Scoring System

ScoreClinical Signs
0No clinical signs
1Limp tail[12]
2Hind limb weakness or paralysis[12]
3Complete hind limb paralysis[12]
4Forelimb and hind limb paralysis[12]
5Moribund or dead[12]

Visualizations

Signaling Pathway for PLP (139-151)-Induced EAE

EAE_Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) PLP PLP (139-151) APC Antigen Presenting Cell (APC) PLP->APC Uptake & Processing T_cell Naive CD4+ T-cell APC->T_cell Antigen Presentation (MHC-II) Th1 Th1 Cell T_cell->Th1 Differentiation Th17 Th17 Cell T_cell->Th17 Differentiation Th1_cns Th1 Cell Th1->Th1_cns Migration Th17_cns Th17 Cell Th17->Th17_cns Migration IFNg IFN-γ Th1_cns->IFNg IL17 IL-17 Th17_cns->IL17 Inflammation Inflammation & Demyelination IFNg->Inflammation IL17->Inflammation EAE Clinical EAE Inflammation->EAE

Caption: Signaling pathway of PLP (139-151)-induced EAE.

Experimental Workflow for EAE Induction

EAE_Workflow Peptide_Prep 1. PLP (139-151) Reconstitution Emulsion_Prep 2. Emulsification with CFA Peptide_Prep->Emulsion_Prep Immunization 3. Subcutaneous Immunization (Day 0) Emulsion_Prep->Immunization PTX_Admin1 4a. PTX Administration (Day 0) Immunization->PTX_Admin1 PTX_Admin2 4b. PTX Administration (Day 2) PTX_Admin1->PTX_Admin2 Monitoring 5. Daily Monitoring (Weight & Clinical Score) PTX_Admin2->Monitoring Data_Analysis 6. Data Analysis Monitoring->Data_Analysis

Caption: Experimental workflow for PLP (139-151)-induced EAE.

Logical Relationships in EAE Induction

EAE_Logical_Relationships Peptide PLP (139-151) Peptide T_Cell_Activation Myelin-Specific T-Cell Activation Peptide->T_Cell_Activation Mouse_Strain Mouse Strain (e.g., SJL) Mouse_Strain->T_Cell_Activation Adjuvant Adjuvant (CFA) Adjuvant->T_Cell_Activation PTX Pertussis Toxin (PTX) BBB_Permeability Increased BBB Permeability PTX->BBB_Permeability CNS_Infiltration CNS Infiltration T_Cell_Activation->CNS_Infiltration BBB_Permeability->CNS_Infiltration EAE_Development EAE Development CNS_Infiltration->EAE_Development

Caption: Logical relationships of key factors in EAE induction.

References

Methodological & Application

Application Notes and Protocols for PLP (139-151)-Induced EAE in SJL Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in SJL mice using the proteolipid protein (PLP) peptide fragment 139-151. This model is a cornerstone for studying the pathogenesis of multiple sclerosis (MS), particularly the relapsing-remitting form, and for the preclinical evaluation of novel therapeutic agents.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model of the human inflammatory demyelinating disease, multiple sclerosis. The model induced by the PLP 139-151 peptide in SJL mice is particularly valuable as it often mimics the relapsing-remitting course of MS, which is the most common form of the disease in humans.[1][2] This specific model is mediated by myelin-specific CD4+ T cells, although other immune cells like CD8+ T cells and B cells may also be involved.[1] The encephalitogenic activity of PLP 139-151 is linked to the induction of a Th1-mediated immune response.[3]

The PLP 139-151 peptide corresponds to the amino acid sequence HSLGKWLGHPDKF.[4] A common variant used in research is the C140S mutant, where the cysteine at position 140 is replaced by a serine to improve peptide stability without compromising its antigenic properties.[4] EAE is induced by immunizing susceptible SJL mice with an emulsion of the PLP peptide in Complete Freund's Adjuvant (CFA), often supplemented with Mycobacterium tuberculosis. The administration of Pertussis Toxin (PTX) can be used to enhance the severity of the initial disease phase and facilitate the entry of autoimmune T cells into the central nervous system (CNS).[1]

Quantitative Data Summary

The following tables summarize key quantitative data typically observed in the PLP 139-151 induced EAE model in SJL mice. These values can vary based on specific laboratory conditions, mouse substrains, and minor protocol variations.

Table 1: EAE Induction and Disease Course

ParameterWithout Pertussis Toxin (PTX)With Pertussis Toxin (PTX)Citation
Disease Incidence 90-100%>90%[1][2]
Disease Onset 10-15 days post-immunization9-14 days post-immunization[1]
Mean Maximum Score (Initial Phase) 2.0 - 3.5Generally higher than without PTX[1][2]
Relapse Rate 50-80% of miceAs low as 20%[2]

Table 2: Typical Immunization Reagents and Dosages

ReagentTypical Dosage per MouseCitation
PLP 139-151 Peptide 50 - 100 µg[3][5][6][7]
Complete Freund's Adjuvant (CFA) Emulsion with peptide[1][6]
Mycobacterium tuberculosis (in CFA) 2 mg/mL (final concentration)[6]
Pertussis Toxin (PTX) 100 - 400 ng[5][6]

Experimental Protocols

Materials
  • Female SJL mice, 6-8 weeks old

  • PLP 139-151 peptide (or [Ser140]-PLP 139-151)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (27-30 gauge)

  • Emulsifier (e.g., two-way luer-lock syringe system)

Protocol for EAE Induction
  • Antigen Emulsion Preparation:

    • Reconstitute the PLP 139-151 peptide in sterile PBS or water to a concentration of 1 mg/mL.

    • Prepare an emulsion by mixing the peptide solution with an equal volume of CFA. For example, for a final concentration of 50 µg of peptide per 100 µL injection, mix 500 µL of 1 mg/mL peptide solution with 500 µL of CFA.

    • Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the emulsion subcutaneously (s.c.) into two sites on the flank of each mouse (50 µL per site).

  • Pertussis Toxin Administration (Optional):

    • If using PTX to enhance disease, administer it intraperitoneally (i.p.).

    • A typical protocol involves injecting 100-200 ng of PTX in 100 µL of PBS on the day of immunization (Day 0) and again 48 hours later (Day 2).[5][6]

  • Clinical Scoring:

    • Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Weigh the mice daily as weight loss is an early indicator of disease onset.

    • Score the clinical severity of EAE using a standardized 0-5 scale.

Table 3: EAE Clinical Scoring Scale

ScoreClinical Signs
0 No clinical signs
0.5 Distal limp tail
1 Complete limp tail
1.5 Limp tail and hind limb weakness
2 Unilateral partial hind limb paralysis
2.5 Bilateral partial hind limb paralysis
3 Complete bilateral hind limb paralysis
3.5 Complete bilateral hind limb paralysis and unilateral forelimb paralysis
4 Total paralysis of all four limbs
5 Moribund or death

Note: In-between scores (e.g., 2.5) can be used for intermediate clinical presentations.[1]

Visualizations

EAE_Induction_Workflow cluster_preparation Preparation cluster_induction Induction cluster_monitoring Monitoring Peptide PLP 139-151 Peptide Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunization Subcutaneous Immunization (Day 0) Emulsion->Immunization PTX_injection Pertussis Toxin Injection (i.p.) (Day 0 & 2, Optional) Immunization->PTX_injection enhances severity Monitoring Daily Weight and Clinical Scoring (Starting Day 7) Immunization->Monitoring PTX_injection->Monitoring Disease_Onset Disease Onset (Days 9-15) Monitoring->Disease_Onset Relapse Remission and Relapse Disease_Onset->Relapse

Caption: Workflow for PLP 139-151 induced EAE in SJL mice.

T_Cell_Activation_Pathway cluster_immune_priming Immune Priming (Periphery) cluster_cns_infiltration CNS Infiltration and Damage APC Antigen Presenting Cell (APC) Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell presentation (MHC-II) PLP PLP 139-151 PLP->APC uptake & processing Th1_Cell Myelin-Reactive Th1 Cell Naive_T_Cell->Th1_Cell activation & differentiation BBB Blood-Brain Barrier (BBB) Th1_Cell->BBB migration Demyelination Demyelination & Axonal Damage Th1_Cell->Demyelination cytokine release (IFN-γ) Microglia Microglia/Macrophages BBB->Microglia reactivation Microglia->Demyelination inflammation Myelin_Sheath Myelin Sheath Myelin_Sheath->Demyelination Neuron Neuron

Caption: T-cell mediated signaling in EAE pathogenesis.

References

Application Notes and Protocols for the Preparation of PLP (139-151) for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Proteolipid Protein (PLP) peptide (139-151) for injection, primarily for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in rodent models. EAE is a widely used animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis.

Peptide Overview and Specifications

PLP (139-151) is an immunodominant peptide fragment of myelin proteolipid protein. The native sequence is HCLGKWLGHPDKF. A more stable, commonly used variant replaces the cysteine at position 140 with a serine: HSLGKWLGHPDKF ([Ser140]-PLP (139-151)). Both peptides are used to induce EAE, particularly in the SJL/J mouse strain.

Table 1: Quantitative Specifications of PLP (139-151) Peptide

PropertyValueNotes
Molecular Weight ~1521.74 g/mol Varies slightly based on salt form.
Purity >95% (HPLC)Recommended for in vivo studies.
Solubility Soluble up to 2 mg/mL in water or PBS.[1]For hydrophobic batches, a small amount of DMSO or acetonitrile can be used for initial dissolution.[2]
Storage (Lyophilized) -20°C or -80°CStable for several years.[3]
Storage (Reconstituted) Aliquot and store at -20°C or -80°C.Stable for at least 3 months at -20°C. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Reconstitution of Lyophilized PLP (139-151)

This protocol describes the reconstitution of lyophilized PLP (139-151) peptide to a working stock solution.

Materials:

  • Lyophilized PLP (139-151) peptide

  • Sterile, pyrogen-free Phosphate Buffered Saline (PBS) or sterile water

  • Microcentrifuge

  • Vortex mixer

  • Sterile polypropylene tubes

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide and the sterile PBS or water to equilibrate to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure the peptide powder is collected at the bottom.

  • Solvent Addition: Carefully add the required volume of sterile PBS or water to the vial to achieve the desired concentration (e.g., for a 1 mg vial to be reconstituted to 1 mg/mL, add 1 mL of solvent).

  • Dissolution: Gently vortex or swirl the vial to dissolve the peptide. Allow the solution to sit at room temperature for 15-30 minutes to ensure complete dissolution.[4] Avoid vigorous shaking, which can cause peptide degradation.

  • Aliquoting and Storage: Aliquot the reconstituted peptide solution into sterile polypropylene tubes in volumes suitable for single-use to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of PLP (139-151) / Complete Freund's Adjuvant (CFA) Emulsion

This protocol details the preparation of a stable water-in-oil emulsion of PLP (139-151) and CFA, which is critical for a robust immune response in EAE induction.

Materials:

  • Reconstituted PLP (139-151) solution (e.g., 1 mg/mL in PBS)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Two sterile Luer-lock syringes (e.g., 1 mL or 3 mL)

  • A sterile Luer-lock connector

  • Sterile needles for injection

Procedure:

  • Syringe Preparation: Draw an equal volume of the reconstituted PLP (139-151) solution into one syringe and the same volume of CFA into the second syringe. For example, to prepare 1 mL of emulsion, draw 0.5 mL of PLP (139-151) solution and 0.5 mL of CFA.

  • Expel Air: Carefully expel all air from both syringes.

  • Connect Syringes: Securely attach both syringes to the Luer-lock connector.

  • Emulsification: Force the contents of the syringes back and forth rapidly for at least 10-20 minutes. A stable emulsion will be thick, viscous, and white.

  • Emulsion Stability Check: To test for a stable water-in-oil emulsion, dispense a small drop into a beaker of cold water. The drop should remain intact and not disperse. If it disperses, continue the emulsification process.

  • Loading for Injection: Once a stable emulsion is formed, transfer it to one syringe, remove the connector, and attach a sterile needle for injection.

  • Storage: The prepared emulsion can be stored at 2-4°C for up to 20 days.[5] Do not freeze the emulsion.

Table 2: Typical Injection Parameters for EAE Induction in SJL/J Mice

ParameterValueNotes
Mouse Strain SJL/JOther strains may require different peptides or protocols.
PLP (139-151) Dose 50 - 200 µ g/mouse The optimal dose should be determined empirically.[6][7]
Injection Volume 0.1 - 0.2 mL/mouseTypically administered subcutaneously at one or multiple sites (e.g., flank, base of tail).[8]
Adjuvant Complete Freund's Adjuvant (CFA)Containing Mycobacterium tuberculosis (H37Ra).
Pertussis Toxin (PTX) 100 - 200 ng/mouseAdministered intraperitoneally on the day of immunization and/or 48 hours later to enhance the immune response.[7]

Diagrams

Experimental Workflow for EAE Induction

EAE_Induction_Workflow cluster_prep Preparation cluster_injection Administration (Day 0) cluster_monitoring Post-Injection reconstitute Reconstitute Lyophilized PLP (139-151) in PBS emulsify Emulsify PLP (139-151) Solution with Complete Freund's Adjuvant (1:1) reconstitute->emulsify Peptide Solution inject_emulsion Subcutaneous Injection of Emulsion into Mice emulsify->inject_emulsion Stable Emulsion inject_ptx Intraperitoneal Injection of Pertussis Toxin (Optional) inject_emulsion->inject_ptx Same Day monitor Monitor Mice for Clinical Signs of EAE inject_ptx->monitor

Caption: Workflow for the preparation and administration of PLP (139-151) to induce EAE.

Signaling Pathway of PLP (139-151)-Induced T-Cell Activation

T_Cell_Activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell Naive CD4+ T-Cell cluster_effector Effector T-Cell Functions plp_uptake Uptake and Processing of PLP (139-151) mhc_presentation PLP (139-151) Peptide Presented on MHC Class II plp_uptake->mhc_presentation Antigen Processing tcr T-Cell Receptor (TCR) mhc_presentation->tcr Signal 1: Antigen Recognition cd4 CD4 Co-receptor mhc_presentation->cd4 activation T-Cell Activation, Proliferation, and Differentiation tcr->activation costim Co-stimulatory Receptor (e.g., CD28) costim->activation cytokines Production of Pro-inflammatory Cytokines (IFN-γ, IL-17) activation->cytokines costim_apc Co-stimulatory Ligand (e.g., B7) costim_apc->costim Signal 2: Co-stimulation migration Migration to CNS cytokines->migration inflammation CNS Inflammation and Demyelination migration->inflammation

References

Application Notes and Protocols: Dosage and Administration of PLP (139-151) for Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The induction of EAE using the synthetic peptide corresponding to amino acids 139-151 of the myelin proteolipid protein (PLP) is a well-established method, particularly in the SJL/J mouse strain, to study the pathogenesis of MS and to evaluate potential therapeutic interventions. This document provides detailed application notes and protocols for the dosage and administration of PLP (139-151) to induce EAE.

Data Presentation

Table 1: Dosage and Administration of PLP (139-151) and Adjuvants for EAE Induction in SJL/J Mice
ComponentDosage per MouseAdministration RouteVehicle/SolventScheduleNotes
PLP (139-151) Peptide 50 - 150 µg[1][2]Subcutaneous (s.c.)Emulsion with Complete Freund's Adjuvant (CFA)Day 0A single immunization is typically sufficient.
Complete Freund's Adjuvant (CFA) 100 µL (1:1 emulsion with peptide solution)Subcutaneous (s.c.)-Day 0Contains Mycobacterium tuberculosis (H37Ra) at a concentration of 1-4 mg/mL.[1]
Pertussis Toxin (PTX) 100 - 200 ng[1]Intraperitoneal (i.p.)Phosphate-Buffered Saline (PBS)Day 0 and Day 2 (or just Day 0)[1]Enhances disease severity but may reduce relapse rates.[3][4]
Table 2: Variants of PLP (139-151) Peptide for EAE Induction
Peptide VariantSequenceCharacteristicsRecommended Mouse Strain
Native PLP (139-151) HSLGKWLGHPDKF[1]Induces a more severe EAE phenotype.[3]SJL/J
[Ser140]-PLP (139-151) HSLGKWLGHPDKF (with Cys at 140 replaced by Ser)[3]More stable than the native peptide without impacting its antigenic activity.[5] Commonly used for relapsing-remitting EAE models.[3]SJL/J
Table 3: Clinical Scoring Systems for EAE
ScoreClinical Signs (Typical Ascending Paralysis)
0 No clinical signs of EAE.
0.5 Distal limp tail.
1 Complete limp tail.
1.5 Limp tail and hindlimb weakness (unsteady gait).
2 Unilateral partial hindlimb paralysis.
2.5 Bilateral partial hindlimb paralysis.
3 Complete bilateral hindlimb paralysis.
3.5 Complete bilateral hindlimb paralysis and unilateral forelimb weakness.
4 Complete paralysis (quadriplegia).
5 Moribund state or death.

Note: Intermediate scores (e.g., 2.5) are often used to more accurately represent the clinical state of the animals.

Experimental Protocols

Protocol 1: Preparation of PLP (139-151)/CFA Emulsion
  • Reconstitute PLP (139-151) peptide: Dissolve the lyophilized peptide in sterile PBS to a final concentration of 1 mg/mL.

  • Prepare the emulsion: In a sterile microfuge tube, add an equal volume of the PLP (139-151) solution and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 100 µL of peptide solution and 100 µL of CFA).

  • Emulsify: Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe with a small gauge needle or by using a high-speed homogenizer until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Store: Keep the emulsion on ice and use it within a few hours of preparation.

Protocol 2: Induction of EAE in SJL/J Mice
  • Animal Acclimatization: Allow female SJL/J mice (8-12 weeks old) to acclimate to the facility for at least one week before the experiment.

  • Day 0 - Immunization:

    • Anesthetize the mice lightly.

    • Inject a total of 200 µL of the PLP (139-151)/CFA emulsion subcutaneously (s.c.) distributed over two sites on the flanks (100 µL per site).

    • Administer 100-200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

  • Day 2 - (Optional) Second PTX Injection:

    • Administer a second dose of 100-200 ng of PTX in 100 µL of sterile PBS via i.p. injection. This can increase the severity of the initial disease episode.

  • Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Record the weight and clinical score of each mouse daily using the scoring system in Table 3.

    • Provide easy access to food and water for animals with severe paralysis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of EAE Induction by PLP (139-151)

The induction of EAE by PLP (139-151) is a complex process initiated by the activation of autoreactive T cells in the periphery, which then migrate to the CNS and cause inflammation and demyelination. The differentiation of naïve CD4+ T cells into pathogenic Th1 and Th17 effector cells is a critical step in this process.

EAE_Signaling_Pathway cluster_periphery Periphery cluster_th1 Th1 Differentiation cluster_th17 Th17 Differentiation cluster_cns Central Nervous System (CNS) PLP PLP (139-151) in CFA APC Antigen Presenting Cell (APC) e.g., Dendritic Cell PLP->APC Uptake and Processing Naive_T Naïve CD4+ T Cell APC->Naive_T Antigen Presentation (MHC-II) IL12 IL-12 APC->IL12 Secretes TGFb TGF-β APC->TGFb Secretes IL6 IL-6 APC->IL6 Secretes IL23 IL-23 APC->IL23 Secretes Tbet T-bet Naive_T->Tbet Upregulates RORgt RORγt Naive_T->RORgt Upregulates IL12->Naive_T Stimulates Th1 Pathogenic Th1 Cell IFNg_p IFN-γ Th1->IFNg_p Produces BBB Blood-Brain Barrier Th1->BBB Crosses Microglia Microglia/Astrocytes Th1->Microglia Reactivation Tbet->Th1 Drives Differentiation IFNg_p->Microglia Activates TGFb->Naive_T Stimulates IL6->Naive_T Stimulates Th17 Pathogenic Th17 Cell IL23->Th17 Maintains/Expands IL17_p IL-17 Th17->IL17_p Produces Th17->BBB Crosses Th17->Microglia Reactivation RORgt->Th17 Drives Differentiation IL17_p->Microglia Activates BBB->Microglia Activates Demyelination Demyelination & Neuroinflammation Microglia->Demyelination Mediates Myelin Myelin Sheath Demyelination->Myelin Damages

Caption: Signaling pathway of PLP (139-151)-induced EAE.

Experimental Workflow for EAE Induction and Evaluation

The following diagram outlines the typical workflow for an EAE study using PLP (139-151).

EAE_Workflow cluster_preparation Preparation cluster_induction Induction cluster_monitoring Monitoring & Evaluation cluster_analysis Post-Mortem Analysis Acclimatize Acclimatize SJL/J Mice (1 week) Prepare_Emulsion Prepare PLP (139-151)/CFA Emulsion Acclimatize->Prepare_Emulsion Immunize Day 0: Immunize with Emulsion (s.c.) & Administer PTX (i.p.) Prepare_Emulsion->Immunize PTX_Boost Day 2: (Optional) Administer PTX (i.p.) Immunize->PTX_Boost Daily_Monitoring Daily Monitoring (from Day 7) - Clinical Scoring - Body Weight PTX_Boost->Daily_Monitoring Data_Analysis Data Analysis - Mean Clinical Score - Disease Incidence - Onset Day Daily_Monitoring->Data_Analysis Tissue_Collection Tissue Collection (CNS, Spleen, etc.) Data_Analysis->Tissue_Collection Histology Histopathology (H&E, Luxol Fast Blue) Tissue_Collection->Histology Immuno Immunological Assays (Flow Cytometry, ELISPOT, etc.) Tissue_Collection->Immuno

Caption: Experimental workflow for PLP (139-151)-induced EAE.

References

Application Notes & Protocols: Modeling Relapsing-Remitting EAE with PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The model induced by the myelin proteolipid protein peptide 139-151 (PLP 139-151) in the SJL mouse strain is particularly valuable as it closely mimics the relapsing-remitting course seen in the majority of MS patients.[1][2][3][4] This model is initiated by an autoimmune response, primarily driven by CD4+ T cells, against a specific epitope of PLP, a major component of the central nervous system (CNS) myelin sheath.[1][5][6] The resulting inflammation, demyelination, and axonal damage lead to a progressive paralysis that undergoes periods of remission and subsequent relapse.[1][7] These application notes provide a detailed overview of the model, key experimental protocols, and expected outcomes.

Immunological Pathway of PLP (139-151)-Induced EAE

The pathogenesis of EAE induced by PLP (139-151) is a T-cell-mediated autoimmune process. Following immunization, the PLP peptide is processed by antigen-presenting cells (APCs). These APCs present the peptide to naive CD4+ T cells, leading to their activation and differentiation into pro-inflammatory T helper (Th) subsets, primarily Th1 and Th17 cells.[6][8] These autoreactive T cells then migrate to the CNS, where they are reactivated upon encountering the PLP antigen on local APCs like microglia. This triggers the release of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), which orchestrate an inflammatory cascade, leading to the recruitment of other immune cells, blood-brain barrier disruption, demyelination, and neurological dysfunction.[5][8]

EAE_Pathway PLP PLP (139-151) Peptide APC Antigen Presenting Cell (APC) PLP->APC Uptake & Processing T_cell Naive CD4+ T Cell APC->T_cell Antigen Presentation Th1 Th1 Cell T_cell->Th1 Differentiation Th17 Th17 Cell T_cell->Th17 Differentiation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1->Cytokines Th1->Cytokines Migration to CNS Th17->Cytokines Inflammation Inflammation & Demyelination Cytokines->Inflammation

Immunopathogenesis of PLP (139-151) EAE.

Experimental Protocols

EAE Induction in SJL Mice

This protocol describes the active immunization of SJL mice to induce relapsing-remitting EAE. The use of a modified peptide, [Ser140]-PLP139-151, is often recommended as it can induce a more consistent disease course.[2][3]

Materials:

  • Female SJL/J mice, 6-8 weeks old

  • PLP (139-151) peptide (native or [Ser140] variant)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)[2][3]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Two 10 mL glass syringes

  • One three-way stopcock

  • 27-gauge needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. For example, for 10 mice, mix 1 mL of peptide solution with 1 mL of CFA.

    • Draw the two solutions into separate glass syringes and connect them via a three-way stopcock.

    • Force the mixture back and forth between the syringes for at least 10 minutes until a thick, white, stable emulsion is formed. A drop of a stable emulsion will not disperse when placed in a beaker of cold water.

  • Immunization (Day 0):

    • Anesthetize mice lightly if necessary.

    • Inject 100 µL of the emulsion subcutaneously into each of the two flanks of the mouse (total volume of 200 µL per mouse). This delivers a dose of 100 µg of PLP peptide.[9]

  • Pertussis Toxin Administration (Optional):

    • If using PTX to enhance disease severity, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS on the day of immunization (Day 0) and again 48 hours later (Day 2).[7] Note that PTX administration can reduce the relapse rate.[2][3]

Clinical Scoring and Monitoring

Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of therapeutic interventions.

Procedure:

  • Begin scoring mice daily starting from day 7 post-immunization.

  • Assess weight and clinical signs for each mouse according to a standardized scale.

  • Provide supportive care for severely affected animals (score ≥ 3), ensuring easy access to food and water by placing gel packs and food pellets on the cage floor.[10][11]

Table 1: Standard Clinical Scoring Scale for EAE in Mice

ScoreClinical Signs
0 No clinical signs of EAE.
1 Limp tail.[10]
2 Mild paraparesis of hind limbs, unsteady gait.
3 Moderate to severe paraparesis of hind limbs.
4 Complete paralysis of hind limbs (paraplegia).[4]
5 Moribund state or death.[4][10]

A relapse is defined as an increase of at least one full point on the clinical scale following a period of remission (improvement of at least one point).

Experimental Workflow and Data Presentation

A typical EAE study using the PLP (139-151) model in SJL mice spans 30-50 days to allow for the observation of at least one relapse.

EAE_Workflow Day0 Day 0 Immunization (PLP/CFA) PTX Injection (optional) Day2 Day 2 PTX Injection (optional) Day0->Day2 Day7 Day 7 Start Daily Scoring Day2->Day7 Day10_15 Day 10-15 Onset of Acute Phase Day7->Day10_15 Day16_20 Day 16-20 Peak of Acute Phase Day10_15->Day16_20 Day21_28 Day 21-28 Remission Phase Day16_20->Day21_28 Day28_35 Day 28-35 Onset of Relapse Day21_28->Day28_35 End End of Study (e.g., Day 45) Tissue Collection Day28_35->End

Typical Experimental Timeline for Relapsing-Remitting EAE.
Expected Disease Parameters

The following table summarizes the typical disease course observed in female SJL mice.

Table 2: Typical Disease Parameters in PLP (139-151) EAE Model

ParameterWithout PTXWith PTX
Disease Incidence >90%>90%
Mean Day of Onset 10 - 15 days[3]9 - 14 days[3]
Mean Peak Score (Acute) 2.0 - 3.02.5 - 3.5
Relapse Rate 50% - 80%[2]20% - 40%[2]
Cytokine Profiles

The balance between Th1, Th17, and regulatory T cell (Treg)/Th2 responses dictates the clinical course of EAE.

Table 3: Key Cytokine Involvement in PLP (139-151) EAE

T Cell SubsetKey CytokinesRole in EAE Pathogenesis
Th1 IFN-γPro-inflammatory; promotes macrophage activation and CNS inflammation.[6][12]
Th17 IL-17Pro-inflammatory; crucial for recruiting neutrophils and disrupting the blood-brain barrier.[5][8]
Th2 / Treg IL-4, IL-10Anti-inflammatory; associated with disease remission and regulation of the autoimmune response.[1][6][9]

Histological Analysis Protocol

At the end of the study, CNS tissue is typically harvested for histological analysis to confirm and quantify inflammation and demyelination.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 70%, 95%, 100% Ethanol

  • Xylene

  • Paraffin wax

  • Microtome

  • Staining reagents: Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)

Procedure:

  • Tissue Perfusion and Fixation:

    • Anesthetize the mouse deeply and perform a transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

  • Processing and Embedding:

    • Dehydrate the tissues through a graded series of ethanol (70% to 100%).

    • Clear the tissue in xylene.

    • Infiltrate with and embed in paraffin wax.

  • Sectioning and Staining:

    • Cut 5-10 µm thick sections using a microtome.

    • Stain sections with H&E to visualize inflammatory infiltrates.

    • Stain adjacent sections with LFB to assess the degree of demyelination (myelin stains blue).

  • Analysis:

    • Quantify inflammatory foci and areas of demyelination using light microscopy. This histological score provides a quantitative measure of CNS pathology.

References

Application Notes: In Vitro Restimulation of T cells with PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolipid protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin. The peptide fragment spanning amino acids 139-151, PLP (139-151), is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in SJL (H-2s) mice, a widely studied animal model for multiple sclerosis.[1][2] In vitro restimulation of T cells isolated from these mice with PLP (139-151) is a critical technique for studying the cellular and molecular mechanisms of T cell activation, differentiation, and effector function in the context of CNS autoimmunity. This process allows for the analysis of antigen-specific T cell proliferation, cytokine production, and the evaluation of potential therapeutic agents.

Upon restimulation, CD4+ T cells specific for PLP (139-151) become activated and produce a characteristic profile of pro-inflammatory cytokines.[3] These T cells are predominantly of the Th1 and Th17 lineages, characterized by the secretion of Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), respectively.[3][4] These cytokines are considered key factors in the initiation and maintenance of autoimmune inflammation in the CNS.[3] Therefore, in vitro restimulation assays are invaluable tools for researchers, scientists, and drug development professionals working to understand and modulate autoimmune responses.

T Cell Activation Signaling Pathway

The activation of a PLP (139-151)-specific CD4+ T cell is initiated by the interaction of its T cell receptor (TCR) with the PLP (139-151) peptide presented by Major Histocompatibility Complex (MHC) class II molecules (I-A\s in SJL mice) on the surface of an Antigen Presenting Cell (APC). This primary signal is strengthened by a co-stimulatory signal, typically involving the CD28 receptor on the T cell binding to B7 molecules (CD80/CD86) on the APC.[5][6] This dual signaling cascade triggers downstream pathways leading to T cell proliferation, differentiation, and the secretion of effector cytokines.

T_Cell_Activation cluster_TCell CD4+ T Cell MHC_Peptide MHC-II + PLP(139-151) Activation Signal Transduction Cascade MHC_Peptide->Activation B7 B7 (CD80/CD86) B7->Activation TCR TCR TCR->MHC_Peptide Signal 1 CD4 CD4 CD4->MHC_Peptide CD28 CD28 CD28->B7 Signal 2 (Co-stimulation) Cytokines Cytokine Production (IFN-γ, IL-2, IL-17) Activation->Cytokines Differentiation Proliferation Proliferation Activation->Proliferation Clonal Expansion

Caption: T Cell activation by an Antigen Presenting Cell.

Experimental Protocols

General Experimental Workflow

The overall process involves priming T cells in vivo through immunization, followed by isolation and in vitro restimulation to assess their function.

Experimental_Workflow cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo / In Vitro Phase cluster_Analysis Analysis Phase Immunization 1. Immunize SJL Mice with PLP(139-151) in CFA Isolation 2. Isolate Splenocytes / Lymph Node Cells (Day 10-12) Immunization->Isolation Restimulation 3. In Vitro Restimulation with PLP(139-151) Peptide Isolation->Restimulation Proliferation 4a. Proliferation Assay (e.g., [3H]-Thymidine) Restimulation->Proliferation Cytokine 4b. Cytokine Analysis (ELISA / ELISPOT) Restimulation->Cytokine Flow 4c. Flow Cytometry (Tetramer Staining) Restimulation->Flow

Caption: General workflow for PLP(139-151) T cell restimulation.
Protocol 1: Isolation and Culture of Splenocytes for Restimulation

This protocol describes the isolation of splenocytes from PLP (139-151)-immunized mice, which contain both T cells and APCs necessary for the restimulation assay.

Materials:

  • SJL mice (immunized 10-12 days prior with PLP (139-151)/CFA)

  • 70 µm cell strainer

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

  • ACK lysis buffer

  • PLP (139-151) peptide solution (e.g., 1 mg/mL stock in sterile water or PBS)

Procedure:

  • Euthanize immunized SJL mice according to institutional guidelines.

  • Aseptically harvest spleens and place them in a petri dish containing cold Complete RPMI.

  • Generate a single-cell suspension by gently grinding the spleens through a 70 µm cell strainer using the plunger of a syringe.

  • Centrifuge the cell suspension at 300 x g for 7 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room temperature to lyse red blood cells.

  • Neutralize the lysis buffer by adding 10 mL of Complete RPMI. Centrifuge as in step 4.

  • Discard the supernatant and resuspend the cell pellet in fresh Complete RPMI.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to 2 x 10^6 cells/mL in Complete RPMI.

Protocol 2: In Vitro T Cell Restimulation and Proliferation Assay

This protocol measures the proliferation of T cells in response to PLP (139-151).

Procedure:

  • Plate 100 µL of the splenocyte suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.

  • Prepare serial dilutions of the PLP (139-151) peptide in Complete RPMI.

  • Add 100 µL of the peptide dilutions to the wells to achieve final concentrations typically ranging from 1 to 50 µg/mL.[7] For a standard assay, a concentration of 20 µg/mL is often used.[8] Include wells with medium only as a negative control.

  • Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • For proliferation analysis, add 1 µCi of [3H]-thymidine to each well during the final 18 hours of culture.

  • Harvest the cells onto filter mats using a cell harvester and measure thymidine incorporation using a scintillation counter.

  • Data is typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Protocol 3: Cytokine Production Analysis by ELISA

This protocol quantifies the secretion of key cytokines into the culture supernatant following restimulation.

Procedure:

  • Set up the cell cultures as described in Protocol 2, steps 1-3, typically in 24-well or 48-well plates for larger supernatant volumes.

  • Incubate the plates for 48 to 96 hours at 37°C in a 5% CO2 incubator.[9][10]

  • After incubation, centrifuge the plates to pellet the cells.

  • Carefully collect the culture supernatants, avoiding cell pellet disruption. Supernatants can be used immediately or stored at -80°C.

  • Quantify the concentration of cytokines (e.g., IFN-γ, IL-2, IL-17, IL-4, IL-10) in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[7][11][12]

Data Presentation

The following tables summarize representative quantitative data reported in the literature for cytokine production and T cell frequencies following in vitro restimulation with PLP (139-151).

Table 1: Cytokine Production by PLP (139-151)-Restimulated T Cells

This table shows the typical cytokine profile of T cells from PLP (139-151)-immunized mice after in vitro restimulation. The response is dominated by Th1 and Th17 cytokines.

CytokineTypical Response upon PLP (139-151) RestimulationNotesReference
IFN-γ High ProductionSignature Th1 cytokine.[11][12][11],[12],[4]
IL-17 High ProductionSignature Th17 cytokine, crucial in EAE pathogenesis.[3][4][3],[4],[9]
IL-2 Moderate to High ProductionImportant for T cell proliferation and survival.[4][12][13][13],[12],[4]
TNF-α Production DetectedPro-inflammatory cytokine.[13]
IL-4 Low to UndetectableSignature Th2 cytokine; typically not produced by encephalitogenic T cells.[11][11],[13]
IL-10 Low to UndetectableRegulatory cytokine; typically not produced by encephalitogenic T cells.[11][11]
Table 2: Frequency of PLP (139-151)-Specific CD4+ T Cells

This table provides examples of the frequency of antigen-specific T cells detected after in vitro expansion, often measured using MHC class II tetramers.

Experimental ConditionCell SourceMeasurement MethodFrequency of PLP (139-151)-reactive CD4+ T cellsReference
PLP (139-151) ImmunizationSplenocytesI-A\s Tetramer Staining~4.61%[11]
PLP (139-151) Immunization + Co-culture with VWAK copolymerSplenocytesI-A\s Tetramer Staining~2.92%[11]
PLP (139-151) Immunization (RMT1-10 antibody treatment)Spleen/Lymph NodesI-A\s Tetramer Staining~0.43%[14]
PLP (139-151) Immunization (Control IgG treatment)Spleen/Lymph NodesI-A\s Tetramer Staining~0.91%[14]

References

Generating Encephalitogenic T Cells with PLP (139-151): A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the generation of encephalitogenic T cells specific for the myelin proteolipid protein (PLP) peptide 139-151. This peptide is a key immunodominant epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, serving as a valuable model for studying autoimmune demyelinating diseases such as multiple sclerosis. The following sections detail the necessary reagents, step-by-step experimental procedures, and expected outcomes, including quantitative data on T cell responses.

Introduction

The induction of EAE using PLP (139-151) is a well-established method to study the cellular and molecular mechanisms of T cell-mediated autoimmunity in the central nervous system (CNS).[1][2][3] Encephalitogenic CD4+ T cells, primarily of the Th1 and Th17 lineages, recognize the PLP (139-151) peptide presented by antigen-presenting cells (APCs) and initiate an inflammatory cascade that leads to demyelination and neurological deficits.[3][4] This protocol outlines the in vivo immunization and subsequent in vitro culture expansion of PLP (139-151)-specific T cells.

Data Presentation

Table 1: Proliferative Responses of PLP (139-151)-Specific T Cells
Cell SourceStimulantConcentration (µg/mL)Proliferation AssayResult (e.g., Stimulation Index)Reference
Lymph Node Cells (LNCs) from immunized SJL micePLP (139-151)20[³H]thymidine incorporationStrong proliferative response[1][5]
LNCs from naive SJL micePLP (139-151)50[³H]thymidine incorporationSignificant proliferation[6]
Splenocytes from 5B6 TCR-transgenic micePLP (139-151)Not specified[³H]thymidine incorporationVigorous proliferation[2]
LNCs from A144-immunized micePLP (139-151)Not specified[³H]thymidine incorporationEqual proliferation to A144 and PLP (139-151)[7]
Table 2: Cytokine Profile of PLP (139-151)-Specific T Cell Clones
T Cell Clone PhenotypeStimulantCytokine MeasuredProduction LevelReference
Th1PLP (139-151)IFN-γ, TNF-αHigh[5][7]
Th1PLP (139-151)IL-2High[7]
Th2/Th0L144/R147 peptideIL-4, IL-10High[5]
Th2PLP (139-151) + anti-B7-1IL-4, IL-10High[8]
PLP (139-151)-sensitized lymphocytes from ACA-infected micePLP (139-151)IFN-γPredominant[9]
PLP (139-151)-sensitized lymphocytes from ACA-infected micePLP (139-151)IL-17Lesser degree[9]

Experimental Protocols

Part 1: In Vivo Immunization of Mice

This initial step is critical for priming the immune system and generating a population of PLP (139-151)-reactive T cells.

Materials:

  • SJL/J mice (female, 8-12 weeks old)[10]

  • PLP (139-151) peptide (HSLGKWLGHPDKF)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)[2]

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA. Ensure a stable emulsion is formed by vigorous mixing or sonication.

  • Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion (containing 50-100 µg of PLP (139-151)) distributed over two sites on the flank.[2][3] Some protocols recommend injecting at four sites (0.05 mL per site) over the shoulders and hips for SJL mice.[10]

  • Incubation Period: Allow 10-12 days for the in vivo priming of T cells to occur.[5][10] During this period, monitor the mice for general health.

Part 2: Generation of Encephalitogenic T Cell Lines and Clones In Vitro

Following in vivo priming, draining lymph nodes and spleens are harvested to isolate and expand the antigen-specific T cells in culture.

Materials:

  • Immunized SJL/J mice

  • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • PLP (139-151) peptide

  • Recombinant murine Interleukin-2 (IL-2)

  • Ficoll-Paque or similar density gradient medium

  • Cell culture flasks, plates, and standard cell culture equipment

Procedure:

  • Tissue Harvest: Euthanize the immunized mice 10-12 days post-immunization and aseptically harvest the draining inguinal and axillary lymph nodes and the spleen.[5][10]

  • Single-Cell Suspension: Prepare a single-cell suspension from the harvested tissues by mechanical dissociation through a 70 µm cell strainer.

  • Red Blood Cell Lysis: If using spleens, lyse the red blood cells using a suitable lysis buffer.

  • Cell Culture Initiation: Resuspend the cells in complete RPMI 1640 medium at a density of 2-4 x 10⁶ cells/mL in culture flasks or plates.

  • In Vitro Restimulation: Add PLP (139-151) peptide to the cell culture at a final concentration of 10-50 µg/mL to specifically reactivate the primed T cells.[5][11]

  • T Cell Blast Enrichment: After 3-4 days of culture, enrich for activated T cell blasts by centrifugation over a Ficoll-Paque density gradient.[12]

  • Expansion with IL-2: Resuspend the T cell blasts in fresh complete RPMI 1640 medium supplemented with recombinant murine IL-2 (e.g., 10-20 U/mL) to promote their proliferation.

  • Maintenance and Cloning: Restimulate the T cell lines every 10-14 days with PLP (139-151) and irradiated syngeneic splenocytes as APCs, followed by expansion in IL-2 containing medium. T cell clones can be established from these lines by limiting dilution.

Visualizations

Experimental_Workflow cluster_in_vivo In Vivo Priming cluster_in_vitro In Vitro Generation immunization Immunization of SJL Mice (PLP 139-151 in CFA) incubation 10-12 Day Incubation immunization->incubation harvest Harvest Spleen and Lymph Nodes incubation->harvest suspension Prepare Single-Cell Suspension harvest->suspension restimulation In Vitro Restimulation (PLP 139-151) suspension->restimulation enrichment T Cell Blast Enrichment restimulation->enrichment expansion Expansion with IL-2 enrichment->expansion cell_line Encephalitogenic T Cell Line expansion->cell_line

Figure 1: Experimental workflow for generating encephalitogenic T cells.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell MHCII MHC Class II TCR TCR MHCII->TCR Signal 1 (Antigen Recognition) B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) PLP PLP (139-151) Signaling Intracellular Signaling Cascade TCR->Signaling CD4 CD4 CD4->MHCII CD28->Signaling Activation Activation and Differentiation Signaling->Activation Effector Encephalitogenic Effector T Cell (Th1/Th17) Activation->Effector

Figure 2: T cell activation by PLP (139-151) presentation.

References

PLP (139-151) solubility and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolipid protein (PLP) (139-151) is a synthetic peptide fragment of the major myelin protein in the central nervous system (CNS). This peptide is a key reagent for inducing experimental autoimmune encephalomyelitis (EAE) in susceptible mouse strains, such as SJL mice. EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic, inflammatory, demyelinating autoimmune disease of the CNS. Immunization with PLP (139-151) triggers a T-cell mediated immune response against the myelin sheath, leading to inflammation, demyelination, and neurological deficits that mimic the pathology of MS.[1][2][3] These application notes provide detailed information on the solubility and storage of PLP (139-151), as well as protocols for its use in inducing EAE.

Physicochemical Properties and Storage Conditions

Proper handling and storage of PLP (139-151) are critical for maintaining its biological activity. The following tables summarize the key physicochemical properties and recommended storage conditions.

Table 1: Physicochemical Properties of PLP (139-151)

PropertyValueReference(s)
Amino Acid Sequence HSLGKWLGHPDKF[1][2]
Molecular Weight ~1521.74 g/mol [1][2]
Purity ≥95% (HPLC)[1][2]

Table 2: Solubility of PLP (139-151)

SolventConcentrationNotesReference(s)
WaterUp to 2 mg/mL-[1][2]
WaterUp to 5 mg/mLA homogenous solution can be prepared using a vortex mixer, homogenizer, or sonicator.[4]
Water50 mg/mLRequires sonication for complete dissolution.[5]
Dilute AcidSoluble-[6]
Physiological BuffersSoluble-[6]

Table 3: Recommended Storage Conditions for PLP (139-151)

| Form | Storage Temperature | Duration | Notes | Reference(s) | | --- | --- | --- | --- | | Lyophilized Powder | -20°C | >1 year | Store in the dark. |[7][8] | | Lyophilized Powder | -80°C | Long-term | - |[5] | | Reconstituted Solution | -20°C | Stable for 3 months | Aliquot to avoid repeated freeze-thaw cycles. |[4][5] | | Reconstituted Solution | -80°C | Stable for 1 year | Aliquot to avoid repeated freeze-thaw cycles. |[5] |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized PLP (139-151)

Objective: To prepare a stock solution of PLP (139-151) for use in EAE induction.

Materials:

  • Lyophilized PLP (139-151) peptide

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Vortex mixer or sonicator

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized PLP (139-151) to ensure the powder is at the bottom.[7]

  • Add the desired volume of sterile water or PBS to the vial to achieve the target concentration (e.g., 1-5 mg/mL).

  • Gently vortex or sonicate the vial until the peptide is completely dissolved.[4] Visually inspect the solution to ensure there are no particulates.

  • Aliquot the reconstituted peptide into sterile, low-protein binding microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4][5] Avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in SJL Mice

Objective: To induce a relapsing-remitting EAE model in SJL mice using PLP (139-151).

Materials:

  • Reconstituted PLP (139-151) solution (1 mg/mL in sterile PBS)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Sterile PBS

  • 8-12 week old female SJL mice

  • Syringes and needles (27-30 gauge)

Procedure:

  • Preparation of PLP (139-151)/CFA Emulsion:

    • In a sterile tube, mix equal volumes of the reconstituted PLP (139-151) solution and CFA. A common final concentration is 100 µg of PLP (139-151) per 100 µL of emulsion.

    • Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe or by using a high-speed homogenizer until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization:

    • On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the PLP (139-151)/CFA emulsion per site (total of 200 µL per mouse).[5]

  • Administration of Pertussis Toxin (Optional but recommended for a more robust initial disease course):

    • On day 0 and day 2 post-immunization, administer 100-200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.[5]

  • Monitoring of Clinical Signs:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Score the clinical severity of the disease using a standardized 0-5 scale (see Table 4).

    • Record the body weight of each mouse daily.

Table 4: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund or dead

Signaling Pathway and Experimental Workflow

T-Cell Activation by PLP (139-151)

The induction of EAE by PLP (139-151) is initiated by the activation of autoreactive CD4+ T helper cells. The following diagram illustrates the key steps in this signaling pathway.

T_Cell_Activation_by_PLP_139_151 cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC Class II TCR T-Cell Receptor (TCR) MHC_II->TCR Presentation PLP_peptide PLP (139-151) PLP_peptide->MHC_II Binding Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation AP1 AP-1 LAT->AP1 Activation (via Ras/MAPK) IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKCθ DAG->PKC Activates Calcineurin Calcineurin Ca_release->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylation Cytokine_Gene_Expression Cytokine Gene Expression (IFN-γ, IL-17) NFAT->Cytokine_Gene_Expression Transcription NFkB NF-κB PKC->NFkB Activation NFkB->Cytokine_Gene_Expression Transcription AP1->Cytokine_Gene_Expression Transcription

Caption: T-Cell activation signaling pathway initiated by PLP (139-151).

Experimental Workflow for EAE Induction and Evaluation

The following diagram outlines the typical workflow for an EAE study using PLP (139-151).

EAE_Workflow Peptide_Prep PLP (139-151) Reconstitution Emulsion_Prep Preparation of PLP/CFA Emulsion Peptide_Prep->Emulsion_Prep Immunization Immunization of SJL Mice (Day 0) Emulsion_Prep->Immunization PTX_Admin Pertussis Toxin Administration (Day 0, 2) Immunization->PTX_Admin Monitoring Daily Clinical Scoring and Weight Measurement PTX_Admin->Monitoring Data_Analysis Data Analysis (e.g., Mean Clinical Score) Monitoring->Data_Analysis Histology Histological Analysis of CNS Tissue Data_Analysis->Histology Immuno_Assays Immunological Assays (e.g., Cytokine Profiling) Data_Analysis->Immuno_Assays

Caption: Experimental workflow for EAE induction and analysis.

References

Application Notes and Protocols for PLP (139-151) Immunization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the required adjuvants and protocols for immunization with the myelin proteolipid protein (PLP) peptide 139-151. This procedure is primarily used to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model for multiple sclerosis.

Introduction

Induction of EAE using PLP (139-151) requires the co-administration of powerful adjuvants to break immune tolerance and elicit a potent autoimmune response against the central nervous system (CNS). The standard and most effective protocol involves a combination of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX). CFA serves to create a sustained antigen depot and broadly activates the innate immune system, while PTX facilitates the entry of pathogenic T cells into the CNS.[1][2]

Required Adjuvants and Components

Successful induction of PLP (139-151)-mediated EAE is critically dependent on the proper selection and use of adjuvants.

  • Complete Freund's Adjuvant (CFA): CFA is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[3][4] The mycobacterial components are potent immunostimulants that activate antigen-presenting cells (APCs) through pattern recognition receptors like Toll-like receptors (TLRs), leading to a strong Th1-polarized immune response.[5][6] This is essential for the development of EAE.

  • Pertussis Toxin (PTX): PTX is a crucial co-adjuvant, particularly in mouse strains that are less susceptible to EAE.[1][7] It acts by disrupting G-protein coupled receptor signaling, which is thought to increase the permeability of the blood-brain barrier, thereby allowing inflammatory immune cells to infiltrate the CNS.[2][8] While not always mandatory, its inclusion significantly enhances the incidence and severity of the disease.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for PLP (139-151) immunization in SJL mice, a commonly used strain for this EAE model.[1][9][10]

ComponentTypical Dosage/ConcentrationAdministration RoutePurpose
PLP (139-151) Peptide50 - 150 µ g/mouse [11][12]Subcutaneous (s.c.)Autoantigen to induce immune response
Complete Freund's Adjuvant (CFA)Emulsified 1:1 with peptide solution[4][13]Subcutaneous (s.c.)Primary adjuvant for Th1 response
Mycobacterium tuberculosis (in CFA)1 - 4 mg/mL[4][11]Subcutaneous (s.c.)Immunostimulatory component of CFA
Pertussis Toxin (PTX)100 - 200 ng/mouse[11][13]Intraperitoneal (i.p.)Co-adjuvant to enhance CNS infiltration

Experimental Protocols

This section provides a detailed methodology for the induction of EAE using PLP (139-151).

Materials
  • PLP (139-151) peptide (lyophilized)

  • Sterile phosphate-buffered saline (PBS) or sterile saline

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX)

  • SJL mice (female, 8-12 weeks old are commonly used)[11]

  • 1 mL syringes

  • 27-gauge needles

  • Emulsifying needle or two-syringe method with a Luer lock connector

  • Sterile microcentrifuge tubes

Preparation of PLP (139-151)/CFA Emulsion
  • Reconstitute PLP (139-151) Peptide: Dissolve the lyophilized PLP (139-151) peptide in sterile PBS to a final concentration of 1-2 mg/mL. For example, to immunize 10 mice with 100 µg each, prepare a total of 1 mg of peptide.

  • Vortex CFA: Thoroughly vortex the vial of CFA to ensure the Mycobacterium tuberculosis is evenly suspended.[4]

  • Emulsification:

    • In a sterile microcentrifuge tube, add an equal volume of the PLP (139-151) solution and CFA (1:1 ratio).[4][13]

    • To create a stable emulsion, use two syringes connected by a Luer lock. Draw the entire mixture into one syringe and forcefully pass it back and forth between the two syringes for at least 10 minutes.

    • Alternatively, for smaller volumes, use a high-speed vortexer or an emulsifying needle.

  • Check Emulsion Stability: To confirm a stable water-in-oil emulsion, drop a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse. If it disperses, continue mixing.

Immunization Protocol
  • Animal Handling: Handle mice according to approved animal care and use protocols.

  • Subcutaneous Injection:

    • Draw the PLP (139-151)/CFA emulsion into a 1 mL syringe fitted with a 27-gauge needle.

    • Administer a total of 0.1 mL to 0.2 mL of the emulsion subcutaneously per mouse.

    • The injection is typically split across two sites, such as the flanks.[11]

  • Pertussis Toxin Administration:

    • On the day of immunization (Day 0) and again 48 hours later (Day 2), administer PTX intraperitoneally.[11]

    • Dilute the PTX in sterile PBS to the desired concentration (e.g., 2 µg/mL).

    • Inject 0.1 mL of the diluted PTX solution per mouse for a final dose of 200 ng.

Post-Immunization Monitoring
  • Monitor the mice daily for clinical signs of EAE, typically starting around day 7 post-immunization.

  • Clinical scoring is commonly based on a 0-5 scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

  • Record body weight daily as weight loss is an early indicator of disease.

Diagrams

Experimental Workflow

EAE_Induction_Workflow cluster_prep Preparation cluster_immunization Immunization (Day 0) cluster_boost Co-adjuvant (Day 2) cluster_monitoring Monitoring (Day 7 onwards) peptide PLP (139-151) in PBS emulsion PLP/CFA Emulsion peptide->emulsion cfa Complete Freund's Adjuvant (CFA) cfa->emulsion injection_sc Subcutaneous Injection (0.1-0.2 mL/mouse) emulsion->injection_sc Day 0 ptx_day0 Pertussis Toxin (PTX) (i.p. injection) ptx_day2 Pertussis Toxin (PTX) (i.p. injection) ptx_day0->ptx_day2 48 hours monitoring Daily Clinical Scoring & Body Weight Measurement ptx_day2->monitoring Observe for EAE

Caption: Workflow for EAE induction using PLP (139-151).

Adjuvant Signaling Pathway

Adjuvant_Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell Response cluster_cns Central Nervous System (CNS) cfa CFA (Mycobacterium) tlrs TLR2, TLR4, TLR9 cfa->tlrs activation APC Activation (Cytokine Production) tlrs->activation presentation PLP (139-151) Presentation (MHC-II) activation->presentation t_cell Naive CD4+ T Cell presentation->t_cell Antigen Recognition th1_cell Pathogenic Th1 Cell t_cell->th1_cell Differentiation infiltration CNS Infiltration & Inflammation th1_cell->infiltration Migration ptx Pertussis Toxin (PTX) bbb Blood-Brain Barrier (BBB) Permeability Increased ptx->bbb bbb->infiltration

Caption: Simplified signaling pathway of adjuvants in EAE.

References

Application Notes and Protocols for Assessing EAE Clinical Score with PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The EAE model induced by the proteolipid protein peptide 139-151 (PLP 139-151) in SJL mice is particularly valuable as it typically results in a relapsing-remitting disease course, which closely mimics the most common form of human MS.[1] This model is instrumental in studying the pathogenesis of autoimmune neuroinflammation and for the preclinical evaluation of potential therapeutic agents.

Accurate and consistent assessment of clinical signs is paramount for the reliable interpretation of experimental outcomes. This document provides detailed protocols for the induction of EAE using PLP (139-151) in SJL mice, a comprehensive guide to clinical scoring, and protocols for histopathological analysis of the CNS tissue.

Data Presentation: EAE Clinical Scoring

The assessment of EAE severity is based on a clinical scoring system that grades the manifestation of neurological deficits. While several scoring systems are in use, they generally follow a 0 to 5 scale. Below is a comparative table of commonly used scoring criteria. The use of half-point increments (e.g., 0.5, 1.5) is also common to denote intermediate clinical states.[1] To minimize bias, it is highly recommended that clinical scoring be performed by an observer blinded to the experimental groups.[2]

Table 1: Comparison of EAE Clinical Scoring Systems [1]

ScoreDescription (System 1)Description (System 2)Description (System 3)
0 No clinical signs.Normal mouse, no signs of EAE.No overt signs of disease.
0.5 Tip of tail is limp.Distal limp tail.Partial loss of tail tone.
1 Limp tail.Complete limp tail.Atonic tail.
1.5 Limp tail and hind limb weakness.Limp tail and waddling gait.Atonic tail and mild hind limb weakness.
2 Hind limb weakness.Limp tail and definite hind limb weakness.Definite hind limb weakness.
2.5 Partial hind limb paralysis.Limp tail and partial hind limb paralysis.One hind limb paralyzed.
3 Complete hind limb paralysis.Complete hind limb paralysis.Both hind limbs paralyzed.
3.5 Complete hind limb paralysis and partial forelimb paralysis.Hind limb paralysis and weakness in one forelimb.Hind limb paralysis and partial forelimb paralysis.
4 Complete hind and forelimb paralysis.Complete hind limb and partial forelimb paralysis.Quadriplegia.
5 Moribund or dead.Moribund state or death due to EAE.Death.

Experimental Protocols

Protocol 1: Induction of EAE with PLP (139-151) in SJL Mice

This protocol describes the active immunization of SJL mice with PLP (139-151) peptide to induce a relapsing-remitting EAE course.

Materials:

  • Female SJL/J mice, 8-12 weeks old

  • Proteolipid Protein (PLP) peptide 139-151 (sequence: HSLGKWLGHPDKF)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at 4 mg/mL

  • Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial disease)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Glass syringes and emulsifying needle

  • 27-gauge needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve PLP (139-151) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • In a sterile glass tube, mix equal volumes of the PLP peptide solution and CFA (containing 4 mg/mL M. tuberculosis). The final concentration of PLP will be 1 mg/mL and M. tuberculosis will be 2 mg/mL.

    • Emulsify the mixture by repeatedly drawing it up and expelling it through an emulsifying needle using two glass syringes connected by a Luer lock. Continue until a thick, white emulsion is formed that does not disperse when a drop is placed in water.

  • Immunization:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject each mouse subcutaneously with 100 µL of the emulsion (containing 100 µg of PLP peptide) distributed over two sites on the flank.

    • Optional Pertussis Toxin Administration: For a more severe acute phase of EAE, administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2). Note that PTX administration may reduce the incidence of relapses.[2]

  • Post-Immunization Monitoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Record the body weight and clinical score for each mouse daily.

    • Provide easy access to food and water on the cage floor for animals with severe paralysis.

Protocol 2: Histopathological Analysis of CNS Tissue

This protocol outlines the steps for the collection and staining of brain and spinal cord tissue for the assessment of inflammation and demyelination.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining solutions

  • Luxol Fast Blue (LFB) staining solution

  • Lithium Carbonate solution (0.05%)

  • Cresyl Violet solution

Procedure:

  • Tissue Collection and Fixation:

    • At the desired experimental endpoint, deeply anesthetize the mouse.

    • Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Carefully dissect the brain and spinal cord.

    • Post-fix the tissues in 4% PFA overnight at 4°C.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissues through a graded series of ethanol (70%, 95%, 100%).

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning:

    • Cut 5-10 µm thick sections of the brain and spinal cord using a microtome.

    • Mount the sections on glass slides.

  • Hematoxylin and Eosin (H&E) Staining for Inflammation:

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with Eosin to visualize cytoplasm and extracellular matrix (pink).

    • Dehydrate and mount with a coverslip.

    • Scoring: Assess perivascular and parenchymal inflammatory infiltrates. A common scoring system is: 0 = no inflammation; 1 = cellular infiltrates only in the perivascular space; 2 = mild cellular infiltration in the parenchyma; 3 = moderate to severe cellular infiltration in the parenchyma.

  • Luxol Fast Blue (LFB) Staining for Demyelination:

    • Deparaffinize and rehydrate the sections to 95% ethanol.

    • Stain with LFB solution overnight at 56°C. LFB stains myelin blue/green.

    • Differentiate in lithium carbonate solution and 70% ethanol to remove excess stain from non-myelinated areas.

    • Counterstain with Cresyl Violet to visualize neuronal cell bodies (purple).

    • Dehydrate and mount.

    • Scoring: Evaluate the extent of demyelination. A typical scoring system is: 0 = no demyelination; 1 = mild demyelination; 2 = moderate demyelination; 3 = severe demyelination.

Visualizations

EAE Induction and Assessment Workflow

EAE_Workflow cluster_preparation Preparation cluster_induction Induction (Day 0) cluster_monitoring Monitoring (Daily from Day 7) cluster_analysis Analysis (Endpoint) prep_peptide PLP (139-151) Peptide Solution emulsion Antigen Emulsion prep_peptide->emulsion prep_cfa Complete Freund's Adjuvant (CFA) prep_cfa->emulsion immunize Subcutaneous Immunization emulsion->immunize 100 µg/mouse ptx Pertussis Toxin (i.p.) (Optional) immunize->ptx scoring Clinical Scoring & Weight immunize->scoring support Supportive Care scoring->support histology Histopathology (Inflammation & Demyelination) scoring->histology

Caption: Experimental workflow for PLP (139-151)-induced EAE.

Signaling Pathways in EAE Pathogenesis

The pathogenesis of EAE is primarily driven by myelin-specific CD4+ T helper (Th) cells, particularly Th1 and Th17 cells. The differentiation of these T cell subsets is orchestrated by a complex interplay of signals from the T cell receptor (TCR) and various cytokines.

T_Cell_Activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell Naive CD4+ T Cell cluster_th1 Th1 Differentiation cluster_th17 Th17 Differentiation MHCII MHC-II + PLP (139-151) TCR TCR MHCII->TCR Signal 1 B7 CD80/86 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) TCR_Signal TCR Signaling Cascade TCR->TCR_Signal CD4 CD4 CD4->TCR_Signal CD28->TCR_Signal IL12 IL-12 TGFb TGF-β STAT4 STAT4 IL12->STAT4 IFNg IFN-γ STAT1 STAT1 IFNg->STAT1 Tbet T-bet STAT4->Tbet STAT1->Tbet Th1 Th1 Cell Tbet->Th1 Th1->IFNg produces STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 IL23 IL-23 IL23->STAT3 RORgt RORγt STAT3->RORgt Th17 Th17 Cell RORgt->Th17 Th17->IL6 produces IL-17

Caption: Simplified signaling pathways for Th1 and Th17 differentiation.

References

Application of PLP (139-151) in Neuroinflammation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The proteolipid protein (PLP) fragment 139-151 is a synthetic peptide corresponding to an amino acid sequence of the major myelin protein in the central nervous system (CNS).[1] This peptide is a well-established tool in neuroinflammation research, primarily used to induce Experimental Autoimmune Encephalomyelitis (EAE), the most commonly studied animal model for multiple sclerosis (MS).[2][3] Immunization of susceptible mouse strains, such as SJL/J, with PLP (139-151) triggers an autoimmune response against the myelin sheath, leading to CNS inflammation, demyelination, and neurological deficits that mimic aspects of MS.[1][4] This model is invaluable for investigating disease pathogenesis, identifying novel therapeutic targets, and evaluating the efficacy of potential drug candidates for neuroinflammatory and demyelinating diseases.[5][6]

Application Notes

PLP (139-151) is instrumental in studying the cellular and molecular mechanisms underlying neuroinflammation. The induction of EAE with this peptide allows researchers to investigate:

  • T-cell mediated autoimmunity: The model demonstrates the critical role of myelin-specific CD4+ T cells in initiating and propagating neuroinflammation.[7][8] These autoreactive T cells, particularly of the Th1 and Th17 lineages, produce pro-inflammatory cytokines like IFN-γ and IL-17, which are key mediators of the disease.[7][9][10]

  • Neuroinflammation and Demyelination: The infiltration of immune cells into the CNS, a hallmark of EAE, leads to inflammation, demyelination, and axonal damage.[1] This provides a platform to study the processes of lesion formation and the potential for remyelination.

  • Drug Discovery and Development: The PLP (139-151)-induced EAE model is widely used to test the efficacy of novel therapeutic agents aimed at modulating the immune response, reducing inflammation, and promoting neuroprotection.[2][6]

  • Immune Tolerance Induction: Researchers utilize this model to explore strategies for inducing antigen-specific tolerance, a promising therapeutic approach for autoimmune diseases like MS.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the PLP (139-151)-induced EAE model.

Table 1: EAE Clinical Scoring in SJL/J Mice Immunized with PLP (139-151)

Treatment GroupMean Max ScoreOnset Day (Mean)Reference
PLP (139-151) in CFA5.0 (100% mortality)8[2]
PLP (139-151) + Copolymer VWAK (Co-immunization)0 (No disease)-[2]
PLP (139-151) + Copolymer FYAK (Co-immunization)0 (No disease)-[2]
PLP (139-151) + Copolymer Cop1 (Co-immunization)2.312[2]
PLP (139-151) - Treatment with VWAK post-onset2.011[2]
PLP (139-151) - Treatment with FYAK post-onset2.011[2]
PLP (139-151) - Treatment with Cop1 post-onset2.511[2]
PLP (139-151) 50 µgSevere EAE~9[11]
PLP (139-151) 10 µgMilder EAE~10[11]
PLP (139-151) 2 µgMildest EAE~12[11]

Clinical scores are typically graded on a 0-5 scale, where 0 is normal and 5 is moribund or dead.[6][11]

Table 2: Cytokine Production by Splenocytes from PLP (139-151) Immunized SJL/J Mice

StimulationCytokineLevel in PLP-immunized miceLevel in Co-immunized mice (PLP + Copolymer)Reference
PLP (139-151)IFN-γHighHigh[2]
PLP (139-151)IL-4Not DetectedNot Detected[2]
PLP (139-151)IL-10Not DetectedNot Detected[2]
CopolymerIFN-γ-High[2]
CopolymerIL-4-Detected[2]
CopolymerIL-10-Detected[2]
PLP (139-151)IL-17Detected-[10]

Table 3: T-Cell Proliferation in Response to PLP (139-151)

Mouse StrainStimulationProliferation (Stimulation Index)Reference
SJL/J (Susceptible)PLP (139-151)12.3[9]
BALB/c (Resistant)PLP (139-151)1.9[9]
SJL/J (Susceptible)Phytohaemagglutinin (PHA)20.1[9]
BALB/c (Resistant)Phytohaemagglutinin (PHA)9.5[9]

Experimental Protocols

Protocol 1: Induction of EAE with PLP (139-151) in SJL/J Mice

This protocol describes the active immunization of SJL/J mice to induce a relapsing-remitting EAE, a model that closely resembles human MS.[12]

Materials:

  • PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS)

  • Female SJL/J mice (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of PLP (139-151) in PBS emulsified with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis).

  • Immunization: Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion (containing 50 µg of PLP (139-151)) distributed over two sites on the flank.[2]

  • Pertussis Toxin Administration (Optional): For a more severe initial disease course, inject 100-200 ng of PTX in PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[6][10]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.[11] Use a standard 0-5 scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb paralysis and forelimb weakness

    • 5: Moribund or dead

  • Data Collection: Record daily clinical scores and body weights for each mouse.

Protocol 2: T-Cell Proliferation Assay

This assay measures the proliferative response of T-cells isolated from immunized mice upon re-stimulation with the antigen.

Materials:

  • Spleens from immunized and control mice

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • PLP (139-151) peptide

  • [³H]-thymidine

  • 96-well cell culture plates

  • Cell harvester and scintillation counter

Procedure:

  • Splenocyte Isolation: At a desired time point (e.g., day 10 post-immunization), euthanize the mice and aseptically remove the spleens.

  • Cell Culture: Prepare single-cell suspensions of splenocytes. Plate the cells in 96-well plates at a density of 5 x 10⁵ cells/well.

  • Antigen Stimulation: Add PLP (139-151) to the wells at various concentrations (e.g., 1-20 µg/mL).[9] Include wells with a non-specific mitogen (e.g., PHA) as a positive control and wells with media alone as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • [³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.[9]

  • Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

Protocol 3: Cytokine Analysis by ELISA

This protocol is for measuring the levels of specific cytokines in the supernatants of cultured splenocytes.

Materials:

  • Supernatants from T-cell proliferation assay cultures

  • ELISA kits for specific cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17)

  • ELISA plate reader

Procedure:

  • Sample Collection: Collect supernatants from the splenocyte cultures at 48-72 hours post-stimulation, before the addition of [³H]-thymidine.[9]

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.

Signaling Pathways and Workflows

The following diagrams illustrate key pathways and workflows in PLP (139-151)-induced neuroinflammation studies.

EAE_Induction_Workflow cluster_preparation Preparation cluster_induction Induction Phase cluster_monitoring Monitoring & Analysis PLP_Peptide PLP (139-151) Peptide Emulsion Antigen Emulsion PLP_Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunization Subcutaneous Immunization (Day 0) Emulsion->Immunization PTX Pertussis Toxin (PTX) (Day 0, 2) Immunization->PTX Optional Monitoring Daily Clinical Scoring & Weight Measurement (From Day 7) Immunization->Monitoring Analysis Endpoint Analysis: - Histopathology - Cytokine Profiling - T-cell Assays Monitoring->Analysis

Caption: Experimental workflow for inducing EAE with PLP (139-151).

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell APC APC (e.g., Dendritic Cell) MHCII MHC Class II APC->MHCII Presents Antigen TCR T-Cell Receptor (TCR) MHCII->TCR Signal 1: Antigen Recognition B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2: Co-stimulation TCell Naive CD4+ T-Cell Th1 Th1 Cell TCell->Th1 Differentiation Th17 Th17 Cell TCell->Th17 Differentiation TCR->TCell CD28->TCell IFNg IFN-γ Th1->IFNg Produces IL17 IL-17 Th17->IL17 Produces Inflammation Neuroinflammation & Demyelination IFNg->Inflammation Drives IL17->Inflammation Drives PLP PLP (139-151) PLP->APC Uptake & Processing Microglia_Activation_Pathway cluster_environment Inflamed CNS Environment cluster_microglia Microglia cluster_effects Downstream Effects IFNg IFN-γ (from Th1 cells) Microglia_Resting Resting Microglia IFNg->Microglia_Resting Activates Fibrinogen Fibrinogen (from leaky BBB) Mac1 Mac-1 Receptor Fibrinogen->Mac1 Binds to Microglia_Active Activated Microglia (Phagocytic, Pro-inflammatory) Microglia_Resting->Microglia_Active Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia_Active->Cytokines Releases ROS_NO ROS / NO Microglia_Active->ROS_NO Produces PI3K PI3K Signaling Mac1->PI3K Activates PI3K->Microglia_Active Demyelination Demyelination & Axonal Damage Cytokines->Demyelination ROS_NO->Demyelination

References

Troubleshooting & Optimization

Technical Support Center: PLP (139-151)-Induced EAE Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistency in the induction of Experimental Autoimmune Encephalomyelitis (EAE) using the proteolipid protein (PLP) peptide 139-151.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the inconsistent induction of EAE with PLP (139-151).

Q1: We are observing low incidence or no signs of EAE in our SJL mice after immunization with PLP (139-151). What are the potential causes and solutions?

A1: Low EAE incidence is a common challenge. Here are several factors to consider and troubleshoot:

  • Mouse Strain and Supplier: The PLP (139-151) model is highly dependent on the SJL/J mouse strain. Ensure you are using the correct strain from a reputable supplier. Genetic drift can occur, leading to variations in susceptibility. It's also worth noting that B10.S mice, despite sharing the H-2s haplotype with SJL mice, are resistant to PLP (139-151)-induced EAE due to a higher frequency of PLP-specific regulatory T cells.[1]

  • Peptide Quality and Preparation: Verify the purity and correct sequence of the PLP (139-151) peptide. Improper storage or handling can degrade the peptide. The native mouse sequence contains a cysteine at position 140, while a common synthetic variant replaces it with serine ([Ser140]) for increased stability.[2] The native peptide is known to induce more severe EAE.[2] Ensure the peptide is completely dissolved before emulsification with Complete Freund's Adjuvant (CFA).

  • Emulsion Quality: The emulsion of PLP (139-151) in CFA is critical. An improper emulsion will not provide the necessary sustained release of the antigen and adjuvant. The emulsion should be stable; a good test is to see if a drop of the emulsion holds its shape when placed in water.

  • Immunization Procedure: Ensure proper subcutaneous injection technique. The emulsion should be delivered into the subcutaneous space. Leakage from the injection site can significantly reduce the effective dose. Injecting at multiple sites (e.g., two sites on the back) is a common practice.[3]

  • Pertussis Toxin (PTX) Administration: PTX is often used to enhance the severity and incidence of the initial EAE wave.[2][4] If you are not using PTX and observing low incidence, consider adding it to your protocol. Be aware that PTX can reduce the incidence and severity of relapses.[4]

  • Mouse Age and Sex: Younger mice (around 8-12 weeks old) are typically used. While both male and female SJL mice develop initial EAE symptoms, male mice may not exhibit the relapsing phase of the disease.[5]

  • Animal Husbandry and Stress: Stress can inhibit EAE development.[2] Ensure mice are properly acclimated to the facility and handled gently.

Q2: The clinical scores of our EAE mice are highly variable between individuals in the same group. How can we improve consistency?

A2: Variability in clinical scores is inherent to the EAE model but can be minimized by:

  • Standardized Scoring: Ensure all personnel scoring the mice are trained on a standardized clinical scoring scale and are blinded to the experimental groups.

  • Synchronized Disease Onset: While the initial wave of PLP (139-151)-induced EAE in SJL mice is generally uniform, some variability in the day of onset can occur.[4] Grouping animals for analysis based on their day of onset can help in reducing variability in subsequent analyses.

  • Consistent Immunization: As mentioned above, a consistent and high-quality immunization procedure is key to reducing variability.

  • Genetic Homogeneity: Using mice from the same litter or closely related litters can sometimes help in reducing inter-individual variability.

Q3: We are not observing the expected relapsing-remitting disease course. What could be the reason?

A3: The absence of a clear relapsing-remitting course can be due to several factors:

  • Use of Pertussis Toxin (PTX): While PTX increases the severity of the initial EAE episode, it has been shown to reduce the rate of relapses to as low as 20%.[4] If studying relapses is the primary goal, consider omitting PTX.

  • Mouse Sex: As noted, male SJL mice immunized with PLP (139-151) often do not relapse, unlike their female counterparts.[5] This is thought to be due to the development of Th2-mediated regulatory responses.[5]

  • Peptide Variant: The native PLP (139-151) peptide may be more suitable for studying relapses compared to the [Ser140] variant when PTX is not used.[2]

  • Observation Period: The relapsing phase can take time to develop. Ensure you are monitoring the mice for a sufficient duration (e.g., 5 to 7 weeks post-immunization).[4]

Q4: What is the expected timeline and severity of EAE induced by PLP (139-151) in SJL mice?

A4: The expected disease course can vary slightly between laboratories, but here is a general guideline:

ParameterWith Pertussis Toxin (PTX)Without Pertussis Toxin (PTX)
Disease Incidence >90%[4]>90%[4]
Day of Onset 9 - 14 days post-immunization[2]10 - 15 days post-immunization[2]
Peak Severity (Initial Wave) Mean score of 2.0 - 3.5[2]Mean score of 2.0 - 3.5[2]
Relapse Rate As low as 20%[4]50 - 80%[4]

Note: Clinical scores are typically graded on a 0-5 scale (see detailed protocol section for a scoring guide).

Experimental Protocols

This section provides a detailed methodology for the induction of EAE using PLP (139-151).

Active EAE Induction Protocol in SJL Mice

This protocol is for the active immunization of SJL mice to induce a relapsing-remitting EAE.

Materials:

  • Female SJL/J mice (8-12 weeks old)

  • PLP (139-151) peptide (native or [Ser140] variant)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX) from Bordetella pertussis (optional)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (e.g., 27G)

Procedure:

  • Peptide Preparation: Dissolve the PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.

  • Emulsion Preparation: Prepare a 1:1 emulsion of the PLP (139-151) solution and CFA. This can be done by drawing equal volumes of the peptide solution and CFA into two separate syringes connected by a luer lock and repeatedly passing the mixture between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice lightly.

    • Inject 100 µL of the emulsion subcutaneously, divided between two sites on the back of each mouse. This delivers a total of 50 µg of PLP (139-151) per mouse.

  • Pertussis Toxin Administration (Optional, Day 0 and Day 2):

    • If using PTX, administer 200 ng in 100 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.[3]

  • Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Record the weight and clinical score of each mouse daily.

Clinical Scoring Scale:

ScoreClinical Signs
0 No clinical signs
0.5 Distal limp tail
1.0 Complete limp tail
1.5 Limp tail and hind limb weakness
2.0 Unilateral partial hind limb paralysis
2.5 Bilateral partial hind limb paralysis
3.0 Complete bilateral hind limb paralysis
3.5 Complete hind limb paralysis and unilateral forelimb paralysis
4.0 Complete hind and forelimb paralysis
5.0 Moribund or dead

Visualizations

Experimental Workflow for EAE Induction

EAE_Workflow cluster_prep Preparation cluster_induction Induction (Day 0) cluster_monitoring Monitoring (Daily from Day 7) Peptide PLP (139-151) Peptide Solution Emulsion Prepare 1:1 Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Subcutaneous Immunization (100 µL/mouse) Emulsion->Immunize Monitor Record Weight and Clinical Score Immunize->Monitor PTX_optional Pertussis Toxin (i.p.) (Optional, Day 0 & 2) PTX_optional->Monitor Disease Observe for EAE Symptoms Monitor->Disease

Caption: Experimental workflow for active EAE induction using PLP (139-151).

Signaling Pathway in PLP (139-151)-Induced EAE

EAE_Signaling cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) NaiveT Naive CD4+ T Cell APC->NaiveT PLP (139-151) Presentation Th1 Th1 Cell NaiveT->Th1 Differentiation Th17 Th17 Cell NaiveT->Th17 Differentiation Treg Regulatory T Cell (Treg) Treg->NaiveT Suppression BBB Blood-Brain Barrier Th1->BBB Migration Inflammation Inflammation & Demyelination Th1->Inflammation IFN-γ Th17->BBB Migration Th17->Inflammation IL-17 BBB->Inflammation Infiltration Myelin Myelin Sheath Inflammation->Myelin Attack

Caption: Simplified signaling pathway of T cell activation and CNS inflammation in EAE.

References

Technical Support Center: PLP (139-151)-Induced EAE Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low disease incidence or other issues when inducing Experimental Autoimmune Encephalomyelitis (EAE) with Proteolipid Protein (PLP) peptide 139-151.

Troubleshooting Guides & FAQs

Q1: We are observing low EAE incidence (<90%) in our SJL/J mice after immunization with PLP (139-151). What are the potential causes and solutions?

A1: Low EAE incidence with PLP (139-151) in SJL/J mice can stem from several factors, ranging from procedural inconsistencies to reagent quality. Here's a systematic guide to troubleshooting this common issue.

Troubleshooting Checklist for Low EAE Incidence:

  • Mouse Strain and Supplier: SJL/J mice are known to be highly susceptible to PLP (139-151)-induced EAE.[1][2] However, genetic drift can occur. It is recommended to source mice from a reputable vendor like The Jackson Laboratory (stock #686) to ensure a consistent genetic background.[3] Also, be aware that some closely related strains, like B10.S mice, are resistant to EAE induction with this peptide.[1][4]

  • Peptide Quality and Handling:

    • Peptide Variant: The native mouse PLP (139-151) sequence contains a cysteine at position 140, which can lead to dimerization and reduced stability. A common and effective alternative is the [Ser140]-PLP139-151 variant, which is more stable without compromising its encephalitogenic activity.[2][3] Some studies suggest the native sequence may induce more severe EAE.[3]

    • Purity and Storage: Ensure the peptide is of high purity (>95%) and stored correctly (typically lyophilized at -20°C or -80°C). Repeated freeze-thaw cycles should be avoided.

  • Emulsion Preparation and Injection:

    • CFA and Emulsification: A stable water-in-oil emulsion is critical for a robust immune response. The emulsion of PLP (139-151) in Complete Freund's Adjuvant (CFA) should be thick and not separate upon standing. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse.

    • Injection Technique: Subcutaneous injections should be administered at multiple sites on the back to ensure proper distribution of the antigen.[5] It is crucial to keep the needle inserted for a few seconds after injection to prevent leakage.[5]

  • Pertussis Toxin (PTX) Administration:

    • Role of PTX: PTX acts as an additional adjuvant and increases the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the central nervous system (CNS).[3][6] Its use generally leads to an earlier onset and more severe initial wave of EAE.[3][7]

    • Dosage and Timing: Administer PTX intraperitoneally (i.p.) on the day of immunization and, in some protocols, again 48 hours later.[6] The timing and dosage can significantly impact disease induction.

  • Animal Husbandry and Stress:

    • Acclimation: Allow mice to acclimate to the facility for at least one week before starting the experiment.[5]

    • Stress: Daily handling and procedures can induce stress, which may delay and reduce the severity of relapses.[3]

Q2: Should we use Pertussis Toxin (PTX)? What are the pros and cons?

A2: The decision to use PTX depends on the specific goals of your study.

  • Pros of using PTX:

    • Increases the incidence and severity of the initial EAE wave.[3][7]

    • Leads to an earlier and more synchronized disease onset.[7]

    • Enhances the entry of autoimmune T cells into the CNS.[3]

  • Cons of using PTX:

    • May reduce the incidence and severity of relapses in the relapsing-remitting SJL model.[3][7]

    • Adds another variable to the experimental protocol.

For studies focused on the initial wave of EAE or when troubleshooting low incidence, using PTX is recommended. For studies focused on relapses, omitting PTX might be preferable.[3]

Q3: What is the expected disease course and what clinical scores should we use?

A3: In SJL/J mice, PLP (139-151) typically induces a relapsing-remitting form of EAE.

  • Onset: Disease onset usually occurs between 9 and 15 days post-immunization.[3]

  • Peak of First Wave: The peak of the initial disease episode is typically 1-2 days after onset and lasts for 1-3 days.[3]

  • Remission and Relapse: Most mice will experience partial or complete recovery. A significant portion of mice will then develop a second wave of paralysis (relapse) around 25-40 days post-immunization.[5]

A standard clinical scoring system is used to quantify disease severity:

  • 0: No clinical signs.

  • 0.5: Reduced tail tone.

  • 1: Limp tail.

  • 1.5: Slightly clumsy gait.

  • 2: Hind limb weakness (paresis).

  • 2.5: Partial hind limb paralysis.

  • 3: Complete hind limb paralysis.

  • 3.5: Complete hind limb paralysis with forelimb weakness.

  • 4: Moribund state.

  • 5: Death.

Quantitative Data Summary

Table 1: Factors Influencing EAE Incidence and Severity with PLP (139-151)

FactorRecommendation for Higher Incidence/SeverityRationaleReference
Mouse Strain SJL/J from a reputable supplier (e.g., Jackson Laboratory)Genetically susceptible to PLP (139-151)-induced EAE.[1][3]
Peptide Native mouse PLP (139-151) or [Ser140]-PLP139-151Both are effective; native may be slightly more severe.[3]
Pertussis Toxin Administer 100-200 ng i.p. on day 0 and optionally day 2Increases blood-brain barrier permeability and acts as an adjuvant.[3][6][7]
CFA Ensure a stable water-in-oil emulsionProper emulsion is crucial for a sustained immune response.-
Injection Subcutaneous at multiple sitesEnsures proper antigen distribution.[5]

Experimental Protocols

Detailed Protocol for EAE Induction with PLP (139-151) in SJL/J Mice

This protocol is a synthesis of common practices and should be optimized for your specific laboratory conditions.

Materials:

  • SJL/J mice (female, 8-12 weeks old)

  • PLP (139-151) peptide (e.g., [Ser140] variant)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Peptide and Emulsion Preparation:

    • Dissolve the PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.

    • Prepare a 1:1 emulsion of the peptide solution and CFA. This can be achieved by vortexing or sonicating until a thick, stable emulsion is formed. A common final dose is 100 µg of peptide per mouse.

  • Immunization (Day 0):

    • Anesthetize the mice lightly.

    • Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over two to four sites on the back.

  • Pertussis Toxin Administration (Day 0 and Day 2 - Optional but Recommended for High Incidence):

    • Within 2 hours of immunization, administer 100-200 ng of PTX in 0.1 mL of PBS via intraperitoneal (i.p.) injection.

    • A second dose of PTX can be administered 48 hours after the first injection.

  • Clinical Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Record the weight and clinical score for each mouse daily.

Visualizations

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_boost Optional Boost (Day 2) cluster_monitoring Monitoring (Daily from Day 7) Peptide PLP (139-151) Peptide Emulsion Peptide/CFA Emulsion Peptide->Emulsion Dissolve in PBS CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Emulsify 1:1 Immunize Subcutaneous Injection (0.2 mL, multiple sites) Emulsion->Immunize PTX_1 Pertussis Toxin (i.p.) (100-200 ng) Immunize->PTX_1 within 2 hours Monitor Record Weight & Clinical Score Immunize->Monitor PTX_2 Pertussis Toxin (i.p.) (100-200 ng) PTX_1->PTX_2 48 hours later PTX_2->Monitor

Caption: Experimental workflow for inducing EAE with PLP (139-151).

EAE_Pathogenesis_Signaling cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_cell Naive CD4+ T Cell APC->T_cell PLP (139-151) Presentation Th1 Th1 Cell T_cell->Th1 Differentiation Th17 Th17 Cell T_cell->Th17 Differentiation BBB Blood-Brain Barrier Th1->BBB Migration Th17->BBB Migration Inflammation Inflammation & Demyelination BBB->Inflammation Infiltration Myelin Myelin Sheath Inflammation->Myelin Damage PTX Pertussis Toxin PTX->BBB Increases Permeability

Caption: Simplified signaling pathway in PLP (139-151)-induced EAE.

References

Technical Support Center: Optimizing PLP (139-151) Concentration for EAE Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Proteolipid Protein (PLP) peptide 139-151 to induce Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis.

Troubleshooting Guide

Q1: We are not observing any clinical signs of EAE in our SJL/J mice after immunization with PLP (139-151). What could be the problem?

A1: Several factors could contribute to a failure in EAE induction. Consider the following troubleshooting steps:

  • Peptide Integrity and Dose:

    • Verification: Ensure the PLP (139-151) peptide has been stored correctly (typically at -20°C, protected from light and moisture) and has not degraded.

    • Concentration: While some studies suggest that within a range of 75-200 µg, the dose of PLP (139-151) has little effect on the incidence of EAE, a suboptimal dose could be a factor.[1] A common starting dose is 100-200 µg per mouse.[2][3] If you are using a lower dose, consider increasing it.

  • Emulsion Quality:

    • Proper Emulsification: The emulsion of PLP (139-151) in Complete Freund's Adjuvant (CFA) is critical. An improper emulsion will not provide the necessary sustained release of the antigen to trigger a strong immune response. The emulsion should be stable and not separate upon standing.

  • Mouse Strain and Supplier:

    • Strain Susceptibility: SJL/J mice are the most commonly used and susceptible strain for PLP (139-151)-induced EAE.[4][5] Ensure you are using the correct strain. B10.S mice, for instance, are resistant.[4]

    • Supplier Variation: It has been noted that the substrain of SJL/J mice from different vendors can significantly impact the severity and incidence of EAE.

  • Pertussis Toxin (PTX) Administration:

    • Role of PTX: For a more robust and synchronized EAE induction, especially in the initial phase, intraperitoneal injection of PTX is often recommended.[6][7] If you are omitting PTX, this could be a reason for the lack of clinical signs.

Q2: The incidence of EAE in our experimental group is very low, or the clinical scores are milder than expected. How can we increase the severity?

A2: To increase the severity and incidence of EAE, consider the following:

  • Peptide Variant: Using the native [Cys140]-PLP139-151 can induce more severe EAE compared to the [Ser140]-PLP139-151 variant.[6]

  • Pertussis Toxin (PTX): The administration of PTX is known to enhance the severity of the initial wave of EAE.[6][7] Ensure you are using the correct dosage and administration route as recommended in established protocols.

  • Adjuvant Concentration: Verify the concentration of Mycobacterium tuberculosis in your Complete Freund's Adjuvant (CFA). A sufficient concentration is required to elicit a strong inflammatory response.

  • Injection Sites: Ensure proper subcutaneous injection at multiple sites (typically two to four) on the flank and/or over the shoulder to maximize immune stimulation.[3]

Q3: Our mice are showing signs of anaphylaxis after peptide administration. What is happening and how can we avoid this?

A3: Anaphylactic reactions have been reported, particularly when soluble PLP (139-151) is administered intravenously to mice that have already been immunized and are in the midst of the disease course.[8] This is thought to be an IgE-mediated response.[8] To avoid this:

  • Avoid IV Administration of Soluble Peptide During Active Disease: If your protocol involves re-exposing the mice to the peptide, consider alternative routes or formulations.

  • Use Cell-Bound Peptide: Studies have shown that using PLP (139-151) coupled to splenocytes can prevent the onset of EAE without inducing anaphylaxis.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of PLP (139-151) to induce EAE in SJL/J mice?

A1: The optimal concentration can vary slightly between laboratories and mouse substrains. However, a range of 50-200 µg of PLP (139-151) per mouse is commonly reported to be effective. Some studies have shown that within the 75-200 µg range, there is no significant difference in clinical scores.[1] A typical starting dose is 100 µg per mouse.[2]

Q2: Should I use the native PLP (139-151) with a cysteine at position 140 or the modified version with a serine?

A2: The choice depends on your experimental goals. The native [Cys140]-PLP139-151 is reported to induce more severe EAE.[6] The [Ser140]-PLP139-151 variant is also widely used and effectively induces a relapsing-remitting form of the disease.[6][7]

Q3: Is Pertussis Toxin (PTX) necessary for EAE induction with PLP (139-151)?

A3: While not strictly necessary, PTX is highly recommended for a more severe and synchronized initial wave of EAE.[6][7] It acts by increasing the permeability of the blood-brain barrier, facilitating the entry of inflammatory cells into the central nervous system. Omitting PTX may result in a milder disease course with a less predictable onset.

Q4: What is the expected timeline for the onset and progression of EAE after immunization?

A4: With PTX, the onset of clinical signs typically occurs between 9 to 14 days post-immunization.[6] Without PTX, the onset may be slightly delayed, occurring between 10 to 15 days.[6] The peak of the acute phase is usually reached 1 to 2 days after onset, followed by a period of remission. Relapses can occur in a significant portion of the mice, particularly when PTX is not used.[7]

Q5: How is the clinical severity of EAE scored?

A5: EAE is typically scored on a 0 to 5 scale, with variations in the half-points. A common scoring system is as follows:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness

  • 3: Complete hind limb paralysis

  • 4: Hind limb paralysis and forelimb weakness

  • 5: Moribund or dead

Data Presentation

Table 1: Summary of PLP (139-151) Doses and their Effects on EAE Induction in SJL/J Mice

PLP (139-151) Dose (per mouse)Mouse StrainAdjuvant/Additional ReagentsObserved OutcomeReference
2 µg, 10 µg, 50 µgSJL/JCFADose-dependent increase in EAE severity observed.[9]
20 nmol, 50 nmol, 100 nmolSJL/JCFAAll doses induced acute EAE; severity was similar regardless of the dose within this range.[5]
50 µgSJL/JCFAEffective for inducing relapsing-remitting EAE.[8][10]
75 µg, 125 µg, 200 µgSJL/JIFANo significant difference in clinical scores between these doses.[1]
100 µgSJL/JCFAStandard dose for inducing EAE.[2]
200 µgSJL/JCFAUsed for induction of EAE.[3]

Experimental Protocol

Protocol: Induction of Relapsing-Remitting EAE in SJL/J Mice using PLP (139-151)

Materials:

  • PLP (139-151) peptide (e.g., [Ser140]-PLP139-151)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female SJL/J mice, 6-8 weeks old

  • Syringes and needles (e.g., 27G)

Methodology:

  • Peptide Preparation: Dissolve the PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.

  • Emulsification:

    • In a sterile glass tube, mix an equal volume of the PLP (139-151) solution with CFA. For example, mix 1 mL of the peptide solution with 1 mL of CFA.

    • Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe with a blunt-end needle or by using a homogenizer until a thick, stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization (Day 0):

    • Anesthetize the mice according to your institution's approved protocol.

    • Draw the emulsion into a 1 mL syringe fitted with a 27G needle.

    • Inject each mouse subcutaneously with a total of 0.2 mL of the emulsion, distributing it across two to four sites on the flanks and/or over the shoulders (50-100 µL per site). This corresponds to a 100 µg dose of the peptide.

  • Pertussis Toxin Administration (Optional, but recommended):

    • On Day 0 and Day 2 post-immunization, administer 100-200 ng of PTX in 0.1 mL of sterile PBS via intraperitoneal injection.

  • Clinical Monitoring:

    • Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Record the body weight and clinical score for each mouse.

    • Provide easy access to food and water for mice showing clinical signs.

    • Euthanize mice that become moribund or reach a predetermined humane endpoint, in accordance with your institutional animal care and use committee guidelines.

Visualizations

EAE_Induction_Workflow Experimental Workflow for PLP (139-151)-Induced EAE cluster_preparation Preparation cluster_induction Induction (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring (Daily from Day 7) prep_peptide Dissolve PLP (139-151) in sterile PBS prep_emulsion Emulsify PLP/PBS with CFA (1:1 ratio) prep_peptide->prep_emulsion Mix immunize Subcutaneous Injection of Emulsion into SJL/J Mice prep_emulsion->immunize Day 0 ptx1 Intraperitoneal Injection of Pertussis Toxin (PTX) immunize->ptx1 Same Day ptx2 Second IP Injection of PTX ptx1->ptx2 48 hours later monitor Record Body Weight and Clinical Score ptx2->monitor Monitoring starts endpoint Humane Endpoint/ Data Analysis monitor->endpoint

Caption: Workflow for inducing EAE using PLP (139-151).

EAE_Signaling_Pathway Simplified Signaling in PLP (139-151)-Induced EAE cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_cell Naive CD4+ T Cell APC->T_cell Presents PLP (139-151) Th1 Th1 Cell T_cell->Th1 Differentiation Th17 Th17 Cell T_cell->Th17 Differentiation Th1_cns Th1 Th1->Th1_cns Crosses BBB Th17_cns Th17 Th17->Th17_cns Crosses BBB BBB Blood-Brain Barrier Myelin Myelin Sheath Inflammation Neuroinflammation & Demyelination Inflammation->Myelin Damage Th1_cns->Inflammation IFN-γ Th17_cns->Inflammation IL-17

Caption: Key cellular events in EAE pathogenesis.

References

PLP (139-151) peptide stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the PLP (139-151) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the PLP (139-151) peptide and what is its primary application?

A1: The PLP (139-151) peptide is a fragment of the human myelin proteolipid protein, with the wild-type amino acid sequence HCLGKWLGHPDKF. It is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in certain mouse strains, particularly SJL/J mice. EAE is a widely studied animal model for multiple sclerosis (MS).

Q2: I've seen two different sequences for PLP (139-151), one with Cysteine (C) and one with Serine (S) at position 140. Which one should I use?

A2: The wild-type sequence contains a cysteine at position 140 (HCLGKWLGHPDKF). However, this cysteine residue is prone to oxidation, which can lead to the formation of disulfide-linked dimers and other modifications, affecting the peptide's stability and activity. To address this, a common and recommended solution is to use a synthetic analog where the cysteine is replaced by a serine (HSLGKWLGHPDKF). This C140S substitution makes the peptide more stable without significantly impacting its antigenic activity.[1][2] For most applications, especially those requiring consistent and reproducible results, the serine-substituted version is preferred.

Q3: How should I store the lyophilized PLP (139-151) peptide?

A3: Lyophilized PLP (139-151) peptide is stable for over a year when stored at -20°C in a dry, dark environment.[1][3][4] For long-term storage, -80°C is also suitable. The peptide is hygroscopic, so it's important to minimize its exposure to moisture.

Q4: What is the recommended procedure for reconstituting the lyophilized peptide?

A4: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. The serine-substituted PLP (139-151) has a net positive charge and is generally soluble in sterile, distilled water.[4] Some suppliers suggest a solubility of up to 2 mg/ml in water.[1] If you encounter solubility issues, you can try adding a small amount of 10-25% acetic acid. For very hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer while vortexing.

Q5: How stable is the PLP (139-151) peptide once it's in solution?

A5: Peptides in solution are significantly less stable than in their lyophilized form. The stability of PLP (139-151) in solution has not been extensively tested by most suppliers, so prompt use is recommended.[3][4] For storage of stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Depending on the solvent and pH, solutions may be stable for a few weeks to a couple of months. Peptides containing tryptophan (Trp), like PLP (139-151), can be susceptible to oxidation in solution.

Troubleshooting Guides

Issue 1: Poor Solubility of the Peptide

Symptoms:

  • The lyophilized powder does not fully dissolve in water.

  • The solution appears cloudy or contains visible particulates.

Possible Causes:

  • The peptide has a high degree of hydrophobicity.

  • The peptide has formed aggregates.

  • The pH of the solvent is close to the peptide's isoelectric point (pI).

Solutions:

  • Verify the Peptide's Charge: The serine-substituted PLP (139-151) (HSLGKWLGHPDKF) has a net positive charge due to the presence of Histidine (H) and Lysine (K) residues. Therefore, it should be soluble in acidic to neutral aqueous solutions.

  • Use an Acidic Solvent: If water alone is insufficient, try dissolving the peptide in a small amount of 10% aqueous acetic acid and then dilute it with your desired buffer.

  • Sonication: Gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution.

  • Organic Solvents (for highly hydrophobic peptides or aggregates):

    • Dissolve the peptide in a minimal amount of DMSO.

    • Slowly add the DMSO-peptide solution dropwise to a stirring aqueous buffer to the desired final concentration. Be aware that high concentrations of DMSO can be toxic to cells.

Issue 2: Peptide Aggregation

Symptoms:

  • The peptide solution becomes viscous or forms a gel over time.

  • Loss of activity in biological assays.

  • Visible precipitates form in the solution.

Possible Causes:

  • High peptide concentration.

  • Sub-optimal pH or ionic strength of the buffer.

  • Formation of β-sheet structures, leading to amyloid-like fibrils.

  • Oxidation of the cysteine residue in the wild-type peptide, leading to disulfide-bonded oligomers.

Solutions:

  • Use the C140S Analog: The most effective way to prevent aggregation due to disulfide bond formation is to use the serine-substituted version of the peptide.

  • Optimize Peptide Concentration: Work with the lowest feasible concentration for your experiments.

  • Adjust pH and Buffer: The optimal pH for storing peptide solutions is typically between 5 and 7. Experiment with different buffers (e.g., phosphate, citrate) to find one that minimizes aggregation.

  • Incorporate Chaotropic Agents: For peptides that are prone to aggregation, you can try to dissolve them in a solution containing 6 M guanidine hydrochloride or 8 M urea. However, these agents are denaturing and may not be suitable for all applications.

  • Monitor Aggregation: Use techniques like Dynamic Light Scattering (DLS) to monitor the size of particles in your solution or a Thioflavin T (ThT) assay to detect the formation of amyloid-like fibrils.

Data Presentation

Table 1: Storage Recommendations for PLP (139-151) Peptide

FormTemperatureDurationNotes
Lyophilized-20°C> 1 yearStore in a dry, dark place. Protect from moisture.
Lyophilized-80°C> 1 yearRecommended for long-term storage.
In Solution4°C1-2 weeksShort-term storage only. Prone to degradation.
In Solution-20°C3-4 monthsAliquot to avoid freeze-thaw cycles.
In Solution-80°C~1 yearBest for longer-term storage of solutions.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized PLP (139-151)
  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening.

  • Add the desired volume of sterile, distilled water (or 10% acetic acid if solubility is an issue) to the vial to achieve the target concentration (e.g., 1-2 mg/mL).

  • Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • If a stock solution is prepared, aliquot it into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: HPLC Analysis of PLP (139-151) Purity and Stability

This protocol is adapted from a method used for a derivative of PLP (139-151) and can be used as a starting point for assessing the purity and degradation of the peptide.[3]

  • System: A reverse-phase HPLC system with UV detection.

  • Column: C18 column.

  • Mobile Phase A: 95% Water / 5% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: 100% Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 215 nm.

  • Procedure: a. Prepare a standard solution of the PLP (139-151) peptide at a known concentration (e.g., 1 mg/mL). b. Inject a small volume (e.g., 10-20 µL) of the standard solution to determine its retention time and peak area. c. To assess stability, incubate the peptide solution under desired stress conditions (e.g., different pH, temperature, or time). d. At various time points, inject the stressed samples and analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peptide peak. e. Purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: Thioflavin T (ThT) Assay for Aggregation Detection

This is a general protocol to detect the formation of amyloid-like fibrillar aggregates.

  • Reagents:

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in water).

    • Peptide solution (at the desired concentration for testing).

    • Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

  • Procedure: a. In a 96-well black plate, add the peptide solution to the desired final concentration. b. Add ThT to a final concentration of 10-25 µM. c. Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, to promote aggregation. d. Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm. e. An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.

Visualizations

Experimental_Workflow_for_PLP_Peptide_Stability_Assessment cluster_prep Peptide Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_results Data Interpretation P1 Lyophilized PLP (139-151) P2 Reconstitute in appropriate solvent P1->P2 S1 Incubate under stress conditions (pH, Temp, Time) P2->S1 S2 Collect samples at time points S1->S2 A1 HPLC Analysis S2->A1 A2 ThT Aggregation Assay S2->A2 A3 Mass Spectrometry S2->A3 R1 Assess Purity & Degradation A1->R1 R2 Quantify Aggregation A2->R2 R3 Identify Degradation Products A3->R3

Caption: Workflow for assessing PLP (139-151) peptide stability.

T_Cell_Activation_by_PLP_139_151 cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell (Th) APC APC MHC MHC class II TCR T Cell Receptor (TCR) MHC->TCR Signal 1: Antigen Recognition PLP PLP (139-151) peptide PLP->MHC binding CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2: Co-stimulation TCell T Helper Cell CD4 CD4 TCR->CD4 Lck Lck TCR->Lck activates NFkB NF-κB activation CD28->NFkB ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates NFAT NFAT activation PLCg->NFAT AP1 AP-1 activation PLCg->AP1 Cytokines Cytokine Production (e.g., IFN-γ, IL-17) NFAT->Cytokines AP1->Cytokines NFkB->Cytokines

Caption: PLP (139-151) signaling pathway in T-cell activation.

References

Technical Support Center: PLP (139-151) Induced Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the proteolipid protein (PLP) peptide 139-151 in experimental settings. The information is tailored for scientists and drug development professionals encountering unexpected immune responses.

Frequently Asked Questions (FAQs)

Q1: What is the expected immunological response to PLP (139-151) in SJL/J mice?

A1: PLP (139-151) is an immunodominant epitope of the myelin proteolipid protein used to induce Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J mice, a common model for multiple sclerosis.[1][2][3] The expected response involves the activation of PLP (139-151)-specific CD4+ T cells.[4] These T cells typically differentiate into pro-inflammatory Th1 and Th17 phenotypes, characterized by the secretion of cytokines such as IFN-γ and IL-17.[2][4][5] This cellular response leads to inflammation in the central nervous system (CNS), resulting in the clinical signs of EAE, which often follows a relapsing-remitting course.[1]

Q2: What are some common reasons for observing a weaker than expected EAE clinical score after immunization with PLP (139-151)?

A2: Several factors can contribute to a weaker than expected EAE induction:

  • Peptide Stability and Handling: PLP (139-151) can be unstable. Ensure proper storage of the lyophilized peptide at -20°C or below.[6] A common modification to improve stability is the substitution of cysteine at position 140 with serine (C140S) without impacting its antigenic activity.[7]

  • Improper Emulsification: The peptide must be thoroughly emulsified in Complete Freund's Adjuvant (CFA) to create a stable water-in-oil emulsion. An improper emulsion will not provide the necessary sustained release and adjuvant effect to prime the T cell response.

  • Mouse Strain and Sex: SJL/J mice are susceptible to PLP (139-151)-induced EAE.[1] However, there can be variability between substrains from different vendors. Additionally, male SJL mice may exhibit a different disease course than females, sometimes failing to relapse after the initial symptoms.[8]

  • Induction of Tolerance: In some circumstances, administration of the peptide can lead to immune tolerance instead of activation.[9] This can be influenced by the dose, route of administration, and the absence of a strong adjuvant signal.

Q3: Can PLP (139-151) induce an anaphylactic response?

A3: Yes, under certain conditions, particularly with the administration of soluble peptide to previously primed mice, PLP (139-151) can induce an IgE-mediated anaphylactic reaction.[10][11] This is characterized by a rapid drop in body temperature and the release of histamine.[10] This is a critical consideration for in vivo studies involving repeated peptide administration.

Troubleshooting Guides

Issue 1: High Variability in T-cell Proliferation Assays

Symptoms: Inconsistent or non-reproducible results in in vitro T-cell proliferation assays (e.g., [3H]-thymidine incorporation or CFSE dilution) using splenocytes or lymph node cells from PLP (139-151) immunized mice.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Peptide Concentration Titrate the concentration of PLP (139-151) used for in vitro restimulation. A typical starting range is 10-50 µg/mL.[12][13]
Antigen Presenting Cell (APC) Viability/Function Ensure the viability and proper function of APCs in your culture. You can use irradiated splenocytes from naive mice as a source of APCs.[14]
T-cell Viability Handle cells gently during isolation and culture setup to maintain viability. Use a viability dye (e.g., 7-AAD) in flow cytometry-based assays to exclude dead cells from the analysis.[12]
Culture Conditions Optimize culture conditions, including media supplements (e.g., 2-mercaptoethanol, glutamine) and incubation time (typically 72-96 hours for proliferation).
Peptide Quality Use high-purity (>95%) peptide. The presence of trifluoroacetic acid (TFA) from the purification process can sometimes affect assays, although this is not common for standard in vitro assays.[6]
Issue 2: Unexpected Cytokine Profile

Symptoms: You observe a cytokine profile that deviates from the expected Th1/Th17 response (e.g., high levels of IL-4 or IL-10, or low levels of IFN-γ/IL-17).

Possible Causes and Solutions:

CauseRecommended Action
Induction of Regulatory T cells (Tregs) Certain experimental conditions or modified peptides can induce Tregs, which produce IL-10 and can suppress EAE.[15][16] Analyze the expression of Foxp3 in your CD4+ T cell population.
Induction of Th2 Response While less common with standard EAE induction, some protocols or modified peptides can skew the response towards a Th2 phenotype (IL-4, IL-5, IL-13 production).[2][8] This can lead to protection from EAE.
Timing of Analysis The cytokine profile can change over the course of the immune response. Analyze cytokine production at different time points post-immunization and in vitro restimulation.
In vitro Restimulation Conditions The concentration of peptide and the duration of in vitro restimulation can influence the cytokine profile. Ensure these are consistent across experiments.

Experimental Protocols

T-cell Proliferation Assay

This protocol is for assessing the proliferative response of T-cells isolated from PLP (139-151) immunized mice.

  • Cell Isolation: Prepare single-cell suspensions from the draining lymph nodes and spleens of immunized mice.

  • Cell Culture: Plate 5 x 10^5 cells per well in a 96-well plate in complete RPMI-1640 medium.

  • Stimulation: Add PLP (139-151) peptide at various concentrations (e.g., 0, 10, 25, 50 µg/mL).

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • [3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture.

  • Harvesting and Analysis: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

Intracellular Cytokine Staining

This protocol allows for the identification of cytokine-producing T-cells by flow cytometry.

  • Cell Stimulation: Stimulate lymph node cells (1-2 x 10^6 cells/mL) with PLP (139-151) (e.g., 50 µg/mL) for 4 days.[12]

  • Restimulation: Restimulate the cells for 4-6 hours with a non-specific stimulus like PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[12][17]

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD4.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.

  • Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines like IFN-γ and IL-17.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC Class II (I-As) TCR T-Cell Receptor (TCR) MHC_II->TCR Antigen Presentation PLP_peptide PLP (139-151) peptide PLP_peptide->MHC_II Binding Signal_Transduction Signal Transduction Cascade TCR->Signal_Transduction Signal 1 CD4 CD4 CD28 CD28 CD28->Signal_Transduction Signal 2 (Co-stimulation) Th1_differentiation Th1 Differentiation Signal_Transduction->Th1_differentiation Th17_differentiation Th17 Differentiation Signal_Transduction->Th17_differentiation IFN_gamma IFN-γ Th1_differentiation->IFN_gamma produces IL_17 IL-17 Th17_differentiation->IL_17 produces

Caption: T-Cell activation by PLP (139-151).

Troubleshooting_Workflow start Unexpected Immune Response to PLP (139-151) weak_response Weaker than Expected EAE/T-cell Activation start->weak_response atypical_response Atypical Cytokine Profile/Anaphylaxis start->atypical_response check_peptide Check Peptide Quality and Handling weak_response->check_peptide Yes cytokine_profile Analyze Cytokine Profile (ELISA/Flow) atypical_response->cytokine_profile Yes check_anaphylaxis Monitor for Anaphylaxis Symptoms atypical_response->check_anaphylaxis Yes check_emulsion Verify Emulsion Protocol check_peptide->check_emulsion check_mice Confirm Mouse Strain/Sex check_emulsion->check_mice check_tolerance Consider Tolerance Induction check_mice->check_tolerance check_tregs Assess for Tregs (Foxp3+) cytokine_profile->check_tregs

Caption: Troubleshooting workflow for unexpected responses.

References

Technical Support Center: PLP (139-151) EAE Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Proteolipid Protein (PLP) 139-151 experimental autoimmune encephalomyelitis (EAE) model. This guide is intended for researchers, scientists, and drug development professionals to help reduce variability and ensure consistent experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the induction and progression of the PLP (139-151) EAE model in SJL mice.

IssuePotential Cause(s)Recommended Action(s)
Low EAE Incidence (<90%) 1. Suboptimal Immunization: Improper emulsification of PLP (139-151) in Complete Freund's Adjuvant (CFA), or subcutaneous injection leakage. 2. Mouse Strain/Supplier: Genetic drift in SJL mice from different vendors can affect susceptibility. 3. Animal Stress: High stress levels can suppress the immune response and inhibit EAE development. 4. Insufficient Antigen Dose: The amount of PLP (139-151) peptide may be too low.1. Ensure Proper Emulsification and Injection: Verify the water-in-oil emulsion is stable. After subcutaneous injection, leave the needle in place for 10-15 seconds to prevent leakage.[1] 2. Use a Consistent and Reliable Mouse Supplier: The Jackson Laboratory (stock #686) is a commonly used source for SJL mice in this model.[1] 3. Minimize Animal Stress: Handle mice gently, avoid loud noises, and maintain a stable environment. House male SJL mice individually to prevent fighting.[2] 4. Optimize Antigen Dose: A single immunization with 50 nmol (approximately 87 µg) of PLP (139-151) per mouse is generally sufficient to induce severe EAE in over 90% of SJL mice.[2]
High Variability in Disease Onset and Severity 1. Inconsistent Immunization Technique: Variation in the amount of emulsion injected or the injection site. 2. Environmental Factors: Small variations in the laboratory environment can impact EAE development.[1] 3. Use of Pertussis Toxin (PTX): PTX can increase the severity of the initial EAE wave but may also reduce the incidence of relapses, adding a variable.[1]1. Standardize Immunization Protocol: Ensure all personnel are trained on a consistent injection technique. 2. Maintain a Stable Laboratory Environment: Control for temperature, light-dark cycles, and other environmental factors. 3. Careful Consideration of PTX Use: Decide whether to include PTX based on the experimental goals. If studying the initial wave, PTX can enhance severity. For relapse studies, omitting PTX may be preferable.[1]
High Mortality Rate 1. Excessive Disease Severity: The dose of the encephalitogenic peptide may be too high, or the mice may be particularly susceptible. 2. Severe Reaction to PTX: Some mice may have a heightened sensitivity to pertussis toxin.1. Adjust Antigen Dose: If high mortality is observed, consider reducing the amount of PLP (139-151) used for immunization. 2. Monitor Animals Closely: Provide easy access to food and water for severely affected animals. Euthanasia may be necessary in cases of extreme, unrecovered paralysis. However, even mice with a severe initial wave (score 4) often show some recovery.[1] 3. Re-evaluate the Necessity of PTX: If mortality is high in PTX-treated groups, consider if a lower dose or omission of PTX is feasible for the study's objectives.
Atypical Disease Course (e.g., No Relapses) 1. Use of Pertussis Toxin (PTX): PTX administration can decrease the incidence and severity of relapses in SJL mice.[1] 2. Mouse Sex: Male SJL mice may not exhibit relapses after the initial EAE induction with PLP (139-151).[3] 3. Peptide Variant: The specific PLP (139-151) peptide used can influence the disease course.1. Omit Pertussis Toxin for Relapse Studies: If the primary endpoint is the study of relapses, it is recommended to use a protocol without PTX.[1] 2. Use Female Mice for Relapsing-Remitting Studies: Female SJL mice are more likely to exhibit a relapsing-remitting disease course.[2] 3. Select Appropriate Peptide: The native mouse PLP (139-151) peptide may induce more severe EAE, which could alter the relapse profile.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected disease course for the PLP (139-151) EAE model in SJL mice?

A1: The PLP (139-151) EAE model in SJL mice typically follows a relapsing-remitting course, which closely resembles human multiple sclerosis.[1] Disease onset usually occurs between 10 to 15 days post-immunization without pertussis toxin (PTX), or 9 to 14 days with PTX.[1] The initial peak of the disease lasts for 1 to 3 days, after which most mice show partial or complete recovery.[1] A percentage of mice will then go on to develop subsequent relapses.

Q2: Should I use Pertussis Toxin (PTX) in my PLP (139-151) EAE experiments?

A2: The use of PTX depends on your experimental goals. PTX acts as an additional adjuvant and helps immune cells cross the blood-brain barrier.[1]

  • Use PTX if: Your primary focus is on the initial, acute phase of the disease, as it leads to an earlier onset and more severe initial symptoms.[1]

  • Avoid PTX if: You are studying the relapsing-remitting nature of the disease, as PTX can reduce the incidence and severity of relapses.[1]

Q3: What are the differences between the native PLP (139-151) peptide and the [Ser140]-PLP (139-151) variant?

A3: The native mouse PLP (139-151) peptide contains a cysteine at position 140, while the variant has a serine substitution. The native peptide is known to induce a more severe form of EAE compared to the serine-substituted version.[1] The choice of peptide can be a tool to modulate the severity of the induced disease.

Q4: How should I score the clinical signs of EAE?

A4: A standard 0-5 scoring system is typically used, with half-point increments for intermediate signs. Consistent and blinded scoring is crucial to reduce bias.[1]

ScoreClinical Signs
0No clinical signs
0.5Distal limp tail
1.0Complete limp tail
1.5Limp tail and hind limb weakness
2.0Unilateral partial hind limb paralysis
2.5Bilateral partial hind limb paralysis
3.0Complete bilateral hind limb paralysis
3.5Complete hind limb paralysis and unilateral forelimb paralysis
4.0Total paralysis of fore and hind limbs
5.0Death

Source: Adapted from various EAE scoring guides.[4]

Q5: What is the mechanism of disease induction in the PLP (139-151) EAE model?

A5: The model is induced by immunizing susceptible mice with the PLP (139-151) peptide emulsified in Complete Freund's Adjuvant (CFA). This triggers an autoimmune response where myelin-specific CD4+ T cells are activated.[1][5] These activated T cells, primarily of the Th1 and Th17 subtypes, infiltrate the central nervous system (CNS), leading to inflammation, demyelination, and the characteristic paralysis seen in EAE.[6]

Experimental Protocols

Active Induction of EAE with PLP (139-151) in SJL Mice

This protocol is for the active induction of EAE in female SJL mice, 6-10 weeks of age.

Materials:

  • PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2 mg/mL)[2]

  • Sterile Phosphate Buffered Saline (PBS)

  • Pertussis Toxin (PTX) in PBS (optional)

  • Syringes and needles (27G)

  • Emulsification device (e.g., two syringes and a Luer lock connector)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the PLP (139-151) peptide in sterile PBS to the desired concentration.

    • Prepare a 1:1 emulsion of the peptide solution with CFA. A stable emulsion is critical for successful EAE induction. This can be achieved by repeatedly passing the mixture between two syringes connected by a Luer lock until a thick, white emulsion is formed. A drop of a stable emulsion should not disperse in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank.

  • Pertussis Toxin Administration (Optional, Day 0 and Day 2):

    • If using PTX, administer 100-200 ng of PTX in PBS via intraperitoneal (i.p.) injection on the day of immunization.[3]

    • A second dose of PTX may be given 48 hours later (Day 2).[2]

  • Clinical Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

    • Record the weight and clinical score for each mouse daily.

    • Provide easy access to food and water on the cage floor for mice with severe paralysis.

Visualizations

EAE_Induction_Workflow cluster_preparation Preparation cluster_induction Induction (Day 0) cluster_followup Follow-up Peptide_Prep PLP (139-151) in PBS Emulsification Create Stable Emulsion Peptide_Prep->Emulsification CFA_Prep Complete Freund's Adjuvant (CFA) CFA_Prep->Emulsification Immunization Subcutaneous Injection (0.1 mL total, 2 sites) Emulsification->Immunization Immunize SJL Mice PTX_Day0 Optional: PTX Injection (i.p.) Immunization->PTX_Day0 Monitoring Daily Monitoring (Weight & Clinical Score) (Start Day 7) Immunization->Monitoring PTX_Day2 Optional: Second PTX Injection (Day 2) PTX_Day0->PTX_Day2 PTX_Day2->Monitoring Disease_Onset Disease Onset (Day 9-15) Monitoring->Disease_Onset

Caption: Workflow for the induction of PLP (139-151) EAE in SJL mice.

T_Cell_Activation_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Presents PLP (139-151) Th1 Th1 Cell Naive_T_Cell->Th1 Differentiation Th17 Th17 Cell Naive_T_Cell->Th17 Differentiation BBB Blood-Brain Barrier (BBB) Th1->BBB Infiltration Th17->BBB Infiltration Myelin_Sheath Myelin Sheath BBB->Myelin_Sheath Attack Demyelination Demyelination & Inflammation Myelin_Sheath->Demyelination

Caption: Simplified signaling pathway of T-cell mediated demyelination in EAE.

References

Technical Support Center: PLP (139-151) Handling and Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the encephalitogenic myelin proteolipid protein fragment, PLP (139-151).

Troubleshooting Guides

Issue 1: Low or No Disease Incidence/Severity in EAE Models

Q: We immunized our SJL/J mice with PLP (139-151) but are observing a lower-than-expected incidence of Experimental Autoimmune Encephalomyelitis (EAE) or very mild symptoms. What could be the cause?

A: Several factors in the handling and preparation of PLP (139-151) can lead to suboptimal EAE induction. Here are the most common culprits and how to troubleshoot them:

  • Peptide Stability and Activity: The native sequence of PLP (139-151) contains a cysteine at position 140, which can be prone to oxidation, reducing its encephalitogenic activity. A common and more stable variant replaces this cysteine with a serine ([Ser140]-PLP (139-151)).[1] Confirm which version of the peptide you are using. For more consistent results, the serine-substituted version is recommended.

  • Improper Storage: PLP (139-151) is sensitive to degradation if not stored correctly. Lyophilized peptide should be stored at -20°C in the dark.[2] Repeated freeze-thaw cycles of stock solutions should be avoided.[2]

  • Incorrect Reconstitution: The solubility of PLP (139-151) can be a challenge. It is recommended to first dissolve the peptide in a small amount of an appropriate solvent like sterile water before diluting it with a buffer such as PBS.[2] For in vivo studies, ensuring complete dissolution before emulsification with Freund's Adjuvant is critical.

  • Suboptimal Emulsion Preparation: The emulsion of PLP (139-151) with Complete Freund's Adjuvant (CFA) is crucial for a robust immune response. The emulsion must be stable; separation of the aqueous and oil phases will result in poor immunization.

  • Pertussis Toxin (PTX) Administration: For a more severe initial wave of EAE, administration of PTX is often required.[3] Ensure the correct dose and timing of PTX injection as per your established protocol.

Issue 2: Peptide Aggregation or Precipitation

Q: My PLP (139-151) solution appears cloudy or has visible precipitates. What should I do?

A: Peptide aggregation can significantly impact its biological activity. Here’s how to address this issue:

  • Review Your Reconstitution Protocol: PLP (139-151) is soluble in water up to 2 mg/ml. If you are working with higher concentrations, solubility may be limited. Always start by dissolving the peptide in a minimal amount of sterile, distilled water.[2]

  • Sonication: Gentle sonication can help to dissolve peptide aggregates.

  • pH Adjustment: The net charge of a peptide influences its solubility. While specific data for PLP (139-151) is limited in this regard, slight adjustments in the pH of your buffer might improve solubility. This should be done with caution as it can affect peptide stability and biological activity.

  • Use of Chaotropic Agents: For in vitro assays where peptide structure is less critical, mild chaotropic agents could be considered, but this is not recommended for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized and reconstituted PLP (139-151)?

A: Lyophilized PLP (139-151) should be stored at -20°C and protected from light.[2] Under these conditions, it is stable for more than a year.[2] Once reconstituted, it is recommended to use the solution promptly.[2] If storage of the solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the peptide in solution has not been extensively tested, so fresh preparations are always preferred.[2]

Q2: What is the difference between the native PLP (139-151) and the [Ser140] substituted version?

A: The native PLP (139-151) peptide contains a cysteine at position 140. This cysteine can form disulfide bonds, leading to oligomerization and potential instability. The [Ser140] version replaces the cysteine with a serine, which makes the peptide more stable without impacting its antigenic activity for inducing EAE in SJL/J mice.[1] The native version is reported to induce more severe EAE in some cases.

Q3: Can I use solvents other than water for reconstitution?

A: While water is the recommended primary solvent, some protocols suggest that for dissolving peptides, one should first use an appropriate solvent system before diluting with buffers.[2] The choice of solvent depends on the peptide's amino acid composition. Given that PLP (139-151) is readily soluble in water, it is the best starting point.[2] The use of organic solvents should be approached with caution, especially for in vivo experiments, as they can be toxic and may affect the peptide's conformation.

Q4: How can I ensure my PLP (139-151) hasn't degraded?

A: While visual inspection for discoloration or precipitation is a first step, it is not a definitive measure of peptide integrity. If you suspect degradation due to improper handling or storage, the most reliable method for quality control is High-Performance Liquid Chromatography (HPLC) to check for purity.

Quantitative Data Summary

ParameterValueSource
Molecular Weight~1521.74 g/mol
Purity (typical)≥95% (by HPLC)
Solubility in WaterUp to 2 mg/ml
Storage (Lyophilized)-20°C, protected from light[2]
Stability (Lyophilized)> 1 year at -20°C[2]
EAE Induction Dose (SJL/J mice)20-100 nmol per mouse[1]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized PLP (139-151)

  • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[2]

  • Allow the vial to equilibrate to room temperature before opening.

  • Add the required volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1 mg/ml).

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • If necessary, use a brief, gentle sonication to aid dissolution.

  • For immediate use, dilute the stock solution with the appropriate sterile buffer (e.g., PBS).

  • If storing, aliquot the stock solution into single-use vials and freeze at -20°C or -80°C.

Protocol 2: Preparation of PLP (139-151)/CFA Emulsion for EAE Induction

  • Prepare a solution of PLP (139-151) in sterile PBS at twice the final desired concentration.

  • In a separate sterile container, dispense an equal volume of Complete Freund's Adjuvant (CFA).

  • Draw the PLP (139-151) solution into a sterile glass syringe.

  • Using a Luer-Lok connector, attach the syringe with the peptide solution to another sterile glass syringe containing the CFA.

  • Forcefully pass the mixture back and forth between the two syringes for at least 10-15 minutes.

  • To test for a stable emulsion, drop a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse.

  • Use the emulsion immediately for immunization.

Visualizations

EAE_Induction_Workflow cluster_prep Peptide Preparation cluster_immunization Immunization Protocol cluster_outcome Experimental Outcome Reconstitute Reconstitute PLP (139-151) in Sterile Water/PBS Emulsify Emulsify with Complete Freund's Adjuvant (CFA) Reconstitute->Emulsify Stable Solution Immunize Subcutaneous Immunization of SJL/J Mice Emulsify->Immunize Stable Emulsion PTX Intraperitoneal Injection of Pertussis Toxin (PTX) Immunize->PTX Day 0 & 2 Monitor Monitor for Clinical Signs of EAE Immunize->Monitor PTX->Monitor Disease Development of EAE Monitor->Disease

Caption: Workflow for the induction of EAE using PLP (139-151).

Troubleshooting_PLP_Handling cluster_solubility Solubility Issues cluster_activity Low Biological Activity Start Problem Encountered with PLP (139-151) Experiment Precipitate Precipitate or Cloudiness in Solution? Start->Precipitate Low_EAE Low EAE Incidence/Severity? Start->Low_EAE Check_Conc Is Concentration > 2 mg/ml? Precipitate->Check_Conc Yes Precipitate->Low_EAE No Use_Water Reconstituted in Sterile Water First? Check_Conc->Use_Water No Sonicate Action: Gentle Sonication Use_Water->Sonicate Yes Check_Storage Stored at -20°C, Dark? Low_EAE->Check_Storage Check_Peptide Using Native or [Ser140] Variant? Check_Storage->Check_Peptide Yes Check_Emulsion Was Emulsion Stable? Check_Peptide->Check_Emulsion Yes

References

Technical Support Center: T Cell Proliferation Assays with PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing T cell proliferation assays using the proteolipid protein peptide PLP (139-151).

Troubleshooting Guide

This guide addresses common issues encountered during T cell proliferation assays with PLP (139-151).

ProblemPossible Cause(s)Suggested Solution(s)
Low or No T Cell Proliferation Inadequate antigen concentration.Optimize the concentration of PLP (139-151). A common starting concentration is 20 µg/mL.[1]
Suboptimal culture conditions.Ensure proper cell density, media formulation (e.g., RPMI 1640 with 10% fetal bovine serum), and incubation time (typically 72 hours).[1]
Low frequency of PLP-specific T cells.Consider using T cells from immunized mice, as naive mice may have a low precursor frequency of PLP (139-151)-reactive T cells.[2]
Poor antigen presentation.Use irradiated splenocytes as antigen-presenting cells (APCs) at an appropriate ratio with T cells (e.g., 5:1 APCs to T cells).[3]
T cell viability issues.Check cell viability before and during the assay using methods like trypan blue exclusion.
High Background Proliferation Mitogenic contaminants in reagents.Use high-quality, endotoxin-tested reagents.
Non-specific T cell activation.Ensure that the culture medium and supplements are not contaminated. Culture a sample of T cells and APCs without the PLP peptide as a negative control.
Issues with proliferation measurement.If using [3H]thymidine, ensure thorough washing to remove unincorporated label.[4] If using dye dilution assays (e.g., CFSE), ensure proper gating during flow cytometry analysis.
Inconsistent or Variable Results Pipetting errors.Use calibrated pipettes and ensure proper mixing of cell suspensions.
Variation in cell numbers.Accurately count cells before plating.
Edge effects in culture plates.Avoid using the outer wells of 96-well plates, or fill them with sterile media to maintain humidity.
Biological variability.Use multiple animals per group and average the results. Be aware of potential differences between mouse strains (e.g., SJL vs. B10.S).[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of PLP (139-151) to use for T cell stimulation?

A common concentration for in vitro restimulation of PLP (139-151)-specific T cells is 20 µg/mL.[1] However, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q2: Which mouse strain is most suitable for studying T cell responses to PLP (139-151)?

SJL/J mice are highly susceptible to the induction of experimental autoimmune encephalomyelitis (EAE) with PLP (139-151) and exhibit a dominant T cell response to this epitope.[2][5] Therefore, this strain is frequently used for such studies.

Q3: How long should I culture the cells for a proliferation assay?

A typical culture period for a T cell proliferation assay with PLP (139-151) is 72 hours.[1] If measuring proliferation by [3H]thymidine incorporation, the radiolabel is often added for the final 16-18 hours of culture.[6]

Q4: What are the expected cytokine profiles of T cells responding to PLP (139-151)?

PLP (139-151)-specific T cells, particularly in the context of EAE, are often characterized by a Th1 phenotype, producing cytokines such as IFN-γ and IL-2.[5][7][8] Some studies have also investigated the role of Th17 cells, which produce IL-17.[9]

Q5: Can I perform this assay with human T cells?

The PLP (139-151) peptide is primarily used to study autoimmune responses in mouse models of multiple sclerosis. While human T cell responses to myelin peptides are a subject of research, the specific methodologies and expected outcomes may differ.

Experimental Protocols

T Cell Proliferation Assay using [3H]Thymidine Incorporation

This protocol is adapted from methodologies described in the literature.[6]

  • Cell Preparation:

    • Prepare a single-cell suspension of lymph node cells (LNCs) or splenocytes from immunized or naive mice.

    • If using LNCs, culture them at a concentration of 4 x 10^6 cells/mL in complete RPMI medium.

    • If using purified T cells, co-culture with irradiated, T cell-depleted splenocytes as antigen-presenting cells (APCs).

  • Cell Culture:

    • Plate 100 µL of the cell suspension (4 x 10^5 cells) into each well of a 96-well round-bottom plate.

    • Add 100 µL of PLP (139-151) peptide diluted in culture medium to achieve the desired final concentration (e.g., 20 µg/mL). Include wells with medium alone as a negative control.

    • Culture the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • [3H]Thymidine Labeling and Harvesting:

    • After 48 hours, add 1 µCi of [3H]thymidine to each well.

    • Incubate for an additional 16-18 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with PBS.

  • Measurement of Proliferation:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the incorporation of [3H]thymidine using a scintillation counter.

    • Data can be expressed as counts per minute (CPM) or as a stimulation index (SI), calculated as (CPM with antigen) / (CPM with medium alone).

Data Presentation

Table 1: Example Experimental Parameters for T Cell Proliferation Assay

ParameterValueReference
PeptidePLP (139-151)[1][6]
Peptide Concentration20 µg/mL[1]
Cell TypeLymph Node Cells or Splenocytes[6][10]
Cell Density4 x 10^5 cells/well[6]
Culture Duration72 hours total[1]
Proliferation Readout[3H]thymidine incorporation[6]
[3H]thymidine Pulse1 µCi/well for the last 16-18 hours[6]

Visualizations

experimental_workflow Experimental Workflow for PLP (139-151) T Cell Proliferation Assay cluster_immunization Animal Immunization (Optional) cluster_cell_prep Cell Preparation cluster_culture Cell Culture and Stimulation cluster_proliferation Proliferation Measurement immunize Immunize SJL mice with PLP (139-151) in CFA isolate_cells Isolate splenocytes or lymph node cells immunize->isolate_cells count_cells Count viable cells isolate_cells->count_cells plate_cells Plate cells in 96-well plate count_cells->plate_cells add_peptide Add PLP (139-151) peptide plate_cells->add_peptide incubate Incubate for 48-72 hours add_peptide->incubate add_thymidine Pulse with [3H]thymidine incubate->add_thymidine harvest Harvest cells add_thymidine->harvest measure Measure proliferation (Scintillation counting) harvest->measure t_cell_activation_pathway T Cell Activation by PLP (139-151) cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Cell cluster_response T Cell Response mhc MHC Class II tcr T Cell Receptor (TCR) mhc->tcr Signal 1: Antigen Recognition plp PLP (139-151) plp->mhc Processed and Presented activation Activation tcr->activation cd4 CD4 cd4->mhc proliferation Proliferation activation->proliferation cytokines Cytokine Production (IFN-γ, IL-2) activation->cytokines

References

Technical Support Center: Adoptive Transfer of PLP(139-151)-Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the adoptive transfer of proteolipid protein (PLP) (139-151)-specific T cells to induce Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the PLP(139-151) peptide in EAE research?

A1: The PLP(139-151) peptide is a key encephalitogenic epitope of the myelin proteolipid protein. In SJL (H-2s) mice, it is the dominant epitope for inducing EAE, meaning the immune response is strongest against this specific peptide fragment.[1][2][3][4] This makes it a valuable tool for studying the mechanisms of T cell-mediated autoimmunity in the central nervous system (CNS).

Q2: Which mouse strain is most susceptible to EAE induced by PLP(139-151)?

A2: SJL/J mice are highly susceptible to EAE induced by immunization with PLP(139-151).[1][3][5] This susceptibility is linked to a high precursor frequency of PLP(139-151)-specific T cells in the naive T cell repertoire of this strain.[1][4]

Q3: What is the expected disease course for EAE induced by adoptive transfer of PLP(139-151)-specific T cells?

A3: Adoptive transfer of PLP(139-151)-reactive T cells into naive SJL/J mice typically induces a relapsing-remitting EAE (RR-EAE) course, which closely mimics the progression of multiple sclerosis in humans.[3][6] However, the disease course can be influenced by several factors, including the method of T cell activation and the specific sub-strain of mice used.[7]

Q4: Is pertussis toxin (PTX) required for adoptive transfer EAE with PLP(139-151)-specific T cells?

A4: No, pertussis toxin is not required in either the donor or recipient SJL mice when inducing EAE through the adoptive transfer of PLP(139-151)-specific lymphocytes.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no incidence of EAE after adoptive transfer Insufficient number of encephalitogenic T cells transferred.Increase the number of transferred cells. Typically, 3-6 x 10^7 activated T cells are used.[9]
Poor activation of PLP(139-151)-specific T cells in vitro.Optimize in vitro restimulation conditions. Ensure the use of high-quality PLP(139-151) peptide and appropriate antigen-presenting cells (APCs).
Recipient mice are resistant to EAE.Confirm the use of a susceptible mouse strain such as SJL/J. B10.S mice, although H-2 congenic, are relatively resistant.[5][10]
High variability in disease severity and onset Inconsistent T cell culture and activation conditions.Standardize the protocol for generating and activating PLP(139-151)-specific T cells, including cell density, antigen concentration, and incubation time.
Variation in the gut microbiota of recipient mice.House mice in a specific pathogen-free (SPF) environment and consider co-housing or dirty bedding transfer to normalize microbiota across experimental groups.
Genetic drift within the mouse colony.Obtain mice from a reputable vendor and maintain a consistent breeding program. Be aware that substrain differences can affect EAE outcomes.[7]
Transferred T cells do not proliferate or produce effector cytokines T cell anergy or exhaustion.Ensure proper co-stimulation during T cell activation. Avoid over-stimulation in vitro. Consider adding cytokines like IL-2 to the culture medium to support T cell expansion.
Presence of regulatory T cells (Tregs) in the transferred population.Deplete CD25+ cells from the T cell population before transfer to remove Tregs, which can suppress the effector T cell response.[10]
Unexpected disease phenotype (e.g., chronic vs. relapsing-remitting) Differences in the cytokine profile of the transferred T cells.Characterize the cytokine profile (e.g., IFN-γ, IL-17) of the T cell population before transfer. Th1 and Th17 cells are known to be pathogenic in EAE.
Epitope spreading.Be aware that the initial response to PLP(139-151) can lead to subsequent responses against other myelin epitopes, which can alter the disease course.[9]

Experimental Protocols

Generation of PLP(139-151)-Specific T Cell Lines
  • Immunization: Immunize female SJL/J mice (8-12 weeks old) subcutaneously at the base of the tail with 100 µg of PLP(139-151) peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis H37Ra.

  • Lymph Node Harvest: Ten days post-immunization, harvest the draining inguinal and para-aortic lymph nodes.

  • In Vitro Restimulation: Prepare a single-cell suspension of the lymph node cells. Culture the cells at a density of 1 x 10^7 cells/ml in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, L-glutamine, and antibiotics. Add PLP(139-151) peptide at a final concentration of 20 µg/ml.

  • T Cell Expansion: After 3-4 days of culture, collect the T cell blasts by density gradient centrifugation (e.g., Ficoll-Paque).

  • Rest and Re-stimulation: Rest the T cells for 7-10 days in complete medium containing IL-2 (10 U/ml). Re-stimulate the T cells with PLP(139-151) and irradiated syngeneic splenocytes as APCs. Repeat this cycle to expand the T cell line.

Adoptive Transfer of PLP(139-151)-Specific T Cells
  • T Cell Activation: Restimulate the PLP(139-151)-specific T cell line with the peptide and irradiated APCs for 72 hours.

  • Cell Harvest and Preparation: Harvest the activated T cell blasts and wash them three times with sterile phosphate-buffered saline (PBS).

  • Injection: Resuspend the cells in sterile PBS at a concentration of 3-6 x 10^7 cells per 200 µl. Inject the cell suspension intravenously (i.v.) into naive female SJL/J recipient mice.

  • Monitoring: Monitor the mice daily for clinical signs of EAE. Score the disease severity based on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Visualizations

Experimental_Workflow cluster_Donor Donor Mouse (SJL/J) cluster_InVitro In Vitro Culture cluster_Recipient Recipient Mouse (SJL/J) Immunization Immunization with PLP(139-151) in CFA LN_Harvest Harvest Draining Lymph Nodes Immunization->LN_Harvest Restimulation Restimulation with PLP(139-151) & APCs LN_Harvest->Restimulation Lymphocytes Expansion T Cell Expansion with IL-2 Restimulation->Expansion Adoptive_Transfer Adoptive Transfer (i.v. injection) Expansion->Adoptive_Transfer Activated T Cells EAE_Development EAE Development & Scoring Adoptive_Transfer->EAE_Development Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell PLP(139-151)-Specific T Cell MHC I-A^s MHC Class II PLP PLP(139-151) peptide CD4 CD4 MHC->CD4 Co-receptor Binding TCR T Cell Receptor (TCR) PLP->TCR Antigen Recognition Activation T Cell Activation TCR->Activation CD4->Activation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Activation->Cytokines EAE_Pathogenesis EAE Pathogenesis Cytokines->EAE_Pathogenesis Mediate CNS Inflammation

References

Technical Support Center: PLP (139-151) Immunization for EAE Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the PLP (139-151) immunization schedule for inducing Experimental Autoimmune Encephalomyelitis (EAE). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the PLP (139-151) immunization and EAE induction process.

Q1: What is the optimal dose of PLP (139-151) peptide for inducing EAE in SJL mice?

A single immunization with 50 nmol (approximately 87 μg) of PLP (139-151) per mouse in Complete Freund's Adjuvant (CFA) containing 2 mg/ml M. tuberculosis is generally sufficient to induce severe EAE in over 90% of immunized SJL mice.[1] Some protocols recommend a range of 100-150 μg of the peptide.[2][3][4]

Q2: My SJL mice are not developing severe EAE. What are some potential reasons and solutions?

Several factors can contribute to insufficient EAE severity:

  • Mouse Strain Variability: PLP (139-151) induced EAE in SJL mice is sensitive to variations in the mice and the laboratory environment.[5] It is recommended to source mice from a consistent and reliable vendor, such as The Jackson Laboratory (stock #686).[5]

  • Peptide Variant: The native mouse PLP (139-151) peptide ([Cys140]-PLP139-151) tends to induce more severe EAE compared to the [Ser140]-PLP139-151 variant.[5] Consider using the native peptide if disease severity is a concern.

  • Adjuvant Composition: Ensure the CFA contains a sufficient concentration of Mycobacterium tuberculosis (e.g., 4 mg/ml).[4]

  • Pertussis Toxin (PTX) Administration: The use of PTX can significantly increase the severity of the initial wave of EAE.[5] If you are not currently using PTX, consider adding it to your protocol. A typical dose is 100-400 ng per mouse administered intraperitoneally on the day of immunization and again 48 hours later.[2][4][6] However, be aware that PTX can reduce the incidence and severity of relapses.[5]

  • Emulsion Quality: The proper emulsification of the peptide in CFA is critical. Ensure a stable emulsion is formed before injection.

Q3: What is the expected disease onset and clinical course for PLP (139-151)-induced EAE in SJL mice?

  • Without PTX: Disease onset typically occurs between 10 to 15 days post-immunization.[5]

  • With PTX: Disease onset is earlier, usually between 9 to 14 days after immunization.[5]

The peak of the first wave of disease generally occurs 1 to 2 days after onset and lasts for 1 to 3 days.[5] Most mice will then experience a period of recovery (remission).[5][7] A relapsing-remitting course is characteristic of this model in SJL mice, with 50% to 80% of mice that recover from the initial phase experiencing a relapse.[7]

Q4: How should I score the clinical signs of EAE?

A standard 0-5 scoring system is widely used to quantify disease severity.[6][8] Intermediate scores (e.g., 0.5, 1.5) can be used for more nuanced assessments.[8] It is highly recommended that scoring be performed by an individual blinded to the experimental groups to avoid bias.[8]

Q5: Can I use PLP (139-151) to induce EAE in C57BL/6 mice?

While PLP (139-151) is primarily used to induce a relapsing-remitting EAE in SJL mice, other myelin antigens like MOG (35-55) are more commonly used for inducing a chronic progressive form of EAE in C57BL/6 mice.[1]

Data Presentation

Table 1: PLP (139-151) Immunization Schedule and Expected Outcomes in SJL Mice

ParameterProtocol without PTXProtocol with PTXReference(s)
Peptide [Ser140]-PLP (139-151) or Native PLP (139-151)[Ser140]-PLP (139-151) or Native PLP (139-151)[5]
Peptide Dose 50-150 µ g/mouse 50-150 µ g/mouse [1][2][3][4]
Adjuvant Complete Freund's Adjuvant (CFA)Complete Freund's Adjuvant (CFA)[5]
PTX Dose N/A100-400 ng/mouse (i.p.)[2][4][6]
PTX Administration N/ADay 0 and Day 2 post-immunization[2][4]
Disease Onset 10-15 days9-14 days[5]
Peak of First Wave 1-2 days after onset1-2 days after onset[5]
Mean Max. Score 2.0 - 3.5Can be higher than without PTX[5]
Disease Course Relapsing-RemittingMore severe initial wave, reduced relapses[5][7]
Incidence 90-100%90-100%[5]

Experimental Protocols

EAE Induction by Active Immunization in SJL Mice

This protocol is a standard method for inducing relapsing-remitting EAE.

Materials:

  • PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX) from Bordetella pertussis

  • Phosphate Buffered Saline (PBS)

  • SJL mice (female, 8-12 weeks old)

  • Syringes and needles (27G)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. The final concentration of the peptide should be such that the desired dose (e.g., 100 µg) is delivered in a 100 µL volume. Ensure the emulsion is stable by testing if a drop remains intact when placed in water.

  • Immunization: Subcutaneously inject 100 µL of the emulsion into each flank of the mouse (total of 200 µL per mouse). After injection, keep the needle inserted for 10-15 seconds to prevent leakage.[5]

  • PTX Administration (if applicable): On the day of immunization (Day 0) and again on Day 2, administer a dose of PTX (e.g., 200 ng in 100 µL of PBS) via intraperitoneal injection.[9]

  • Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. Use a standardized scoring system (see below).

Clinical Scoring of EAE

A widely accepted scale for scoring EAE in mice is as follows:

  • 0: No clinical signs.

  • 1: Limp tail.[6]

  • 2: Hind limb weakness.[6]

  • 3: Complete hind limb paralysis.[6]

  • 4: Hind limb paralysis and forelimb weakness or paralysis.[6]

  • 5: Moribund or dead.[6]

Immune Cell Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing immune cell populations in the central nervous system (CNS).

Materials:

  • Percoll

  • RPMI-1640 medium

  • Fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD4, CD8, CD11b, CD45)

  • Flow cytometer

Procedure:

  • CNS Tissue Isolation: At the desired time point, euthanize the mice and perfuse with ice-cold PBS to remove peripheral blood from the CNS. Carefully dissect the brain and spinal cord.

  • Single-Cell Suspension Preparation: Mechanically and/or enzymatically dissociate the CNS tissue to obtain a single-cell suspension.

  • Myelin Removal and Leukocyte Enrichment: Use a Percoll gradient to separate leukocytes from myelin and other cellular debris.

  • Antibody Staining: Stain the isolated cells with a cocktail of fluorescently-labeled antibodies specific for the immune cell populations of interest.

  • Flow Cytometric Analysis: Acquire and analyze the stained cells using a flow cytometer to quantify the different immune cell subsets.

Cytokine Profiling

Cytokine levels in the serum or from restimulated splenocytes can be measured to assess the immune response.

Methods:

  • ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying specific cytokines (e.g., IFN-γ, IL-17, IL-10).

  • Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines from a small sample volume.

  • Intracellular Cytokine Staining with Flow Cytometry: Splenocytes or CNS-infiltrating cells can be restimulated in vitro with PLP (139-151) in the presence of a protein transport inhibitor (e.g., Brefeldin A). The cells are then fixed, permeabilized, and stained for intracellular cytokines before analysis by flow cytometry.

Visualizations

EAE_Induction_Workflow cluster_immunization Day 0: Immunization cluster_ptx Pertussis Toxin (Optional) cluster_monitoring Disease Monitoring & Analysis Peptide PLP (139-151) Peptide Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Subcutaneous Injection (SJL Mouse) Emulsion->Immunize Monitor Daily Clinical Scoring (Starting Day 7) Immunize->Monitor PTX Pertussis Toxin (PTX) Inject_PTX Intraperitoneal Injection (Day 0 & 2) PTX->Inject_PTX Inject_PTX->Monitor Analysis Endpoint Analysis: - Histology - Flow Cytometry - Cytokine Profiling Monitor->Analysis

Figure 1: Experimental workflow for PLP (139-151)-induced EAE.

EAE_Signaling_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell PLP (139-151) Presentation Th1 Th1 Cell Naive_T_Cell->Th1 IL-12 Th17 Th17 Cell Naive_T_Cell->Th17 IL-6, IL-23, TGF-β Microglia Microglia/Macrophage Th1->Microglia IFN-γ Demyelination Demyelination & Neuronal Damage Th1->Demyelination BBB Blood-Brain Barrier (BBB) Disruption Th17->BBB IL-17 Th17->Demyelination Microglia->Demyelination Pro-inflammatory Cytokines (TNF-α, IL-1β) BBB->Demyelination

Figure 2: Key signaling pathways in EAE pathogenesis.

References

Validation & Comparative

A Comparative Guide to EAE Induction: PLP (139-151) vs. MOG (35-55)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of encephalitogenic peptide is critical in designing relevant Experimental Autoimmune Encephalomyelitis (EAE) models of multiple sclerosis. This guide provides a detailed comparison of two widely used myelin peptides, Proteolipid Protein (PLP) 139-151 and Myelin Oligodendrocyte Glycoprotein (MOG) 35-55, for EAE induction, supported by experimental data and protocols.

This document outlines the distinct characteristics of EAE models induced by PLP (139-151) and MOG (35-55), focusing on the resulting disease course, immunological responses, and pathological features. The appropriate selection between these peptides is contingent on the specific research question, whether it involves studying relapsing-remitting or chronic progressive forms of CNS autoimmunity.

Comparative Analysis of EAE Induction and Disease Phenotype

The choice between PLP (139-151) and MOG (35-55) for EAE induction is primarily dictated by the desired disease phenotype and the genetic background of the mice. PLP (139-151) is classically used to induce a relapsing-remitting EAE in SJL mice, which mirrors the most common clinical course of multiple sclerosis in humans.[1][2][3] In contrast, MOG (35-55) immunization in C57BL/6 mice typically results in a chronic, non-relapsing paralysis, modeling chronic progressive MS.[3][4][5]

FeaturePLP (139-151)-Induced EAEMOG (35-55)-Induced EAE
Typical Mouse Strain SJL/J[2][3][6]C57BL/6[4][5][7][8]
Disease Course Relapsing-Remitting[1][2][3][9]Chronic, Monophasic/Non-relapsing[1][4][5]
Typical Onset 9-15 days post-immunization[2]9-14 days post-immunization[8]
Pathology Primarily CNS inflammation, mild demyelination[9]Strong demyelination and inflammation[9]
Key Immunological Features Th1-mediated disease[10]Th1 and Th17-mediated disease[11][12]

Experimental Protocols for EAE Induction

The following are generalized protocols for inducing EAE with PLP (139-151) and MOG (35-55). Specific concentrations and volumes may need to be optimized for individual laboratory conditions and reagent lots.

PLP (139-151)-Induced EAE in SJL Mice

This protocol is designed to induce a relapsing-remitting disease course.

Materials:

  • PLP (139-151) peptide (e.g., [Ser140]-PLP139-151 or native sequence)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX) in PBS (optional, to increase severity of the initial phase)

  • 8-12 week old female SJL/J mice

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA.

  • Immunization (Day 0): Subcutaneously inject each mouse with 100 µL of the emulsion (containing 50 µg of PLP 139-151) distributed over two sites on the flanks.[10]

  • PTX Administration (Optional, Days 0 and 2): If used, administer 100-200 ng of PTX intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[6] PTX can enhance the initial disease severity but may reduce the incidence of relapses.[2]

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring scale (e.g., 0-5).

MOG (35-55)-Induced EAE in C57BL/6 Mice

This protocol is designed to induce a chronic, progressive disease.

Materials:

  • MOG (35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX) in PBS

  • 8-12 week old female C57BL/6 mice

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG (35-55) in CFA. A common concentration is 2 mg/mL of peptide in PBS emulsified with an equal volume of CFA.

  • Immunization (Day 0): Subcutaneously inject each mouse with 100 µL of the emulsion (containing 100-200 µg of MOG 35-55) at two sites on the upper and lower back.[8][13]

  • PTX Administration (Days 0 and 2): Administer 100-300 ng of PTX i.p. on the day of immunization and again 48 hours later.[5][8]

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization using a standard 0-5 scoring scale.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the general signaling cascade in EAE.

EAE_Induction_Workflow cluster_prep Preparation cluster_immunization Immunization Protocol cluster_monitoring Disease Monitoring Peptide Myelin Peptide (PLP 139-151 or MOG 35-55) Emulsion Antigen-CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Day0 Day 0: Subcutaneous Injection of Emulsion Emulsion->Day0 Day0_PTX Day 0: Pertussis Toxin (i.p.) Day0->Day0_PTX Same Day Day2_PTX Day 2: Pertussis Toxin (i.p.) Day0_PTX->Day2_PTX 48h later Monitoring Daily Clinical Scoring (Starting Day 7) Day2_PTX->Monitoring Analysis Immunological & Histological Analysis Monitoring->Analysis

Caption: General experimental workflow for active EAE induction.

EAE_Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_cell Naive T Cell APC->T_cell Presents Myelin Peptide Th1 Th1 Cell T_cell->Th1 Differentiation Th17 Th17 Cell T_cell->Th17 Differentiation Th1_cns Th1 Th1->Th1_cns Crosses BBB Th17_cns Th17 Th17->Th17_cns Crosses BBB BBB Blood-Brain Barrier (BBB) Microglia Microglia (Activated) Inflammation Inflammation Microglia->Inflammation Demyelination Demyelination & Axonal Damage Inflammation->Demyelination Th1_cns->Microglia IFN-γ Th17_cns->Inflammation IL-17

Caption: Simplified signaling pathway of T-cell mediated EAE pathogenesis.

References

A Comparative Guide to Experimental Autoimmune Encephalomyelitis (EAE) Models: A Focus on PLP (139-151) Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of the proteolipid protein (PLP) peptide 139-151-induced Experimental Autoimmune Encephalomyelitis (EAE) model. EAE is a widely utilized animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). The choice of encephalitogenic antigen is critical in determining the disease phenotype. This document objectively compares the PLP (139-151) model with two common alternatives: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55-induced EAE and whole myelin-induced EAE, supported by experimental data and detailed protocols.

Comparative Analysis of EAE Models

The selection of an EAE model significantly impacts the clinical course, immunological response, and histopathological outcomes. The following table summarizes the key characteristics of the PLP (139-151), MOG (35-55), and whole myelin-induced EAE models.

FeaturePLP (139-151) Induced EAEMOG (35-55) Induced EAEWhole Myelin Induced EAE
Mouse Strain SJL/JC57BL/6Various, including SJL/J and Biozzi ABH
Clinical Course Relapsing-RemittingChronic ProgressiveVariable (Chronic or Relapsing-Remitting)
Primary Effector Cells CD4+ T cells (Th1 and Th17)CD4+ T cells, B cells, and antibodiesCD4+ T cells and a broader immune response
Typical Onset (days) 10-149-14Variable, often later than peptide models
Peak Score (mean) 2.5 - 3.53.0 - 4.0Variable
Incidence (%) >90%>90%Variable
Key Pathology Inflammation and demyelination primarily in the spinal cord.Inflammation and demyelination in the spinal cord, optic nerve, and brain.Widespread inflammation and demyelination in the CNS.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of EAE studies. Below are the standard protocols for inducing EAE using PLP (139-151), MOG (35-55), and whole myelin.

PLP (139-151)-Induced EAE in SJL/J Mice

This model is renowned for its relapsing-remitting disease course, which closely mimics the most common form of human MS.

Materials:

  • PLP (139-151) peptide (HSLGKWLGHPDKF)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX) from Bordetella pertussis (optional, but can enhance disease severity)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female SJL/J mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) peptide in CFA. A common concentration is 1 mg/mL of peptide in a 1:1 emulsion of peptide solution (in PBS) and CFA.

  • Immunization: On day 0, immunize each mouse subcutaneously (s.c.) at two to four sites on the flank with a total of 100-200 µL of the emulsion (containing 50-100 µg of PLP peptide).

  • Pertussis Toxin Administration (Optional): If used, administer 100-200 ng of PTX intraperitoneally (i.p.) in 100-200 µL of PBS on day 0 and day 2 post-immunization.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Use a standard 0-5 scoring scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb paralysis and forelimb weakness

    • 5: Moribund or dead

MOG (35-55)-Induced EAE in C57BL/6 Mice

This model typically results in a chronic, progressive disease course.

Materials:

  • MOG (35-55) peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile PBS

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare a 1:1 emulsion of MOG (35-55) peptide in CFA to a final peptide concentration of 1-2 mg/mL.

  • Immunization: On day 0, immunize each mouse s.c. at two sites on the flank with a total of 200 µL of the emulsion (containing 100-200 µg of MOG peptide).

  • Pertussis Toxin Administration: Administer 200 ng of PTX i.p. in 200 µL of PBS on day 0 and day 2 post-immunization.

  • Clinical Scoring: Monitor and score the mice daily from day 7 using the same 0-5 scale as for the PLP model.

Whole Myelin-Induced EAE

This model utilizes a broader range of myelin antigens and can produce a more variable disease course.

Materials:

  • Purified whole myelin (from spinal cord or brain)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile PBS

  • Susceptible mouse strains (e.g., SJL/J, Biozzi ABH)

Procedure:

  • Antigen Emulsion Preparation: Prepare a 1:1 emulsion of whole myelin in CFA. The concentration of myelin can range from 1 to 5 mg/mL.

  • Immunization: On day 0, immunize each mouse s.c. at multiple sites with a total volume of 100-200 µL of the emulsion.

  • Pertussis Toxin Administration: Administer PTX i.p. on day 0 and day 2, with the dose adjusted based on the mouse strain and desired disease severity.

  • Clinical Scoring: Monitor and score the mice daily from day 10 onwards using the standard 0-5 scale.

Histopathological Comparison

The histopathological features of the CNS lesions differ between the EAE models, providing insights into different aspects of MS pathology.

Histopathological FeaturePLP (139-151) EAE (SJL/J)MOG (35-55) EAE (C57BL/6)Whole Myelin EAE
Lesion Location Primarily spinal cord white matter.Spinal cord, optic nerve, cerebellum, and brainstem.Widespread throughout the CNS, including spinal cord and brain.
Inflammatory Infiltrate Predominantly CD4+ T cells and macrophages.CD4+ T cells, B cells, macrophages, and neutrophils.A mixed inflammatory infiltrate including T cells, B cells, and macrophages.
Demyelination Perivascular and parenchymal demyelination.Confluent demyelination often associated with inflammatory infiltrates.Extensive and widespread demyelination.
Axonal Damage Present, often correlated with the severity of inflammation.Significant axonal damage is a common feature.Variable but can be severe.

Visualizing Key Processes in PLP (139-151) EAE

Signaling Pathway of T-Cell Activation and CNS Infiltration

The pathogenesis of PLP (139-151)-induced EAE is driven by the activation of autoreactive CD4+ T cells. The following diagram illustrates the key signaling events.

EAE_Signaling_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) PLP PLP (139-151) peptide APC Antigen Presenting Cell (APC) PLP->APC Uptake & Processing Naive_T_Cell Naive CD4+ T-Cell APC->Naive_T_Cell Antigen Presentation (MHC-II) TCR T-Cell Receptor (TCR) CD4 CD4 Th1 Th1 Cell Naive_T_Cell->Th1 Differentiation (IL-12) Th17 Th17 Cell Naive_T_Cell->Th17 Differentiation (IL-6, IL-23, TGF-β) IFNg IFN-γ Th1->IFNg Secretes BBB Blood-Brain Barrier (BBB) Th1->BBB Infiltration IL17 IL-17 Th17->IL17 Secretes Th17->BBB Infiltration Microglia Microglia/Macrophage IFNg->Microglia Activation IL17->Microglia Activation Oligodendrocyte Oligodendrocyte Microglia->Oligodendrocyte Damage Demyelination Demyelination & Axonal Damage Microglia->Demyelination Mediates Damage Myelin Myelin Sheath Oligodendrocyte->Myelin Neuron Neuron Myelin->Neuron

Caption: T-cell activation and CNS infiltration in PLP (139-151) EAE.

Experimental Workflow for PLP (139-151) EAE Induction and Evaluation

The following workflow diagram outlines the key steps in conducting a study using the PLP (139-151) EAE model.

EAE_Workflow cluster_induction EAE Induction Phase cluster_monitoring Monitoring & Evaluation Phase start Start: Select SJL/J Mice prep_emulsion Prepare PLP(139-151)/CFA Emulsion start->prep_emulsion immunize Day 0: Immunize Mice (s.c.) prep_emulsion->immunize ptx1 Day 0: Administer PTX (i.p.) (optional) immunize->ptx1 ptx2 Day 2: Administer PTX (i.p.) (optional) ptx1->ptx2 monitor Daily Monitoring (from Day 7) ptx2->monitor scoring Clinical Scoring (0-5 scale) monitor->scoring histology Endpoint: Histopathology of CNS scoring->histology immuno Endpoint: Immunological Analysis scoring->immuno data_analysis Data Analysis & Interpretation histology->data_analysis immuno->data_analysis

Caption: Experimental workflow for PLP (139-151) EAE studies.

PLP (139-151) Peptide vs. Whole PLP Protein in Autoimmune Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for Multiple Sclerosis (MS), relies on the use of encephalitogenic antigens to trigger an autoimmune response against the central nervous system (CNS). Among the key autoantigens is the Proteolipid Protein (PLP), the most abundant protein in the CNS myelin. Researchers have the option of using either the whole PLP protein or specific immunodominant peptide fragments, most notably PLP (139-151), to induce EAE. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate antigen for specific research goals.

At a Glance: Key Differences in EAE Induction

FeaturePLP (139-151) PeptideWhole PLP Protein
Disease Model Primarily induces a relapsing-remitting EAE (RR-EAE) in SJL/J mice, closely mimicking a common form of human MS.[1][2]Can also induce EAE, with the resulting immune response being predominantly directed against the PLP (139-151) epitope in SJL/J mice.[3][4]
Immunogenicity Highly immunogenic and encephalitogenic, representing the dominant epitope of PLP in SJL/J mice.[3][4]Immunogenic, but the response is focused on specific epitopes; requires processing by antigen-presenting cells (APCs).
Specificity of Immune Response Induces a highly specific T-cell response directed solely against the 139-151 epitope.[2][5]Elicits a broader immune response that can include T-cell and B-cell responses to multiple epitopes, although the response to 139-151 is dominant.[6]
Disease Onset and Severity Typically leads to a predictable onset and course of disease, allowing for synchronized study groups.[7]Disease onset and severity can be more variable due to the need for antigen processing and the potential for responses to subdominant epitopes.
Mechanism of Action Directly binds to MHC class II molecules on APCs to activate encephalitogenic CD4+ T cells.[5]Requires uptake and processing by APCs, with subsequent presentation of various peptides, including the immunodominant PLP (139-151).

Experimental Data: A Closer Look

Direct quantitative comparisons of EAE induced by PLP (139-151) versus the whole PLP protein are not extensively documented in single studies. However, by synthesizing data from multiple sources, we can infer the typical outcomes.

Clinical Score Progression in SJL/J Mice

Immunization with PLP (139-151) in SJL/J mice typically results in a relapsing-remitting disease course. The initial phase of the disease usually appears around day 9-14 post-immunization.[2][7] While whole PLP can also induce EAE, the response is often dominated by T-cells recognizing the PLP (139-151) epitope, suggesting a similar disease course.[3][4]

ParameterPLP (139-151) Induced EAEWhole PLP Induced EAE (Inferred)
Typical Onset (days post-immunization) 9 - 14Likely similar, but potentially more variable
Peak Severity (Mean Clinical Score) 2.5 - 3.5Variable, dependent on processing and presentation
Disease Course Relapsing-RemittingPrimarily Relapsing-Remitting (driven by 139-151 response)

Clinical scores are typically graded on a scale of 0 to 5, where 0 is normal, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund.[8][9]

Immunological Profile

The use of the PLP (139-151) peptide allows for the study of a very specific T-cell mediated autoimmune response. In contrast, the whole PLP protein can be used to investigate a more complex interplay of immune responses, including epitope spreading and the role of B-cells.

Immunological ParameterPLP (139-151)Whole PLP Protein
Primary Responding Cells CD4+ T-cellsCD4+ T-cells, CD8+ T-cells, B-cells
Dominant Cytokine Profile Pro-inflammatory (IFN-γ, IL-17)[2][10]Mixed, with a strong pro-inflammatory component against dominant epitopes
Antigen Processing Not requiredRequired
Epitope Spreading Less likely to be the primary focus of studyCan be investigated

Experimental Protocols

Active EAE Induction in SJL/J Mice

This protocol describes the active induction of EAE, where the autoimmune response is generated de novo in the animal.

Materials:

  • Female SJL/J mice (6-8 weeks old)

  • PLP (139-151) peptide or whole PLP protein

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX) (optional, for increased disease severity)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of either PLP (139-151) (typically 50-100 µ g/mouse ) or whole PLP protein (dose may vary) in an equal volume of CFA.[7]

  • Immunization: Anesthetize the mice and inject 0.1-0.2 mL of the emulsion subcutaneously, distributed over two to four sites on the flank.[7]

  • PTX Administration (Optional): If used, administer PTX (typically 100-200 ng/mouse) intraperitoneally on the day of immunization and again 48 hours later.[11]

  • Clinical Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Record body weight and clinical scores.

G cluster_0 Antigen Preparation cluster_1 Immunization cluster_2 Adjuvant (Optional) cluster_3 Monitoring Antigen (PLP 139-151 or Whole PLP) Antigen (PLP 139-151 or Whole PLP) Emulsify with CFA Emulsify with CFA Antigen (PLP 139-151 or Whole PLP)->Emulsify with CFA Subcutaneous Injection Subcutaneous Injection Emulsify with CFA->Subcutaneous Injection Daily Clinical Scoring Daily Clinical Scoring Subcutaneous Injection->Daily Clinical Scoring Pertussis Toxin Pertussis Toxin Intraperitoneal Injection Intraperitoneal Injection Pertussis Toxin->Intraperitoneal Injection Intraperitoneal Injection->Daily Clinical Scoring

Caption: Workflow for Active EAE Induction.

Signaling Pathways in EAE Induction

The induction of EAE by either PLP (139-151) or whole PLP ultimately converges on the activation of autoreactive T-cells. The primary difference lies in the initial antigen processing step for the whole protein.

  • Antigen Presentation:

    • PLP (139-151): The peptide is directly presented by Antigen Presenting Cells (APCs), such as dendritic cells and macrophages, on MHC class II molecules.

    • Whole PLP Protein: The protein is endocytosed by APCs, proteolytically cleaved into smaller peptides within endosomes, and the resulting peptides (including PLP 139-151) are loaded onto MHC class II molecules for presentation.

  • T-Cell Activation: The MHC class II-peptide complex on the APC is recognized by the T-cell receptor (TCR) on naive CD4+ T-cells. This interaction, along with co-stimulatory signals (e.g., CD28-B7), leads to T-cell activation, proliferation, and differentiation.

  • Differentiation into Encephalitogenic T-cells: Activated T-cells differentiate into pro-inflammatory T helper (Th) cell subsets, primarily Th1 and Th17 cells.

    • Th1 cells produce IFN-γ, which activates macrophages.

    • Th17 cells produce IL-17, which recruits neutrophils and other inflammatory cells.[2]

  • CNS Infiltration and Damage: These encephalitogenic T-cells cross the blood-brain barrier, are reactivated by local APCs presenting myelin antigens, and initiate an inflammatory cascade within the CNS. This leads to the recruitment of other immune cells, demyelination, and axonal damage, resulting in the clinical signs of EAE.

G cluster_0 Antigen Processing & Presentation cluster_1 T-Cell Activation cluster_2 Effector Phase Whole PLP Whole PLP APC (Endocytosis & Processing) APC (Endocytosis & Processing) Whole PLP->APC (Endocytosis & Processing) 1a MHC Class II MHC Class II APC (Endocytosis & Processing)->MHC Class II PLP (139-151) PLP (139-151) PLP (139-151)->MHC Class II 1b TCR (on CD4+ T-cell) TCR (on CD4+ T-cell) MHC Class II->TCR (on CD4+ T-cell) 2 T-Cell Proliferation & Differentiation T-Cell Proliferation & Differentiation TCR (on CD4+ T-cell)->T-Cell Proliferation & Differentiation Th1/Th17 Differentiation Th1/Th17 Differentiation T-Cell Proliferation & Differentiation->Th1/Th17 Differentiation 3 CNS Infiltration CNS Infiltration Th1/Th17 Differentiation->CNS Infiltration 4 Demyelination & Axonal Damage Demyelination & Axonal Damage CNS Infiltration->Demyelination & Axonal Damage

References

Modified PLP (139-151) Peptides in EAE: A Comparative Guide to Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of modified Proteolipid Protein (PLP) (139-151) peptides for the treatment of Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes the underlying immunological pathways.

Comparative Efficacy of Modified PLP (139-151) Peptides

The native PLP (139-151) peptide is a well-established encephalitogenic epitope used to induce EAE in susceptible mouse strains, primarily the SJL/J mouse. Modifications to this peptide have been explored to modulate its immunogenicity and therapeutic efficacy. These modifications range from single amino acid substitutions to the development of complex copolymers and bifunctional peptides. The following tables summarize the quantitative data on the efficacy of various modified PLP (139-151) peptides in suppressing EAE.

Peptide ModificationMouse StrainTreatment ProtocolMean Maximum Clinical Score (vs. Control)Disease Incidence (%) (vs. Control)Key Findings
Altered Peptide Ligands (APLs)
Gln144 (Q144)SJL/JProphylactic co-immunizationSignificantly reducedNot reportedInduces cross-reactive T cells producing Th2 (IL-4, IL-10) and Th0 (IFN-γ, IL-10) cytokines, leading to immune deviation.[1]
Leu144/Arg147 (L144/R147)SJL/JProphylactic co-immunizationSignificantly reducedNot reportedActs as a T-cell receptor (TCR) antagonist and induces regulatory T cells that mediate bystander suppression.
Amino Acid Copolymers
Glatiramer Acetate (Cop-1)SJL/JProphylactic co-immunization~2.5 (vs. >4.0)Not reportedInduces Th2-like regulatory T cells.
YFAKSJL/JProphylactic co-immunization~0.5 (vs. >4.0)Significantly reducedMore effective than Cop-1 in suppressing EAE.
VWAKSJL/JProphylactic co-immunization~0.5 (vs. >4.0)Significantly reducedMore effective than Cop-1 in suppressing EAE.
Bifunctional Peptides
PLP-B7APSJL/JProphylactic & TherapeuticSignificantly reducedNot reportedSimultaneously targets MHC-II and B7 costimulatory molecules, shifting the immune response towards an anti-inflammatory phenotype.[2]
Peptide ModificationMouse StrainCytokine Profile Change (vs. Control)T-Cell Proliferation (vs. Control)
Altered Peptide Ligands (APLs)
Gln144 (Q144)SJL/J↑ IL-4, ↑ IL-10Cross-reactive proliferation to both native and modified peptide.
Leu144/Arg147 (L144/R147)SJL/JNot explicitly detailed, but consistent with regulatory T-cell induction.Not explicitly detailed, but consistent with TCR antagonism.
Amino Acid Copolymers
Glatiramer Acetate (Cop-1)SJL/J↑ IL-4, ↑ IL-10Reduced proliferation to PLP (139-151).
YFAKSJL/J↑ IL-4, ↑ IL-10Reduced proliferation to PLP (139-151).
VWAKSJL/J↑ IL-4, ↑ IL-10Reduced proliferation to PLP (139-151).
Bifunctional Peptides
PLP-B7APSJL/J↓ IL-17, ↓ IL-6, ↓ IL-2; ↑ IL-4, ↑ IL-5Reduced proliferation to PLP (139-151).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key experiments cited in the evaluation of modified PLP (139-151) peptides.

EAE Induction in SJL/J Mice
  • Antigen Preparation: Dissolve PLP (139-151) peptide (or its modified version) in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.

  • Emulsification: Prepare an emulsion by mixing the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL). Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed.

  • Immunization: Inject 8-10 week old female SJL/J mice subcutaneously at two sites on the flank with a total of 0.1 mL of the emulsion (containing 50 µg of peptide).[3]

  • Pertussis Toxin Administration (Optional but recommended for severe EAE): On the day of immunization and 48 hours later, administer 200 ng of Pertussis Toxin (PTX) intraperitoneally in 0.1 mL of PBS.[4]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Moribund

    • 5: Death

Treatment with Modified Peptides
  • Prophylactic Treatment: Modified peptides are typically co-immunized with the encephalitogenic PLP (139-151) peptide in CFA as described above. Alternatively, the modified peptide can be administered in PBS or incomplete Freund's adjuvant prior to EAE induction.

  • Therapeutic Treatment: For therapeutic interventions, modified peptides are administered after the onset of clinical signs of EAE. The route of administration (subcutaneous, intravenous, or intraperitoneal) and the dosage regimen vary depending on the specific peptide and study design. For example, PLP-B7AP was administered subcutaneously on days 4, 7, and 10 post-immunization.[2]

T-Cell Proliferation Assay
  • Spleen Cell Preparation: At a designated time point post-immunization, euthanize the mice and aseptically remove the spleens. Prepare a single-cell suspension by gently disrupting the spleens between two frosted glass slides in RPMI-1640 medium.

  • Cell Culture: Wash the cells, and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation: Plate the splenocytes in 96-well round-bottom plates at a density of 5 x 10^5 cells/well. Stimulate the cells with varying concentrations of the native PLP (139-151) peptide or the modified peptide for 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture. Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

Cytokine Profiling
  • Cell Culture and Stimulation: Prepare and stimulate splenocytes as described for the T-cell proliferation assay.

  • Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Measurement: Quantify the concentration of various cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10, IL-17) in the supernatants using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.

Visualizing the Mechanisms of Action

The therapeutic effects of modified PLP (139-151) peptides are primarily mediated through the modulation of the autoimmune response. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

EAE_Induction_Workflow cluster_preparation Antigen Preparation cluster_immunization Immunization cluster_outcome Disease Development Peptide PLP (139-151) Peptide Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion SC_Injection Subcutaneous Injection Emulsion->SC_Injection Mouse SJL/J Mouse EAE_Development EAE Development Mouse->EAE_Development SC_Injection->Mouse PTX_Injection Pertussis Toxin (i.p.) PTX_Injection->Mouse Clinical_Scoring Daily Clinical Scoring EAE_Development->Clinical_Scoring

Caption: Workflow for the induction of Experimental Autoimmune Encephalomyelitis (EAE) using PLP (139-151) peptide in SJL/J mice.

Signaling_Pathways cluster_pathogenic Pathogenic Pathway (Unmodified PLP) cluster_therapeutic Therapeutic Pathway (Modified PLP) APC_Path Antigen Presenting Cell (APC) presenting PLP (139-151) Th0_Path Naive T-cell (Th0) APC_Path->Th0_Path TCR Engagement Th1 Th1 Cell Th0_Path->Th1 Th17 Th17 Cell Th0_Path->Th17 Inflammation Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1->Inflammation Th17->Inflammation Demyelination Demyelination & EAE Inflammation->Demyelination APC_Ther APC presenting Modified PLP Th0_Ther Naive T-cell (Th0) APC_Ther->Th0_Ther Altered TCR Engagement Th2 Th2 Cell Th0_Ther->Th2 Treg Regulatory T-cell (Treg) Th0_Ther->Treg Anti_Inflammation Anti-inflammatory Cytokines (IL-4, IL-10, TGF-β) Th2->Anti_Inflammation Treg->Anti_Inflammation Suppression Suppression of EAE Anti_Inflammation->Suppression

Caption: Contrasting immunological pathways in EAE: pathogenic response to unmodified PLP (139-151) versus the therapeutic response induced by modified peptides.

References

Navigating the Maze of T-Cell Cross-Reactivity: A Comparative Guide for PLP(139-151) Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in the fields of immunology, neuroscience, and drug development now have access to a comprehensive comparison guide on the cross-reactivity of T cells activated by the myelin proteolipid protein (PLP) peptide 139-151. This guide provides a detailed analysis of experimental data, protocols, and signaling pathways, offering a critical resource for scientists working on autoimmune diseases like multiple sclerosis.

The immunodominant myelin epitope, PLP(139-151), is a key player in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. The activation of T cells by this self-antigen, and their subsequent cross-reactivity with other molecules, is a focal point of research into the mechanisms of autoimmunity and the development of novel therapeutics. This guide aims to consolidate and clarify the existing data to facilitate further investigation.

Quantitative Data Summary: A Comparative Overview

The following tables summarize key quantitative data from studies investigating the cross-reactivity of T cells activated by PLP(139-151) and its mimotopes or altered peptide ligands (APLs).

Table 1: T-Cell Proliferation in Response to PLP(139-151) and Cross-Reactive Peptides

AntigenT-Cell SourceProliferation AssayStimulation Index (SI) or cpmReference
PLP(139-151)PLP(139-151)-primed SJL/J mice splenocytes[3H]Thymidine incorporationHigh (e.g., >10)[1]
Haemophilus influenzae mimic (HI574-586)HI574-586-primed SJL/J mice splenocytes[3H]Thymidine incorporationModerate to High[2]
PLP(139-151)HI574-586-primed SJL/J mice splenocytes (cross-reactivity)[3H]Thymidine incorporationModerate[2]
Altered Peptide Ligand (Q144)Q144-primed SJL/J mice T-cell cloneProliferation AssayHigh[3][4]
PLP(139-151) (W144)Q144-primed SJL/J mice T-cell clone (cross-reactivity)Proliferation AssayModerate (suboptimal ligand)[4]

Table 2: Cytokine Production by T Cells Stimulated with PLP(139-151) and Analogs

Stimulating AntigenT-Cell TypeCytokineConcentration (pg/mL)Reference
PLP(139-151)Encephalitogenic Th1 clonesIFN-γHigh[5]
PLP(139-151)Encephalitogenic Th1 clonesTNF-αHigh[5]
L144/R147 APLL144/R147-primed T-cell clonesIL-4Detectable[5]
L144/R147 APLL144/R147-primed T-cell clonesIL-10Detectable[5]
PLP(139-151)L144/R147-primed T-cell clones (cross-reactivity)IL-4, IL-10Detectable[5]
Q144 APLQ144-primed T-cell cloneIFN-γ, IL-2, IL-4High[3]
W144 (PLP(139-151))Q144-primed T-cell cloneIL-2, IL-4Moderate[3]

Table 3: Clinical Scores in EAE Models of Molecular Mimicry

| Immunizing/Infecting Agent | Mouse Strain | Mean Clinical Score (Peak of Disease) | Reference | |---|---|---|---|---| | PLP(139-151) in CFA | SJL/J | 2.5 - 3.5 |[6][7] | | TMEV encoding PLP(139-151) | SJL/J | ~3.0 |[2][8] | | TMEV encoding H. influenzae mimic | SJL/J | 2.0 - 2.5 |[2] | | PLP(139-151) 16-mer oligomer treatment | SJL/J | ~0.2 |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of T-cell cross-reactivity.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T cells in response to antigenic stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).[9][10][11]

1. Cell Preparation and Staining:

  • Isolate splenocytes from immunized SJL/J mice.

  • Prepare a single-cell suspension and wash with PBS.

  • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS.

  • Wash the cells twice with complete RPMI medium.

2. Cell Culture and Stimulation:

  • Plate the CFSE-labeled splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add the stimulating peptides (e.g., PLP(139-151), mimotopes, APLs) at various concentrations (typically 1-20 µg/mL).

  • Include a negative control (no peptide) and a positive control (e.g., Concanavalin A or anti-CD3/CD28).

  • Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

3. Flow Cytometry Analysis:

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4).

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the CD4+ T-cell population and examining the histogram of CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division.

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of specific cytokines secreted by T cells into the culture supernatant.[12][13][14]

1. Plate Coating:

  • Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) diluted in coating buffer.

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

2. Blocking:

  • Block non-specific binding by adding blocking buffer (e.g., PBS with 1% BSA) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Sample and Standard Incubation:

  • Add cell culture supernatants (collected from the T-cell proliferation assay) and a serial dilution of the recombinant cytokine standard to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Detection:

  • Add a biotinylated detection antibody specific for the cytokine to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add avidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

5. Signal Development and Measurement:

  • Add a substrate solution (e.g., TMB) to each well and incubate until a color change is observed.

  • Stop the reaction by adding stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the underlying molecular events and the experimental logic is facilitated by visual diagrams.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHC MHC-II Peptide PLP(139-151) or Cross-reactive Peptide CD4 CD4 MHC->CD4 TCR TCR Peptide->TCR Recognition Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits & activates Ras Ras-MAPK LAT->Ras activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC DAG->PKC activates Calcineurin Calcineurin Ca->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates (activates) Cytokines Cytokine Gene Transcription (IFN-γ, IL-4, etc.) NFAT->Cytokines promote NFkB NF-κB PKC->NFkB activates NFkB->Cytokines promote AP1 AP-1 Ras->AP1 activates AP1->Cytokines promote

Caption: T-Cell Receptor (TCR) signaling cascade initiated by recognition of PLP(139-151).

Experimental_Workflow cluster_InVivo In Vivo Model cluster_ExVivo Ex Vivo Analysis cluster_AdoptiveTransfer Functional Assay (Optional) Immunization Immunization of SJL/J Mice with PLP(139-151) or Mimotope in Complete Freund's Adjuvant (CFA) Isolation Isolation of Splenocytes (10-14 days post-immunization) Immunization->Isolation Stimulation In Vitro Restimulation with Peptides Isolation->Stimulation TCellCulture Generation of Antigen-Specific T-Cell Lines/Clones Isolation->TCellCulture Proliferation T-Cell Proliferation Assay (e.g., CFSE dilution) Stimulation->Proliferation Cytokine Cytokine Analysis (e.g., ELISA of supernatant) Stimulation->Cytokine Transfer Adoptive Transfer of T Cells into Naive Recipient Mice TCellCulture->Transfer EAE_Scoring Monitoring for Clinical Signs of EAE Transfer->EAE_Scoring

Caption: Experimental workflow for assessing T-cell cross-reactivity to PLP(139-151).

This guide serves as a foundational resource for researchers investigating the intricate cross-reactivity of T cells in the context of PLP(139-151) and autoimmune demyelination. By providing standardized data formats, detailed protocols, and clear visual aids, it is intended to accelerate research and contribute to the development of effective therapies for multiple sclerosis and other autoimmune disorders.

References

A Comparative Guide to Mouse Strains for PLP (139-151)-Induced EAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different mouse strains for modeling Experimental Autoimmune Encephalomyelitis (EAE) induced by the Proteolipid Protein (PLP) peptide 139-151. EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The choice of mouse strain is critical as it significantly influences disease susceptibility and phenotype. This document offers an objective comparison of strain performance, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate model for your research needs.

Strain Susceptibility and Disease Course

The genetic background of the mouse strain, particularly the Major Histocompatibility Complex (MHC) haplotype, plays a pivotal role in the susceptibility to EAE induced by specific myelin antigens. The PLP 139-151 peptide is known to be encephalitogenic primarily in mice with the H-2s haplotype.

Key Mouse Strains for PLP (139-151) EAE:

  • SJL/J (H-2s): This inbred strain is highly susceptible to PLP (139-151)-induced EAE and is considered the classical model for this specific antigen. Immunization of SJL mice with PLP 139-151 typically results in a relapsing-remitting disease course, which closely mimics a common clinical pattern of MS in humans.[1][2] This susceptibility is linked to a high precursor frequency of T cells reactive to PLP 139-151 in this strain.

  • B10.S (H-2s): Although congenic with SJL and sharing the same H-2s haplotype, the B10.S strain is relatively resistant to EAE induction with PLP 139-151.[3] This resistance is attributed to a higher number of autoantigen-specific CD4+CD25+ regulatory T cells (Tregs) that suppress the autoimmune response.[3][4] However, depletion of these Tregs can render B10.S mice susceptible to the disease.[3][5]

  • BALB/c (H-2d): This strain is resistant to EAE induction with the PLP 139-151 peptide. The resistance is due to the H-2d haplotype, which does not effectively present this specific peptide to T cells, leading to a lack of T-cell proliferation and subsequent autoimmune response.

  • C57BL/6 (H-2b): Widely used in many immunological studies, the C57BL/6 strain is largely resistant to EAE induced by PLP peptides. This resistance is thought to be due to antigen-specific tolerance mechanisms. While not suitable for PLP (139-151) EAE, C57BL/6 mice are highly susceptible to EAE induced by the Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, which typically results in a chronic-progressive disease course.

  • NOD.S (H-2s): This congenic strain, which has the SJL MHC region on a Non-Obese Diabetic (NOD) background, is surprisingly resistant to PLP (139-151)-induced EAE when compared to SJL mice. This resistance is associated with lower production of pro-inflammatory cytokines.

Quantitative Data Comparison

The following tables summarize key quantitative parameters observed in different mouse strains following immunization with PLP (139-151).

Table 1: Clinical Parameters of PLP (139-151)-Induced EAE

Mouse StrainH-2 HaplotypeDisease IncidenceMean Day of OnsetMean Maximum ScoreDisease Course
SJL/J s>90%[1]10-14[2]2.5 - 3.5Relapsing-Remitting[1]
B10.S s<5%[6]N/AN/AResistant[3]
B10.S (anti-CD25 treated) s~30%[3][5]13.8 ± 1.4[3]2.2 ± 0.6[3]Monophasic/Relapsing
BALB/c d0%N/AN/AResistant
C57BL/6 b0%N/AN/AResistant

Table 2: Immunological Parameters in Response to PLP (139-151)

Mouse StrainT-Cell Proliferation (in vitro)IFN-γ ProductionIL-17 Production
SJL/J HighHighHigh[7]
B10.S LowLow[6]Low
B10.S (anti-CD25 treated) High[5]High[5]High[5]
BALB/c NoneNoneNone
C57BL/6 NoneNoneNone

Experimental Protocols

Detailed methodologies for the induction and evaluation of PLP (139-151)-induced EAE are provided below.

Active EAE Induction in SJL/J Mice (Susceptible)
  • Antigen Emulsion Preparation:

    • Dissolve PLP 139-151 peptide in sterile Phosphate Buffered Saline (PBS) at a concentration of 1 mg/mL.

    • Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra.

    • Create a 1:1 emulsion of the peptide solution and CFA by vigorous mixing until a thick, stable emulsion is formed.

  • Immunization:

    • Administer 0.1 mL of the emulsion subcutaneously (s.c.) at two sites on the flank of 8-12 week old female SJL/J mice (50 µg of peptide per mouse).

  • Pertussis Toxin Administration (Optional but recommended for robust disease):

    • Administer 200 ng of Pertussis Toxin (PTX) in 0.1 mL of PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

EAE Induction in B10.S Mice (Resistant - requires Treg depletion)
  • Regulatory T-cell Depletion:

    • Administer 1 mg of anti-CD25 monoclonal antibody (clone PC61) i.p. to 6-8 week old B10.S mice on day -5 and day -3 prior to immunization.

  • Immunization and Scoring:

    • Follow the same immunization and clinical scoring protocol as described for SJL/J mice.

Attempted EAE Induction in BALB/c and C57BL/6 Mice (Resistant)
  • Immunization and Scoring:

    • Follow the same immunization protocol as for SJL/J mice.

    • Monitor and score the mice daily for at least 21 days. No clinical signs of EAE are expected. This serves as a negative control.

T-Cell Proliferation Assay
  • Cell Preparation:

    • At a desired time point post-immunization (e.g., day 10), euthanize mice and aseptically remove the spleen and draining lymph nodes.

    • Prepare single-cell suspensions.

  • Cell Culture:

    • Plate 2 x 10^5 cells per well in a 96-well plate.

    • Stimulate the cells with varying concentrations of PLP 139-151 peptide (e.g., 0, 1, 10, 50 µg/mL).

    • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement:

    • Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture.

    • Harvest the cells and measure thymidine incorporation using a scintillation counter.

    • Results are often expressed as a Stimulation Index (SI), which is the ratio of counts per minute (cpm) in stimulated wells to cpm in unstimulated wells.

Mandatory Visualizations

Experimental Workflow for PLP (139-151) EAE Induction

EAE_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_monitoring Monitoring & Analysis Peptide PLP 139-151 Peptide Solution Emulsion Antigen Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Subcutaneous Immunization (Day 0) Emulsion->Immunize Mouse Mouse Strain (SJL, B10.S, etc.) Mouse->Immunize PTX Pertussis Toxin (i.p.) (Day 0 & 2) Immunize->PTX Scoring Daily Clinical Scoring Immunize->Scoring Analysis Immunological & Histological Analysis Scoring->Analysis

Caption: Experimental workflow for inducing EAE with PLP (139-151).

Signaling Pathway of T-Cell Activation in EAE

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T-Cell cluster_downstream T-Cell Activation & Differentiation MHCII MHC class II TCR T-Cell Receptor (TCR) MHCII->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 PLP PLP (139-151) PLP->MHCII presents Lck Lck TCR->Lck CD4 CD4 CD4->Lck NFkB NF-κB CD28->NFkB ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 Activation Activation NFAT->Activation AP1->Activation NFkB->Activation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Differentiation Differentiation (Th1/Th17) Activation->Differentiation Differentiation->Cytokines

References

Validating Therapeutic Efficacy in the PLP (139-151) EAE Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies and comparative data for validating the therapeutic efficacy of novel compounds in the proteolipid protein (PLP) 139-151 induced experimental autoimmune encephalomyelitis (EAE) mouse model. This relapsing-remitting EAE model, primarily induced in SJL mice, is a cornerstone for preclinical evaluation of therapies for multiple sclerosis (MS).

Comparative Efficacy of Therapeutic Agents

The following tables summarize quantitative data from studies comparing different therapeutic interventions in the PLP (139-151) EAE model. These comparisons highlight the effectiveness of various strategies in mitigating clinical signs of the disease.

Table 1: Comparison of Synthetic Amino Acid Copolymers

This table compares the efficacy of different synthetic amino acid copolymers when co-immunized with PLP 139-151 in SJL/J mice.

Treatment GroupMaximum Mean Clinical ScoreMortality Rate (%)
PLP 139-151 alone~4.077%[1]
Copaxone® (Cop 1)2.6[1]Not specified
YFAK (0.2:0.8)Not specified0%[1]
YFAK (0.5:0.5)Not specified0%[1]
YFAK (0.8:0.2)1.5[1]0%[1]
FAK0.9[1]12%[1]

Data synthesized from a study comparing novel copolymers to Copaxone®.[1]

Table 2: Comparison of Tolerogenic Peptide Therapies

This table illustrates the differential effects of various forms of PLP 139-151 peptide administration on EAE development when given after immunization but before clinical onset.

Treatment Group (Administered Day +7 post-immunization)Outcome
Soluble PLP 139-151 PeptideNo ameliorating effect on disease development.[2]
PLP 139-151 16-mer (Oligomer)Completely protected against the onset of EAE.[2]
PLP 139-151-Coupled SplenocytesCompletely protected against the onset of EAE.[2]

Note: Administration of soluble peptide and oligomer at the peak of acute disease resulted in fatal anaphylaxis in a high percentage of animals.[2]

Table 3: Comparison of Glatiramer Acetate Formulations

This table shows the impact of prophylactic treatment with branded and generic glatiramer acetate on the onset of PLP 139-151 induced EAE.

Treatment GroupMean Day of EAE Onset (± SEM)
Vehicle Control12.3 (± 0.9)[3]
Copaxone® (glatiramer acetate)14.3 (± 1.6)[3]
Glatopa™ (generic glatiramer acetate)14.2 (± 1.3)[3]

Both Glatopa™ and Copaxone® significantly delayed the onset of symptoms compared to the vehicle control.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of therapeutic efficacy studies. Below are protocols for key experiments in the PLP (139-151) EAE model.

Induction of PLP (139-151) EAE in SJL Mice

Materials:

  • Female SJL/J mice (6-8 weeks old)

  • PLP 139-151 peptide (e.g., [Ser140]-PLP139-151 for a less severe, more relapsing course, or native sequence for a more severe initial wave)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) in PBS (optional, for a more severe initial wave)

  • Sterile PBS

  • Syringes and needles (27-30G)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP 139-151 in CFA. A common concentration is 1 mg/mL of peptide in sterile PBS emulsified 1:1 with CFA containing 4 mg/mL M. tuberculosis.

  • Immunization (Day 0): Anesthetize mice and inject a total of 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.

  • PTX Administration (Optional): If using PTX, inject 100-200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and optionally again 48 hours later (Day 2).

  • Monitoring: Begin daily monitoring of mice for clinical signs of EAE and body weight starting around day 7 post-immunization.

Clinical Scoring of EAE

The severity of EAE is assessed using a standardized 0-5 scoring system:

  • 0: No clinical signs of EAE.

  • 0.5: Tip of tail is limp.

  • 1.0: Limp tail.

  • 1.5: Limp tail and hind limb weakness.

  • 2.0: Partial hind limb paralysis.

  • 2.5: Unilateral complete hind limb paralysis.

  • 3.0: Complete bilateral hind limb paralysis.

  • 3.5: Complete bilateral hind limb paralysis and partial forelimb paralysis.

  • 4.0: Moribund state.

  • 5.0: Death due to EAE.

Histological Analysis of the Central Nervous System

Materials:

  • 4% paraformaldehyde (PFA) in PBS

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Luxol Fast Blue (LFB) stain

  • Microscope

Procedure:

  • Tissue Collection: At the experimental endpoint, perfuse mice transcardially with PBS followed by 4% PFA. Dissect the spinal cord and brain.

  • Fixation and Processing: Post-fix the tissues in 4% PFA overnight, then process through a series of graded ethanol and xylene solutions before embedding in paraffin.

  • Sectioning: Cut 5-10 µm thick sections using a microtome and mount on glass slides.

  • Staining:

    • H&E Staining: To assess inflammation, deparaffinize and rehydrate sections, then stain with H&E. Inflammatory infiltrates will be visible as collections of dark blue nuclei.

    • LFB Staining: To assess demyelination, deparaffinize and rehydrate sections, then stain with LFB solution. Myelinated areas will appear blue, while demyelinated areas will be pale.

  • Scoring: Quantify inflammation and demyelination on a semi-quantitative scale (e.g., 0 = no infiltration/demyelination, 1 = mild, 2 = moderate, 3 = severe).

Cytokine Analysis

Materials:

  • Spleens or spinal cords from EAE mice

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • PLP 139-151 peptide

  • ELISA kits for IFN-γ, IL-4, IL-10, IL-17

  • 96-well culture plates

Procedure:

  • Cell Isolation: Prepare single-cell suspensions from spleens by mechanical dissociation. For CNS-infiltrating cells, perform a Percoll gradient centrifugation of homogenized spinal cords.

  • Cell Culture: Plate splenocytes or CNS cells in 96-well plates at a density of 2-5 x 105 cells/well.

  • Antigen Restimulation: Stimulate the cells with PLP 139-151 peptide (e.g., 10 µg/mL) for 48-72 hours. Include an unstimulated control.

  • Cytokine Measurement: Collect the culture supernatants and measure the concentration of cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17) using specific ELISA kits according to the manufacturer's instructions.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the validation of therapeutic efficacy in the PLP (139-151) EAE model.

Caption: Pathogenesis of PLP (139-151) EAE.

Therapeutic_Workflow cluster_setup Experimental Setup cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis & Interpretation EAE_Induction EAE Induction in SJL Mice (PLP 139-151/CFA) Group_Assignment Random Assignment to Treatment Groups (Vehicle, Test Compound, Positive Control) EAE_Induction->Group_Assignment Treatment_Admin Therapeutic Administration (Prophylactic or Therapeutic Regimen) Group_Assignment->Treatment_Admin Daily_Scoring Daily Clinical Scoring & Weight Measurement Treatment_Admin->Daily_Scoring Tissue_Harvest Tissue Harvest (Spinal Cord, Brain, Spleen) Daily_Scoring->Tissue_Harvest At study endpoint or pre-defined time points Data_Analysis Statistical Analysis of Clinical Scores, Histology, and Cytokine Data Daily_Scoring->Data_Analysis Histology Histopathology (H&E, LFB) Tissue_Harvest->Histology Cytokine_Analysis Immunological Analysis (Cytokine Profiling) Tissue_Harvest->Cytokine_Analysis Histology->Data_Analysis Cytokine_Analysis->Data_Analysis Efficacy_Conclusion Conclusion on Therapeutic Efficacy Data_Analysis->Efficacy_Conclusion

Caption: Workflow for Validating Therapeutic Efficacy.

References

Comparative Analysis of Adjuvants for PLP (139-151)-Induced Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Adjuvant Selection for the PLP (139-151) Model of EAE

The induction of Experimental Autoimmune Encephalomyelitis (EAE) using the proteolipid protein peptide 139-151 (PLP 139-151) is a cornerstone model for studying T-cell mediated autoimmune neuroinflammation, particularly the relapsing-remitting form of multiple sclerosis. The choice of adjuvant is critical in directing the nature and severity of the ensuing immune response. This guide provides a comparative analysis of commonly used adjuvants with PLP (139-151), supported by experimental data, to aid researchers in selecting the most appropriate adjuvant for their study objectives.

Adjuvant Performance at a Glance: Key Quantitative Data

The following tables summarize key performance indicators for Complete Freund's Adjuvant (CFA), CpG Oligodeoxynucleotides in Incomplete Freund's Adjuvant (CpG/IFA), and Glucan Particles (GPs) when used with PLP (139-151) to induce EAE in SJL mice.

AdjuvantMean Maximum Clinical Score (± SEM)Disease Incidence (%)Mean Day of Onset (± SEM)Reference
CFA 2.0 - 3.590 - 100%10 - 15[1]
Comparable to CFAComparable to CFASlightly delayed vs CFA[2]
CpG 1826/IFA No significant disease0%N/A[3]
Glucan Particles (GPs) Comparable to CFAComparable to CFASlightly delayed vs CFA[2]

Table 1: Comparison of Clinical EAE Induction with Different Adjuvants for PLP (139-151).

AdjuvantPredominant T-cell ResponseKey Cytokines InducedReference
CFA Th1 and Th17IFN-γ, IL-17[3]
CpG 1826/IFA Th1IFN-γ[3]
Glucan Particles (GPs) Th1 and Th17IFN-γ, IL-17[2]

Table 2: Immunological Profile of Adjuvants Used with PLP (139-151).

In-Depth Adjuvant Comparison

Complete Freund's Adjuvant (CFA)

CFA is the most widely used and "classic" adjuvant for inducing EAE with PLP (139-151)[3][4]. It is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis, which provides potent, sustained release of the antigen and robustly stimulates the innate immune system.

  • Efficacy : CFA consistently induces a high incidence of relapsing-remitting EAE in SJL mice when emulsified with PLP (139-151)[1]. The disease is characterized by a well-defined initial wave of paralysis, followed by periods of recovery and subsequent relapses[1].

  • Immunological Profile : Immunization with PLP (139-151) in CFA elicits a mixed Th1 and Th17 response, with the production of both IFN-γ and IL-17[3]. The presence of mycobacterial components in CFA is crucial for the strong induction of IL-17-secreting cells, which are critical for the development of severe EAE[3].

  • Co-adjuvants : The severity of the initial EAE wave induced by PLP (139-151) in CFA can be enhanced by the co-administration of Pertussis Toxin (PTX). However, PTX may reduce the incidence and severity of relapses[5].

CpG Oligodeoxynucleotides in Incomplete Freund's Adjuvant (CpG/IFA)

CpG oligodeoxynucleotides are synthetic DNA sequences that mimic bacterial DNA and are potent stimulators of Toll-like receptor 9 (TLR9). They are typically emulsified in Incomplete Freund's Adjuvant (IFA), which lacks the mycobacterial components of CFA.

  • Efficacy : In a direct comparison, immunization with PLP (139-151) in CpG 1826/IFA failed to induce clinical EAE in SJL mice[3].

  • Immunological Profile : While CpG/IFA is a potent inducer of Th1 responses, characterized by the production of IFN-γ, it does not effectively promote the differentiation of PLP-specific, IL-17-secreting Th17 cells[3]. This lack of a significant Th17 response is believed to be the reason for its inability to induce EAE with PLP (139-151)[3].

Glucan Particles (GPs)

GPs are hollow, porous microspheres derived from the cell walls of Saccharomyces cerevisiae (baker's yeast). They can be loaded with antigens and are recognized by Dectin-1 on antigen-presenting cells.

  • Efficacy : GPs loaded with PLP (139-151) were shown to be as effective as CFA in inducing EAE in SJL mice, with comparable disease incidence and peak severity[2]. The onset of disease with GPs was slightly delayed compared to CFA[2]. A significant advantage of GPs is that they cause significantly less inflammation and necrosis at the injection site compared to CFA[2].

  • Immunological Profile : Similar to CFA, GPs induce a mixed Th1 and Th17 response, with comparable frequencies of IFN-γ and IL-17 secreting cells upon restimulation with the PLP peptide[2].

Other Adjuvants

Experimental Protocols

EAE Induction with PLP (139-151) in CFA

This protocol is a standard method for inducing relapsing-remitting EAE in SJL mice.

Materials:

  • PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/ml)

  • Phosphate-Buffered Saline (PBS), sterile

  • Female SJL/J mice, 8-12 weeks old

  • Pertussis Toxin (PTX) (optional)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve PLP (139-151) in sterile PBS at a concentration of 2 mg/ml.

    • Prepare a 1:1 emulsion of the PLP (139-151) solution and CFA. This can be achieved by drawing equal volumes of the peptide solution and CFA into two separate syringes connected by a luer-lock and repeatedly passing the mixture between the syringes until a stable, white, viscous emulsion is formed. The emulsion is stable if a drop does not disperse in water.

  • Immunization:

    • Anesthetize the mice.

    • Inject a total of 0.2 ml of the emulsion subcutaneously (s.c.) at four sites on the back of each mouse (0.05 ml per site)[1].

  • PTX Administration (Optional):

    • If using PTX to enhance the initial disease, administer 100-200 ng of PTX in 0.1 ml of PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE and body weight. Clinical scoring is typically done on a 0-5 scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.

EAE Induction with PLP (139-151) in Glucan Particles (GPs)

This protocol provides an alternative to CFA with reduced side effects at the injection site[2].

Materials:

  • PLP (139-151) peptide

  • Glucan Particles (GPs)

  • Sterile PBS

  • Female SJL/J mice, 8-12 weeks old

  • Pertussis Toxin (PTX)

Procedure:

  • Antigen Loading of GPs:

    • Follow the manufacturer's protocol for loading the PLP (139-151) peptide into the GPs. This typically involves incubating the peptide with the GPs to allow for its encapsulation.

  • Immunization:

    • Resuspend the PLP-loaded GPs in sterile PBS.

    • Inject 100 µg of PLP (139-151) in GPs subcutaneously on day 0 and day 4.

  • PTX Administration:

    • Administer PTX i.p. on day 0 and day 2.

  • Monitoring:

    • Monitor the mice for clinical signs of EAE and body weight as described for the CFA protocol.

Signaling Pathways and Immune Response

The choice of adjuvant dictates the initial innate immune signaling, which in turn shapes the adaptive T-cell response crucial for EAE development.

References

Unraveling the Encephalitogenicity of PLP (139-151) Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle variations in the encephalitogenic potential of myelin proteolipid protein (PLP) peptide 139-151 and its analogs is crucial for the advancement of multiple sclerosis (MS) research. This guide provides a comprehensive comparison of key PLP (139-151) variants, supported by experimental data, to aid in the design and interpretation of studies utilizing the experimental autoimmune encephalomyelitis (EAE) model.

The PLP (139-151) peptide is a well-established tool for inducing a relapsing-remitting form of EAE in SJL/J mice, a model that closely mimics human MS. Modifications to this peptide sequence can significantly alter its stability, immunogenicity, and ultimately, its capacity to induce disease. This guide focuses on the most commonly studied variants to provide a clear comparison of their performance in EAE induction.

Comparative Encephalitogenicity of PLP (139-151) Variants

The encephalitogenic potential of different PLP (139-151) variants is typically assessed by monitoring EAE incidence, onset of disease, and clinical severity over time. The following tables summarize the key characteristics and experimental outcomes associated with the wild-type peptide and its common variants.

Peptide VariantSequenceKey Characteristics
Wild-Type (Native) HC LGKWLGHPDKFThe standard encephalitogenic peptide for inducing relapsing-remitting EAE in SJL/J mice.
[Ser140]-PLP (139-151) or C140S HS LGKWLGHPDKFCysteine at position 140 is replaced with serine to increase peptide stability and prevent dimerization, without significantly impacting its antigenic activity.[1] This is a commonly used variant for EAE induction.
[Gln144]-PLP (139-151) HCLGQ WLGHPDKFA modified variant utilized in studies focusing on T-cell regulation and the development of altered peptide ligands.[2]
Truncated Peptides (e.g., 141-150, 141-149) LGKWLGHPDK, LGKWLGHPShorter versions of the full peptide. Their ability to induce EAE is comparatively milder.[1]
Substituted Analogs (e.g., Y144, K146) HCLGY WLGHPDKF, HCLGKWK GHPDKFSubstitutions at T-cell receptor (TCR) or MHC contact residues. These variants often have a reduced or completely abolished ability to induce active EAE.[3]

Experimental Performance in EAE Induction

The following table provides a comparative summary of the typical outcomes when using different PLP (139-151) variants to induce EAE in SJL/J mice.

ParameterWild-Type PLP (139-151)[Ser140]-PLP (139-151)Other Variants (e.g., truncated, substituted)
EAE Incidence >90%[4]90-100%[5]Variable, often lower or absent.
Disease Onset (days post-immunization) 10-15 days (without Pertussis Toxin)[5]10-15 days (without Pertussis Toxin); 9-14 days (with Pertussis Toxin)[5]Can be delayed or absent.
Mean Maximum Clinical Score Generally higher, indicative of more severe disease.[5]2.0 - 3.5[5]Typically lower or zero.
Disease Course Relapsing-remittingRelapsing-remitting[5]Often non-pathogenic or inducing a milder form of EAE.

It is important to note that another encephalitogenic peptide from PLP, residues 178-191, has been shown to induce EAE with an earlier onset (around 12.8 days) compared to PLP (139-151) (around 19.4 days), although the maximal clinical scores were similar.[6]

Experimental Protocols

A standardized protocol is essential for reproducible EAE induction. Below is a detailed methodology for active EAE induction in SJL/J mice using PLP (139-151) or its variants.

Materials:
  • PLP (139-151) peptide or its variant (e.g., [Ser140]-PLP (139-151))

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Phosphate Buffered Saline (PBS), sterile

  • Pertussis toxin (optional, for a more severe initial disease course)

  • Female SJL/J mice (6-10 weeks old)

  • Syringes and needles

Procedure:
  • Peptide Emulsion Preparation:

    • Dissolve the PLP (139-151) peptide or its variant in sterile PBS to a final concentration of 1 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. This can be achieved by drawing the two solutions into and out of a syringe or by using a high-speed emulsifier until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Administer a total of 0.1 mL of the emulsion subcutaneously, distributed over two to four sites on the flank or back of each mouse.[7] The typical dose of peptide per mouse is 50-100 µg.[4]

  • Pertussis Toxin Administration (Optional):

    • If using pertussis toxin to enhance the disease, inject 100-200 ng of the toxin intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[8]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the disease severity using a standardized scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or unsteady gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

Visualizing the Experimental Workflow and T-Cell Activation

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for EAE induction and the general signaling pathway of T-cell activation.

EAE_Induction_Workflow cluster_preparation Preparation cluster_induction Induction cluster_monitoring Monitoring & Analysis Peptide PLP (139-151) Variant Emulsion Peptide/CFA Emulsion Peptide->Emulsion PBS Phosphate Buffered Saline PBS->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunization Subcutaneous Injection Emulsion->Immunization Mouse SJL/J Mouse Monitoring Daily Clinical Scoring Mouse->Monitoring Immunization->Mouse PTX Pertussis Toxin (i.p.) (Optional) PTX->Mouse Analysis Data Analysis Monitoring->Analysis

Caption: Experimental workflow for inducing EAE with PLP (139-151) variants.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC class II TCR T-Cell Receptor (TCR) MHC->TCR Presentation & Recognition CD4 CD4 MHC->CD4 PLP PLP (139-151) peptide PLP->MHC Binding Activation T-Cell Activation TCR->Activation CD4->Activation Proliferation Proliferation & Differentiation Activation->Proliferation Cytokines Pro-inflammatory Cytokine Release Proliferation->Cytokines EAE_Pathology CNS Inflammation & Demyelination Cytokines->EAE_Pathology Leads to

Caption: Simplified T-cell activation pathway in PLP (139-151)-induced EAE.

References

Mannosylated PLP (139-151): A Comparative Guide to Inducing Antigen-Specific Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of antigen-specific tolerance is a pivotal goal in the treatment of autoimmune diseases. One promising strategy involves the modification of autoantigenic peptides to modulate the immune response they elicit. This guide provides a comprehensive comparison of mannosylated proteolipid protein (PLP) (139-151) with its unmodified counterpart and other alternative strategies for inducing tolerance in the context of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.

Introduction to Mannosylated PLP (139-151)

PLP (139-151) is an immunodominant epitope of the myelin proteolipid protein, which can induce EAE in susceptible mice by activating encephalitogenic T cells.[1][2] Chemical modification of this peptide, specifically through mannosylation, has been shown to alter its immunogenicity and promote a state of antigen-specific tolerance.[3][4][5] This approach leverages the mannose receptor (CD206), a C-type lectin receptor primarily expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, to facilitate a tolerogenic immune response.[6][7]

Comparative Performance: Mannosylated vs. Unmodified PLP (139-151)

Immunization with mannosylated PLP (139-151) (M-PLP) has demonstrated a significant ability to prevent the development of EAE, in stark contrast to the unmodified peptide which induces the disease.[3][4] The tolerogenic effects of M-PLP are multifaceted, impacting T cell proliferation, differentiation, and effector function.

Table 1: Comparison of Immunological Outcomes with Mannosylated vs. Unmodified PLP (139-151)

ParameterUnmodified PLP (139-151)Mannosylated PLP (139-151)Reference
EAE Induction Induces severe clinical and histological EAEDoes not induce EAE; largely tolerant to re-immunization[1][3]
T Cell Proliferation Strong proliferative response of PLP-specific T cellsReduced T cell proliferation upon re-challenge[2][3]
T Cell Effector Function Induces encephalitogenic Th1 and Th17 cellsExpands non-encephalitogenic T cells with poor effector functions[4][8]
Delayed-Type Hypersensitivity (DTH) Normal DTH responseImpaired DTH response to PLP (139-151)[3][5]
Antibody Response (IgG2a) Normal peptide-specific IgG2a levelsDecreased peptide-specific IgG2a[3]
CNS Infiltration Significant mononuclear cell infiltrationLittle to no CNS mononuclear cell infiltration[3][5]

Alternative Tolerance Induction Strategies

Beyond simple mannosylation of the PLP (139-151) peptide, other strategies are being explored to induce tolerance. These include the use of altered peptide ligands (APLs) and conjugation to larger carbohydrate moieties like mannan.

  • Altered Peptide Ligands (APLs): APLs are synthetic peptides with amino acid substitutions at T-cell receptor (TCR) contact residues. These modifications can alter the signaling cascade upon TCR engagement, leading to anergy or a shift towards a regulatory T cell phenotype. For instance, an APL of PLP (139-151) with substitutions at L144 and R147 has been shown to prevent EAE by inducing cross-reactive T cells with a Th2/Th0 cytokine profile that mediate bystander suppression.[9]

  • Mannan Conjugation: Conjugating myelin peptides, such as MOG (35-55), to mannan, a polysaccharide of mannose, has also been effective in ameliorating EAE.[10][11][12] Mannan targets the mannose receptor and can induce T cell tolerance, suppress ongoing EAE, and promote a peripheral type 2 myeloid response.[10][11]

Mechanism of Action: Signaling Pathways and Workflows

The tolerogenic effects of mannosylated PLP (139-151) are initiated by its targeted delivery to APCs via the mannose receptor. This interaction leads to a distinct intracellular processing and antigen presentation pathway compared to the non-targeted peptide, ultimately shaping the T cell response towards tolerance.

G Proposed Signaling Pathway for Mannosylated PLP (139-151) Tolerance Induction cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T Cell M-PLP Mannosylated PLP (139-151) MR Mannose Receptor (CD206) M-PLP->MR Binding Endosome Early Endosome MR->Endosome Internalization MHC-II MHC Class II Endosome->MHC-II Antigen Processing & Loading Tolerogenic Signals Upregulation of inhibitory molecules (e.g., PD-L1) Downregulation of costimulatory molecules MHC-II->Tolerogenic Signals TCR T Cell Receptor MHC-II->TCR Presentation Tolerance T Cell Anergy or Regulatory T Cell (Treg) Differentiation Tolerogenic Signals->Tolerance Induction TCR->Tolerance CD4 CD4 Effector T Cell Encephalitogenic Effector T Cell (Th1/Th17) Unmodified PLP Unmodified PLP (139-151) Unmodified PLP->Effector T Cell Standard Immunogenic Pathway

Caption: Proposed signaling pathway for tolerance induction by mannosylated PLP (139-151).

The experimental workflow to assess the efficacy of mannosylated PLP (139-151) typically involves immunization of susceptible mice followed by monitoring for clinical signs of EAE and ex vivo immunological analyses.

G Experimental Workflow for EAE Induction and Tolerance Assessment Start Start Immunization Immunization of SJL mice (Day 0) Start->Immunization Group1 Group 1: Unmodified PLP (139-151) + Complete Freund's Adjuvant (CFA) Immunization->Group1 Group2 Group 2: Mannosylated PLP (139-151) + CFA Immunization->Group2 Monitoring Daily Monitoring for Clinical Signs of EAE (e.g., weight loss, paralysis) Group1->Monitoring Group2->Monitoring Analysis Immunological Analysis (e.g., Day 10-14 post-immunization) Monitoring->Analysis DTH Delayed-Type Hypersensitivity (DTH) Assay Analysis->DTH TCellProlif T Cell Proliferation Assay (in vitro restimulation) Analysis->TCellProlif Cytokine Cytokine Profiling (e.g., IFN-γ, IL-17, IL-10) Analysis->Cytokine Histo Histological Analysis of CNS for Inflammation Analysis->Histo End End Histo->End

References

Safety Operating Guide

Proper Disposal Procedures for PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

Proper disposal of the synthetic peptide PLP (139-151), a fragment of the myelin proteolipid protein, is crucial for maintaining laboratory safety and environmental compliance. Although not classified as a hazardous substance, adherence to established protocols for chemical waste is mandatory. This guide provides step-by-step procedures for the safe and compliant disposal of PLP (139-151) and associated materials.

Hazard Assessment and Regulatory Compliance

According to safety data sheets (SDS), PLP (139-151) is not considered a hazardous substance or mixture.[1][2] However, it is imperative to handle it as a laboratory chemical, employing standard safety precautions. Disposal must always be conducted in accordance with prevailing country, federal, state, and local regulations.[1]

Data Point Information Source
Product Name PLP (139-151)[1]
CAS Number 131334-43-5[1]
Hazard Classification Not a hazardous substance or mixture.[1][2][3]
Primary Disposal Guideline Dispose of substance and contaminated packaging in accordance with prevailing country, federal, state, and local regulations.[1][3]
Transport Information Not classified as dangerous goods for transport (DOT, IATA, IMO).[1][3]

Experimental Protocols for Disposal

The disposal of PLP (139-151) and related waste should follow a systematic procedure that ensures safety and compliance. This involves waste segregation, proper containment, and coordination with institutional safety personnel.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn. This serves as the primary barrier against accidental exposure.[4]

  • Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile).[4]

  • Eye Protection: Use safety glasses or goggles.[4]

  • Lab Coat: A lab coat or protective gown is mandatory.[4]

2. Waste Segregation and Collection: All materials that have come into contact with PLP (139-151) must be treated as chemical waste.

  • Solid Waste: Collect all contaminated solid materials, such as unused lyophilized powder, pipette tips, vials, and contaminated gloves, in a designated, clearly labeled, and leak-proof hazardous waste container.[4][5]

  • Liquid Waste: Collect solutions containing PLP (139-151) in a separate, labeled hazardous waste container for liquids. Do not pour peptide solutions down the drain.[3][4]

  • Contaminated Packaging: Empty containers and original packaging should be disposed of through an approved waste handling site for recycling or disposal, following institutional guidelines.[3]

3. Spill Management: In the event of a spill, take the following steps:

  • Personal Precaution: Minimize direct contact with skin and eyes and prevent inhalation of any dust.[3]

  • Containment: Prevent the spill from entering drains or water courses.[1]

  • Clean-up: Absorb liquid spills with an inert material like sand, vermiculite, or diatomite.[1][3] For powdered spills, carefully sweep or vacuum the material.

  • Disposal: Place the absorbed material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste according to Section 13 of the SDS.[1][3]

  • Decontamination: Clean the spill site after material pickup is complete.[3]

4. Final Disposal Procedure: The ultimate disposal of the collected waste must be handled by qualified personnel.

  • Institutional Protocols: Adhere strictly to your institution's environmental health and safety (EH&S) department protocols for chemical waste.[4]

  • Waste Pickup: Coordinate with your EH&S department for the regular pickup and compliant disposal of hazardous waste through a licensed contractor.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of PLP (139-151) waste.

G A Start: Generate PLP (139-151) Waste B Is the waste liquid or solid? A->B C Collect in labeled, leak-proof LIQUID hazardous waste container B->C Liquid D Collect in labeled, leak-proof SOLID hazardous waste container B->D Solid E Store container in designated hazardous waste accumulation area C->E D->E F Consult Institutional EH&S Guidelines E->F G Arrange for pickup by licensed hazardous waste contractor F->G H End: Compliant Disposal G->H

Caption: Workflow for PLP (139-151) waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyridoxal 5'-Phosphate (PLP)

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for researchers, scientists, and drug development professionals working with Pyridoxal 5'-Phosphate (PLP), ensuring a secure laboratory environment.

Pyridoxal 5'-Phosphate (PLP), the active form of Vitamin B6, is a crucial coenzyme in numerous metabolic reactions.[1][2] While essential for biochemical research, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. This guide provides detailed procedures for the safe management of PLP in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling PLP, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye irritation, inhalation, and accidental ingestion.[3][4]

Eye and Face Protection:

  • Safety Glasses: Always wear safety glasses with side shields.[3]

  • Chemical Goggles: For larger quantities or when there is a risk of splashing, chemical goggles are required.[4]

  • Face Shield: A full face shield may be necessary for supplementary protection in addition to primary eye protection.[4]

  • Contact Lenses: Avoid wearing contact lenses as they can absorb and concentrate irritants.[3]

Skin Protection:

  • Gloves: Select gloves that have been tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[3] Plastic or rubber gloves are recommended.[5]

  • Protective Clothing: Wear an apron or other light protective clothing to prevent skin exposure.[5][6]

  • Footwear: Boots should be worn.[5]

Respiratory Protection:

  • A suitable dust mask or respirator with a P-type filter (EN143 or EN405) may be necessary if engineering controls are inadequate or if significant quantities of dust are airborne.[3][5]

  • Use an approved positive flow mask if substantial dust is generated.[3]

Safe Handling and Operational Procedures

Adherence to strict handling protocols is critical to minimize exposure risks.

General Practices:

  • Avoid all personal contact, including inhalation of dust.[3][4]

  • Use in a well-ventilated area.[3][4]

  • Do not eat, drink, or smoke when handling PLP.[3][4]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Work clothes should be laundered separately.[3]

Storage:

  • Keep containers securely sealed when not in use.[3]

  • Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[5]

  • Protect from light.[5]

  • Avoid contamination with oxidizing agents such as nitrates and chlorine bleaches.[3]

Occupational Exposure Limits

The following table summarizes the workplace exposure limits for respirable and inhalable dust, which should be considered when handling PLP in powdered form.

Exposure Limit TypeValueSource
LTEL (8 hr TWA mg/m³) Respirable Dust10 mg/m³WEL: Workplace Exposure Limit (UK HSE EH40)[5]
LTEL (8 hr TWA mg/m³) Inhalable Dust4 mg/m³WEL: Workplace Exposure Limit (UK HSE EH40)[5]

Spill and Disposal Management: A Step-by-Step Approach

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Response:

  • Minor Spills:

    • Remove all sources of ignition.[3]

    • Clean up spills immediately.[3]

    • Avoid contact with skin and eyes.[3]

    • Use dry clean-up procedures and avoid generating dust.[3][4]

    • Place the collected material in a suitable, labeled container for waste disposal.[3]

  • Major Spills:

    • Alert personnel in the area and emergency responders.[3]

    • Wear appropriate protective clothing and breathing apparatus.[3]

    • Prevent the spillage from entering drains or water courses.[3]

    • If the substance is dry, use dry clean-up procedures. If wet, vacuum or shovel the material into labeled containers for disposal.[4]

    • Wash the area with large amounts of water and prevent runoff into drains.[4]

The following diagram illustrates the logical workflow for handling a PLP spill.

PLP_Spill_Workflow cluster_spill PLP Spill Occurs cluster_assessment Assess & Secure cluster_ppe Don PPE cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Spill Spill Detected Secure Secure Area & Remove Ignition Sources Spill->Secure Immediate Action Assess Assess Spill Size (Minor/Major) PPE Wear Appropriate PPE: - Goggles/Face Shield - Gloves - Respirator Assess->PPE Secure->Assess Cleanup_Minor Minor Spill: Use dry cleanup methods. Avoid dust generation. PPE->Cleanup_Minor If Minor Cleanup_Major Major Spill: Contain spill. Use dry or wet cleanup. PPE->Cleanup_Major If Major Collect Collect waste in a sealed, labeled container. Cleanup_Minor->Collect Cleanup_Major->Collect Decontaminate Decontaminate area with water. Collect->Decontaminate Dispose Dispose as hazardous waste. Decontaminate->Dispose

Caption: Workflow for PLP Spill Response

Disposal:

  • PLP waste should be treated as hazardous waste.[5]

  • Place waste in sealed, appropriately labeled containers.[3][5]

  • Solid waste, including contaminated materials, should be placed in a yellow biohazard bag for incineration.[7]

  • Liquid waste should be treated with sodium hydroxide or sodium hypochlorite before neutralization and disposal down the drain, or held for chemical hazardous waste disposal.[7]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8] Never flush hazardous pharmaceuticals down the drain or toilet.[9]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。